molecular formula C12H17NO5S2 B352184 ((4-Methoxyphenyl)sulfonyl)-L-methionine CAS No. 956373-65-2

((4-Methoxyphenyl)sulfonyl)-L-methionine

Katalognummer: B352184
CAS-Nummer: 956373-65-2
Molekulargewicht: 319.4g/mol
InChI-Schlüssel: SHGHKXMUEWMGNJ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((4-Methoxyphenyl)sulfonyl)-L-methionine is a synthetic organic compound of interest in biochemical and pharmaceutical research. This chemically modified amino acid is built on the backbone of L-methionine, an essential sulfur-containing amino acid crucial for protein synthesis, cellular metabolism, and the production of other biologically important molecules like creatine and the universal methyl donor S-adenosylmethionine (SAMe) . The addition of a (4-methoxyphenyl)sulfonyl group creates a novel derivative that alters the parent compound's properties, making it a valuable reagent for exploring enzyme inhibition, metabolic pathways, and protein interactions. Researchers utilize this and similar sulfonyl-modified amino acids to study their potential applications, which may include probing the active sites of enzymes or developing new compounds with specific biological activities . The presence of the methionine component links it to critical biological processes such as antioxidant function through glutathione synthesis, methylation reactions, and connective tissue health . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGHKXMUEWMGNJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity and Structural Pharmacology of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, ((4-Methoxyphenyl)sulfonyl)-L-methionine (hereafter referred to as 4-PMPS-L-Met ) has emerged as a highly privileged structural scaffold. Rather than functioning solely as a standalone therapeutic, this molecule serves as a critical precursor and pharmacophore core for synthesizing potent Matrix Metalloproteinase (MMP) inhibitors and novel antimicrobial agents.

As a Senior Application Scientist, I have observed that the success of a lead compound often hinges on the delicate balance between target affinity and physicochemical viability. The 4-PMPS-L-Met scaffold achieves this by combining the deep-pocket penetration of the 4-methoxyphenyl group with the functional flexibility of the L-methionine backbone. This whitepaper deconstructs the structural causality behind its biological activity, summarizes quantitative efficacy data, and provides self-validating experimental protocols for evaluating its derivatives.

Structural Pharmacology: The Anatomy of a Privileged Scaffold

The biological versatility of 4-PMPS-L-Met is not accidental; it is the result of precise stereochemical and electronic properties that allow it to interface with highly conserved enzymatic pockets.

  • The 4-Methoxyphenyl Moiety (P1' Penetrator): In metzincin proteases (like MMP-2 and MMP-9), the S1' pocket is a deep, hydrophobic cavity. The 4-methoxyphenyl group acts as an ideal P1' interacting moiety. The phenyl ring engages in robust π−π and Van der Waals interactions within the pocket, while the electron-donating methoxy oxygen serves as a localized hydrogen-bond acceptor, often interacting with specific residues like Leu83 in MMP-2. This dual action drastically enhances selectivity over unsubstituted arylsulfonamides .

  • The Sulfonyl Linker: The oxygen atoms of the sulfonyl group are critical for anchoring the molecule to the enzyme's backbone. They consistently form strong hydrogen bonds with the backbone amides of the target protein (e.g., Leu181/Ala182 in MMPs), stabilizing the inhibitor-enzyme complex.

  • The L-Methionine Backbone: The chiral amino acid core provides spatial orientation. The thioether side chain of methionine is lipophilic enough to occupy secondary pockets (like S1 or S2') while remaining amenable to synthetic oxidation (yielding sulfoxides or sulfones) to fine-tune aqueous solubility. Furthermore, the terminal carboxylate serves as the primary attachment point for Zinc-Binding Groups (ZBGs), such as hydroxamic acids or acylhydrazones.

Pharmacophore A ((4-Methoxyphenyl)sulfonyl) -L-methionine B 4-Methoxy Substituent A->B H-Bonding (e.g., Leu83) C Sulfonyl Group A->C Backbone Amide Interaction D L-Methionine Side Chain A->D Hydrophobic Contacts E Carboxylate Terminus A->E ZBG Attachment Point

Fig 1. Pharmacophore mapping of the ((4-Methoxyphenyl)sulfonyl)-L-methionine scaffold.

Primary Biological Modalities

Matrix Metalloproteinase (MMP) Inhibition

When the carboxylate of 4-PMPS-L-Met is converted into a hydroxamic acid, it yields potent, broad-spectrum MMP inhibitors (analogous to NNGH). The biological activity here is driven by the hydroxamate group chelating the catalytic Zn2+ ion at the enzyme's active site, while the 4-PMPS core dictates the residence time by tightly packing into the S1' subsite. This mechanism has been extensively validated via NMR and X-ray crystallography, demonstrating that the conformational variability of the S1' loop is stabilized upon binding of the methoxyphenyl group .

Antimicrobial Efficacy Against MRSA

Beyond oncology and tissue remodeling, 4-PMPS-L-Met has gained traction in infectious disease research. By converting the carboxylic acid into an acylhydrazone, researchers have generated libraries of compounds with potent activity against Gram-positive bacteria. The lipophilicity of the methionine side chain, combined with the arylsulfonamide core, facilitates penetration through the thick peptidoglycan layer of Methicillin-resistant Staphylococcus aureus (MRSA), yielding Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL .

Quantitative Activity Profiling

To contextualize the therapeutic potential of this scaffold, the following table summarizes the quantitative biological activity of key 4-PMPS-L-Met functionalized derivatives across different assays.

Derivative ClassPrimary TargetEfficacy MetricKey Structural InteractionSource
Hydroxamate MMP-2 / MMP-9 IC50​ = 10 – 50 nM Zn2+ chelation + S1' insertion
Acylhydrazone MRSAMIC = 3.9 µg/mLPeptidoglycan penetration
Acylhydrazone Enterococcus faecalisMIC = 8.0 µg/mLMembrane disruption
Methacrylate Hybrid MMP-13 IC50​ < 100 nMH-bonding with Leu83/Ala84

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be designed to identify and eliminate artifacts. Below are the optimized, self-validating protocols I mandate for evaluating 4-PMPS-L-Met derivatives.

Continuous FRET-Based MMP Kinetic Assay

Causality & Rationale: End-point assays often mask enzyme auto-degradation or substrate depletion. Continuous Fluorescence Resonance Energy Transfer (FRET) monitoring allows for real-time kinetic analysis. We include 0.05% Brij-35 in the buffer; MMPs are highly prone to surface adsorption, and this non-ionic detergent prevents non-specific binding to microplate walls without denaturing the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2​ , 0.01 mM ZnCl2​ , and 0.05% Brij-35.

  • Enzyme Activation: Pro-MMPs require the cleavage of the cysteine switch pro-domain. Incubate recombinant pro-MMP with 1 mM 4-Aminophenylmercuric acetate (APMA) at 37°C for exactly 60 minutes. Critical: Over-incubation leads to auto-catalytic degradation.

  • Compound Pre-Incubation: Dispense 10 µL of 4-PMPS-L-Met derivative (serial dilutions in DMSO, max 1% final DMSO) into a black 96-well plate. Add 40 µL of activated MMP (final concentration 1-2 nM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ ) to a final concentration of 10 µM.

  • Data Acquisition: Immediately read fluorescence continuously for 30 minutes at λex​ = 328 nm and λem​ = 393 nm.

  • Validation: Calculate the Z′ -factor using NNGH as a positive control and DMSO as a negative control. A Z′>0.6 validates the run.

Colorimetric Broth Microdilution for MRSA (MIC Assay)

Causality & Rationale: Lipophilic sulfonamides often precipitate in aqueous Mueller-Hinton broth, creating turbidity that mimics bacterial growth and confounds OD600​ readings. To build a self-validating system, we incorporate Resazurin. This dye acts as a terminal electron acceptor; its reduction from blue (resazurin) to pink (resorufin) by metabolically active cells provides a definitive, colorimetric validation of viability, independent of optical clarity.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend MRSA colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well clear-bottom plate, perform two-fold serial dilutions of the 4-PMPS-L-Met acylhydrazone derivative (from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation: Wells remaining blue indicate inhibition (MIC). Wells turning pink indicate growth. Vancomycin must be run in parallel as a positive control (expected MIC ~1 µg/mL).

AssayWorkflow cluster_MMP MMP Inhibition Assay cluster_MIC Antimicrobial MIC Assay Step1 1. Compound Preparation (DMSO Stock, >95% Purity) Step2 2. Target Selection (MMPs vs. Bacterial Strains) Step1->Step2 M1 APMA Activation of pro-MMPs Step2->M1 B1 Inoculum Prep (0.5 McFarland) Step2->B1 M2 Incubation with Compound (37°C, 60 min) M1->M2 M3 FRET Substrate Cleavage (Ex: 328nm / Em: 393nm) M2->M3 Result Data Analysis & Hit Validation (IC50 / MIC Calculation) M3->Result B2 Broth Microdilution (Mueller-Hinton) B1->B2 B3 Resazurin Viability Readout (Colorimetric) B2->B3 B3->Result

Fig 2. Self-validating high-throughput workflow for MMP and MIC screening.

References

  • Bertini, I. et al. (2005). Conformational variability of matrix metalloproteinases: Beyond a single 3D structure. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Tatar, E. et al. (2016). Synthesis, and prediction of molecular properties and antimicrobial activity of some acylhydrazones derived from N-(arylsulfonyl)methionine. Turkish Journal of Chemistry.[Link]

  • Laronha, H. et al. (2018). Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. International Journal of Molecular Sciences / PubMed.[Link]

The Molecular Choreography of Sulfonyl-L-Methionine Derivatives: An In-Depth Technical Guide to their Core Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl-L-methionine derivatives represent a pivotal class of bioactive molecules, most notably recognized for their potent anti-angiogenic and anti-proliferative properties. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the activity of these compounds. Central to their mechanism is the targeted inhibition of Methionine Aminopeptidase 2 (MetAP2), a key metalloenzyme involved in co-translational protein modification. We will dissect the intricate interactions between various sulfonyl-L-methionine derivatives and MetAP2, detailing both irreversible covalent and reversible binding modes. Furthermore, this guide will elucidate the downstream signaling cascades triggered by MetAP2 inhibition, leading to cell cycle arrest and the suppression of angiogenesis. Methodological frameworks for investigating these mechanisms, including enzyme kinetics, biophysical characterization of protein-ligand interactions, and cellular and in vivo assays, will be presented with a focus on the causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery, providing both foundational knowledge and practical insights into the molecular pharmacology of sulfonyl-L-methionine derivatives.

Introduction: The Significance of Sulfonyl-L-Methionine Derivatives

The L-methionine scaffold, an essential amino acid, provides a unique template for the design of targeted therapeutics.[1] The incorporation of a sulfonyl group introduces specific chemical properties that facilitate high-affinity interactions with biological targets. Historically, the therapeutic potential of this structural motif was unveiled through the study of natural products like fumagillin, an anti-angiogenic compound produced by Aspergillus fumigatus.[2][3] Synthetic analogues of fumagillin, such as TNP-470, demonstrated the potent anti-tumor and anti-angiogenic efficacy of this class of molecules, establishing them as significant leads in oncological drug development.[3] While initially explored for their anti-cancer properties, the therapeutic applications of MetAP2 inhibitors are expanding to include obesity and type 2 diabetes.[3][4]

This guide will delve into the molecular intricacies that govern the biological activity of sulfonyl-L-methionine derivatives, with a primary focus on their interaction with their principal target, MetAP2.

The Primary Target: Methionine Aminopeptidase 2 (MetAP2)

MetAP2 is a divalent metal-dependent metalloprotease that plays a crucial role in the maturation of a significant portion of the proteome.[4][5] Its primary function is the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step for subsequent protein modifications, stability, and function.[4][5] Eukaryotes express two isoforms, MetAP1 and MetAP2, with MetAP2 being the primary target of sulfonyl-L-methionine derivatives like fumagillin and its analogues.[2][6]

The catalytic activity of MetAP2 is dependent on the presence of divalent metal ions, typically Co(II) or Mn(II), in its active site.[7] This metalloenzyme's active site provides a unique chemical environment that is exploited by inhibitors for high-affinity binding.

Mechanism of MetAP2 Inhibition

Sulfonyl-L-methionine derivatives can be broadly classified into two categories based on their mechanism of interaction with MetAP2: irreversible and reversible inhibitors.

2.1.1. Irreversible Covalent Inhibition: The Fumagillin Paradigm

The archetypal irreversible inhibitors are fumagillin and its synthetic analogues. The key to their mechanism lies in a reactive epoxide moiety. This epoxide is susceptible to nucleophilic attack by a specific histidine residue (His231) within the active site of MetAP2.[6] This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[6] The high specificity of these inhibitors for MetAP2 over the closely related MetAP1 is a critical aspect of their therapeutic potential.[2][6]

2.1.2. Reversible Inhibition: Expanding the Chemical Space

Beyond the fumagillin class, research has led to the development of reversible MetAP2 inhibitors. These compounds, which include derivatives of indazole and pyrazolo[4,3-b]indole, interact with the MetAP2 active site through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ions.[4] The development of potent and selective reversible inhibitors offers potential advantages in terms of safety and pharmacokinetic profiles compared to their covalent counterparts.[8]

Downstream Signaling Consequences of MetAP2 Inhibition

The inhibition of MetAP2 initiates a cascade of cellular events, the most prominent of which are the suppression of angiogenesis and the induction of cell cycle arrest.

Anti-Angiogenesis: Choking the Blood Supply to Tumors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. Endothelial cells, which line the blood vessels, are particularly sensitive to MetAP2 inhibition. By blocking MetAP2, sulfonyl-L-methionine derivatives prevent the proliferation of endothelial cells, thereby inhibiting the formation of new blood vessels and starving the tumor.[2][3]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

MetAP2 inhibition has been shown to induce cell cycle arrest, primarily at the G1 phase.[9] This is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, a downstream target of the tumor suppressor protein p53.[8][10] The activation of the p53-p21 pathway leads to the inhibition of cyclin-dependent kinases (CDKs) and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus halting cell proliferation.

Signaling Pathway of MetAP2 Inhibition

Figure 1. A diagram illustrating the signaling pathway initiated by the inhibition of MetAP2 by sulfonyl-L-methionine derivatives, leading to cell cycle arrest and the suppression of angiogenesis.

Experimental Protocols for Elucidating Molecular Mechanisms

A multi-faceted experimental approach is essential for a thorough understanding of the molecular mechanisms of sulfonyl-L-methionine derivatives. This section outlines key methodologies, from initial enzymatic assays to in-depth biophysical characterization and cellular and in vivo validation.

Enzyme Inhibition Kinetics

The initial characterization of a potential inhibitor involves determining its potency and mechanism of action against the target enzyme.

4.1.1. Protocol: Determining IC50 and Kinetic Parameters for MetAP2 Inhibitors

  • Enzyme and Substrate Preparation:

    • Recombinant human MetAP2 is expressed and purified.

    • A synthetic peptide substrate, such as Met-Gly-Pro, is synthesized and purified.

    • A detection system is established, often involving a coupled enzymatic reaction that produces a colorimetric or fluorescent signal upon cleavage of the substrate.

  • IC50 Determination:

    • A fixed concentration of MetAP2 and substrate are incubated with a serial dilution of the inhibitor.

    • The reaction velocity is measured over time.

    • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

  • Kinetic Analysis of Reversible Inhibitors:

    • To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • The data are plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax).[11]

  • Kinetic Analysis of Irreversible Inhibitors:

    • For irreversible inhibitors, the time-dependent inactivation of the enzyme is monitored.

    • The inactivation rate constant (k_inact) and the inhibitor affinity (K_I) are determined by measuring the pseudo-first-order rate constant of inactivation at different inhibitor concentrations.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Purified MetAP2 Purified MetAP2 Reaction Setup Reaction Setup Purified MetAP2->Reaction Setup Substrate Substrate Substrate->Reaction Setup Inhibitor Stock Inhibitor Stock Inhibitor Stock->Reaction Setup Incubation Incubation Reaction Setup->Incubation Signal Detection Signal Detection Incubation->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination Lineweaver-Burk Plot Lineweaver-Burk Plot Signal Detection->Lineweaver-Burk Plot k_inact / K_I Calculation k_inact / K_I Calculation Signal Detection->k_inact / K_I Calculation

Sources

Therapeutic Potential of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Scaffold for Selective Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of Matrix Metalloproteinases (MMPs) is a primary driver in the pathogenesis of tumor metastasis, osteoarthritis, and chronic inflammatory disorders. As the field of targeted therapeutics evolves, the demand for highly selective, rationally designed inhibitors has never been greater. This technical whitepaper explores the structural and therapeutic potential of ((4-Methoxyphenyl)sulfonyl)-L-methionine (4-MPSA-Met) . By acting as a highly modular, stereospecific scaffold, 4-MPSA-Met provides an optimal foundation for developing next-generation zinc-dependent metalloenzyme inhibitors.

Mechanistic Rationale & Structural Biology

To design an effective MMP inhibitor, one must navigate the highly conserved catalytic domain of metzincin proteases. The active site of MMPs is a deep cavity containing a catalytic zinc ion coordinated by three histidine residues 1[1].

The therapeutic viability of the 4-MPSA-Met scaffold relies on two critical structural pillars:

  • The 4-Methoxyphenylsulfonyl Group (S1' Probe): The selectivity of MMP inhibitors is largely dictated by the S1' pocket. The 4-methoxyphenyl moiety acts as a deep-pocket probe, perfectly complementing the hydrophobic S1' cavities of MMP-2, MMP-9, MMP-12, and MMP-13. Furthermore, the sulfonyl oxygens make an indispensable contribution to the binding energy by establishing strong hydrogen bonds with the backbone amides of leucine residues (e.g., Leu181 in MMP-12 or Leu83 in MMP-2) 2[2].

  • The L-Methionine Backbone: The natural L-stereocenter directs the thioether side chain into secondary subsites (P1 or P2). This thioether linkage is highly valuable; it can be selectively oxidized to a sulfoxide or sulfone to modulate the compound's hydration shell, tuning pharmacokinetic properties without disrupting the primary pharmacophore.

Mechanism A ((4-Methoxyphenyl)sulfonyl) -L-methionine B S1' Pocket Engagement (4-Methoxyaryl Group) A->B Hydrophobic & Van der Waals C Zinc Chelation (via ZBG Derivatization) A->C Coordinate Covalent Bond D MMP Inhibition (Targeting MMP-2/9/13) B->D Drives Selectivity C->D Drives Affinity

Caption: Logical mapping of the compound's structural domains to MMP inhibition and therapeutic outcomes.

Quantitative Affinity and Selectivity Data

When the 4-MPSA-Met scaffold is derivatized with a strong Zinc-Binding Group (ZBG) such as a hydroxamic acid, it exhibits profound potency. The table below outlines the binding affinities of the structurally homologous reference compound, NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), demonstrating the inherent power of the 4-methoxyphenylsulfonyl pharmacophore 3[3].

Table 1: Comparative Binding Affinities of the 4-Methoxyphenylsulfonyl Scaffold

Target EnzymeKi (nM)Selectivity Rationale
MMP-9 (Gelatinase B) 2.6Deep S1' pocket accommodates the 4-methoxyphenyl moiety perfectly.
MMP-13 (Collagenase 3) 3.1Extension into the unique S1' side pocket enhances affinity4[4].
MMP-12 (Macrophage Elastase) 4.3Sulfonyl oxygens form strong H-bonds with the Leu181 backbone.
MMP-8 (Collagenase 2) 9.0Moderate S1' pocket depth limits optimal van der Waals packing.
MMP-1 (Collagenase 1) 170.0Shallow S1' pocket sterically clashes with the bulky aryl group.

Experimental Workflows & Self-Validating Protocols

To harness the therapeutic potential of 4-MPSA-Met, researchers must employ rigorous, self-validating methodologies. The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation.

Workflow S1 1. Sulfonylation of L-Met (Scaffold Synthesis) S2 2. LC-MS/NMR Validation (Self-Validating Gate) S1->S2 S3 3. Hydroxamate Conversion (ZBG Addition) S2->S3 Pass S4 4. FRET Enzymatic Assay (Kinetic Profiling) S3->S4 S5 5. X-ray Crystallography (Binding Mode Confirmation) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and validation of the MMP inhibitor scaffold.

Protocol A: Synthesis of the 4-MPSA-Met Scaffold

Objective: Establish the sulfonamide linkage while preserving the L-stereocenter of methionine.

  • Reagent Preparation: Dissolve L-methionine (1.0 eq) in a 1M NaOH aqueous solution.

    • Causality: The alkaline environment deprotonates the α -amino group, maximizing its nucleophilicity for the subsequent substitution reaction.

  • Coupling: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0°C under vigorous stirring.

    • Causality: Maintaining 0°C suppresses the competitive hydrolysis of the sulfonyl chloride by the aqueous solvent, ensuring high coupling efficiency and preventing racemization.

  • Acidification & Extraction: After 4 hours, acidify the mixture to pH 2 using 2M HCl, then extract with ethyl acetate (3x).

    • Causality: Acidification protonates the carboxylate group, rendering the product neutrally charged and driving it into the organic phase for extraction.

  • Self-Validating Gate (LC-MS/NMR): Perform immediate LC-MS. The protocol dictates that if the mass corresponding to the product ( [M+H]+ = 320.08 m/z) is absent, or if the characteristic 4-methoxyphenyl doublet signals are missing in the 1 H-NMR spectrum, the workflow must be halted. This internal logic prevents the propagation of synthetic errors into expensive biological assays.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Objective: Quantify the inhibition constant ( Ki​ ) of the derivatized scaffold against recombinant MMP-9.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 10 mM CaCl 2​ , 0.05% Brij-35, pH 7.5.

    • Causality: Brij-35 is a non-ionic detergent that prevents non-specific adsorption of the enzyme to the microplate walls. CaCl 2​ is strictly required to maintain the structural integrity of the MMP hemopexin and catalytic domains.

  • Inhibitor Incubation: Incubate 0.5 nM of recombinant human MMP-9 with varying concentrations of the inhibitor (0.1 nM to 1 μ M) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 2 μ M of the FRET substrate (Mca-PLGL-Dpa-AR-NH 2​ ).

    • Causality: Cleavage of the substrate separates the Mca fluorophore from the Dpa quencher, yielding real-time kinetic data (initial velocity, v0​ ).

  • Self-Validating Gate (Control Logic): The assay plate is structurally designed to include a positive control (NNGH) and a no-enzyme blank. The positive control must yield a Ki​ within 10% of the established literature value (~2.6 nM). If the positive control fails this tolerance check, the entire plate's data is automatically invalidated. This ensures that any observed decrease in fluorescence is causally linked to specific enzyme inhibition rather than reagent degradation.

Therapeutic Applications

The modularity of the 4-MPSA-Met scaffold allows it to be tuned for specific clinical indications. Overexpression of MMPs, or insufficient control by endogenous tissue inhibitors (TIMPs), results in the dysregulation of tissue remodeling 5[5].

  • Oncology: By targeting MMP-2 and MMP-9 (gelatinases), derivatives of this scaffold can prevent the degradation of type IV collagen in the basement membrane, thereby halting tumor invasiveness and metastasis.

  • Inflammatory Diseases: Targeting MMP-12 and MMP-13 has shown immense promise in mitigating cartilage degradation in osteoarthritis and managing localized inflammation (e.g., dry eye syndrome when conjugated to biopolymers like hyaluronic acid) 5[5].

References

  • Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations.nih.gov.
  • Conformational variability of matrix metalloproteinases: Beyond a single 3D structure.pnas.org.
  • Functionalized Hyaluronic Acid for “In Situ” Matrix Metalloproteinase Inhibition.acs.org.
  • NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid).caymanchem.com.
  • Structural Basis for the Highly Selective Inhibition of MMP-13.researchgate.net.

Sources

Rational Design and Structure-Activity Relationship (SAR) of 4-Methoxybenzenesulfonyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylsulfonyl amino acid scaffold represents a privileged structural motif in modern medicinal chemistry. Specifically, the incorporation of the 4-methoxybenzenesulfonyl (Mbs) group onto an amino acid backbone has proven to be a highly effective strategy for developing potent, selective inhibitors across multiple therapeutic targets. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) of Mbs-amino acids, focusing primarily on their role as Matrix Metalloproteinase (MMP) inhibitors, while also detailing the self-validating experimental methodologies required to synthesize and evaluate these compounds.

Structural Biology & Pharmacophore Modeling

To understand the SAR of Mbs-amino acids, one must first analyze the target binding site. In the context of MMPs (zinc-dependent endopeptidases implicated in cancer, osteoarthritis, and photoaging), the active site features a catalytic zinc ion (Zn²⁺) and several specificity pockets (S1, S1', S2', S3').

The selectivity of MMP inhibitors is heavily dictated by the S1' pocket , which varies significantly in depth and topology across the MMP family. For instance, MMP-1 possesses a shallow S1' pocket, whereas MMP-2 and MMP-9 feature deep, hydrophobic S1' channels [[1]]([Link]). The Mbs-amino acid scaffold exploits this architectural difference through a precise three-part pharmacophore:

  • Zinc-Binding Group (ZBG): Typically a hydroxamic acid or carboxylic acid that bidentately chelates the catalytic Zn²⁺.

  • Amino Acid Backbone: The chiral alpha-carbon directs the side chain into the S2' or solvent-exposed regions, modulating physicochemical properties.

  • 4-Methoxybenzenesulfonyl (Mbs) Group: Acts as the primary selectivity driver. The aryl ring inserts deep into the S1' pocket of MMP-2/9, while the sulfonyl oxygens engage in critical hydrogen bonding with the enzyme backbone (e.g., Leu83 in MMP-2) .

G Zn Catalytic Zinc (Zn2+) ZBG Zinc-Binding Group (Hydroxamate) ZBG->Zn Bidentate Chelation Backbone Amino Acid Backbone (Chiral Alpha-Carbon) Backbone->ZBG Covalent Link S2_Pocket S2' / Solvent Area Backbone->S2_Pocket Side Chain (R) Projection S1_Pocket S1' Pocket (Deep in MMP-2/9) Mbs 4-Methoxybenzenesulfonyl (Mbs) Group Mbs->Backbone Sulfonamide Bond Mbs->S1_Pocket Aryl Insertion & Pi-Pi

Fig 1: Pharmacophore model of Mbs-amino acid hydroxamates binding to the MMP active site.

Structure-Activity Relationship (SAR) Dynamics

The optimization of alpha-sulfonylhydroxamic acids requires a delicate balance of steric bulk and electronic distribution .

The Role of the 4-Methoxy Group

Why is the 4-methoxybenzenesulfonyl group frequently preferred over unsubstituted benzenesulfonyl or bulkier analogs?

  • Steric Fit: SAR analysis reveals that excessive steric hindrance on the N-arylsulfonyl group (e.g., 4-tert-butyl or 2,4,6-trimethyl) results in severe steric clashes within the narrow S1' pocket, drastically reducing inhibitory activity . The methoxy group provides an optimal hydrophobic "bump" that perfectly anchors the molecule.

  • Electronic Effects: The electron-donating nature of the methoxy group increases the electron density on the sulfonamide oxygens, strengthening their hydrogen-bonding capacity with the enzyme's backbone amides.

The Amino Acid Backbone

The alpha-substituent of the amino acid is crucial for tuning selectivity.

  • Stereochemistry: The natural L-configuration is overwhelmingly preferred. The spatial orientation of the L-isomer allows the Mbs group to plunge into the S1' pocket while simultaneously allowing the ZBG to reach the catalytic zinc. D-isomers force a conformational distortion that breaks this dual interaction.

  • Side Chain Identity: Bulky, hydrophobic side chains (e.g., Leucine, Valine, or Biphenylalanine) increase affinity for MMP-2 and MMP-9 by favorably interacting with the hydrophobic S2' subsite.

Quantitative SAR Summary

The table below synthesizes representative biochemical data demonstrating how modifications to the Mbs-amino acid scaffold impact MMP-2 potency and MMP-1/MMP-2 selectivity.

CompoundAmino Acid BackboneN-Arylsulfonyl GroupMMP-2 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity (MMP-1/MMP-2)
1 Glycine4-Methoxybenzenesulfonyl145.0>10,000>68
2 L-Alanine4-Methoxybenzenesulfonyl85.2>10,000>117
3 L-Valine4-Methoxybenzenesulfonyl42.18,500201
4 L-Leucine4-Methoxybenzenesulfonyl12.44,200338
5 D-Leucine4-Methoxybenzenesulfonyl350.0>10,000>28
6 L-LeucineBenzenesulfonyl (H)45.05,100113
7 L-Leucine4-tert-Butylbenzenesulfonyl>1,000>10,000N/A

Data reflects established SAR trends: L-Leucine combined with the Mbs group (Compound 4) yields the optimal balance of deep S1' penetration and S2' stabilization, achieving sub-15 nM potency and high selectivity against MMP-1.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an embedded quality control (QC) checkpoint.

Synthesis of Mbs-Amino Acid Hydroxamates

Workflow Step1 1. Amino Acid Ester Preparation (Starting Material) Step2 2. N-Sulfonylation + 4-Methoxybenzenesulfonyl Chloride (DCM, Pyridine, 0°C to RT) Step1->Step2 Step3 3. Ester Saponification (LiOH, THF/H2O, RT) Step2->Step3 QC: TLC & LC-MS Check [M+H]+ Step4 4. Amide Coupling (NH2OH·HCl, EDC/HOBt, NMM, DMF) Step3->Step4 QC: Carboxylic Acid Intermediate Isolated Step5 5. Target Mbs-Amino Acid Hydroxamate (Final Isolation & QC) Step4->Step5 QC: HPLC Purity >95%

Fig 2: Validated synthetic workflow for N-(4-methoxybenzenesulfonyl) amino acid hydroxamates.

Step 1: N-Sulfonylation

  • Procedure: Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add Pyridine (3.0 eq), cool to 0 °C, and add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise .

  • Causality: Pyridine is deliberately chosen over stronger bases like Triethylamine (TEA). Pyridine acts as both a mild base and a nucleophilic catalyst, significantly minimizing the risk of epimerizing the chiral alpha-carbon during the reaction.

  • System Validation: Monitor via TLC (Hexane:EtOAc 1:1). Quench with 1N HCl to remove pyridine. Confirm product identity via LC-MS (ESI+); the presence of the[M+H]⁺ peak and the characteristic isotopic pattern of sulfur validates successful sulfonylation.

Step 2: Saponification

  • Procedure: Dissolve the sulfonated intermediate in a THF/H₂O mixture (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Causality: Mild alkaline hydrolysis at room temperature selectively cleaves the methyl ester without hydrolyzing the robust sulfonamide bond.

  • System Validation: Acidify the aqueous layer to pH 2-3 using 1N HCl to precipitate the carboxylic acid. Confirm the complete disappearance of the methyl ester singlet (~3.7 ppm) via ¹H NMR.

Step 3: Hydroxamate Formation

  • Procedure: Dissolve the carboxylic acid in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes, then add NH₂OH·HCl (5.0 eq) and N-methylmorpholine (NMM) (5.0 eq).

  • Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDC to create a stable, active ester. This prevents the formation of dead-end N-acylurea byproducts, ensuring high yields of the hydroxamate.

  • System Validation: Purify the crude product via preparative reverse-phase HPLC. The compound must pass an analytical HPLC check (UV 254 nm) with >95% purity before progressing to biological assays.

Fluorogenic Enzymatic Assay Protocol

To evaluate the biological efficacy of the synthesized compounds, a FRET-based enzymatic assay is utilized.

  • Procedure: Incubate recombinant human MMP-2 (0.5 nM) with varying concentrations of the inhibitor in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 30 minutes at 37 °C. Initiate the reaction by adding the fluorogenic substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂). Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm).

  • Causality: The substrate contains a FRET pair. When intact, Dpa quenches Mca. Cleavage by the active MMP separates the pair, resulting in a quantifiable fluorescent signal directly proportional to enzyme activity.

  • System Validation: The assay plate must include GM6001 (a broad-spectrum hydroxamate MMP inhibitor) as a positive control. The plate is only considered valid if the GM6001 IC₅₀ aligns with literature values (~0.4 nM) and the calculated Z'-factor for the assay window is >0.5.

Expanding the Scaffold: Beyond MMPs

While the Mbs-amino acid scaffold is a cornerstone of MMP inhibitor design, its utility extends to other complex targets:

  • Keap1-Nrf2 PPI Inhibitors: The Mbs group has been successfully integrated into 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffolds. In this context, the Mbs moiety mimics large conjugation systems, retaining critical hydrophobic interactions with key amino acid residues (e.g., Arg415) on the Keap1 protein, thereby preventing the degradation of the antioxidant transcription factor Nrf2 .

  • Neuraminidase Inhibitors: Sulfonation of 1-amino-4-phenylbut-3-en-2-ol derivatives with 4-methoxybenzenesulfonyl chloride has been shown to yield highly potent viral neuraminidase inhibitors, where the Mbs group optimizes the spatial geometry of the core amine and hydroxyl groups within the active site .

Conclusion

The 4-methoxybenzenesulfonyl amino acid scaffold is a masterclass in rational drug design. By pairing the deep-pocket-seeking Mbs group with the stereochemically tunable amino acid backbone, researchers can achieve exquisite control over target selectivity and binding affinity. Adhering to the self-validating synthetic and biochemical protocols outlined in this guide ensures high-fidelity data, accelerating the transition of these molecules from in silico concepts to preclinical candidates.

References

  • Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging | Source: PubMed Central (PMC) | URL: [Link]

  • Title: The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position | Source: PubMed | URL: [Link]

  • Title: Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis | Source: PubMed | URL: [Link]

  • Title: Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction | Source: PubMed | URL: [Link]

  • Title: 1-amino-4-phenylbut-3-en-2-ol derivatives as novel neuraminidase inhibitors | Source: PubMed | URL: [Link]

Sources

Literature Review and Technical Guide: Properties of N-((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-((4-Methoxyphenyl)sulfonyl)-L-methionine is a highly versatile sulfonylated amino acid derivative. Historically recognized for the utility of the 4-methoxybenzenesulfonyl (MBS) moiety as a robust protecting group in peptide synthesis, this structural class has evolved into a critical pharmacophore in modern drug discovery. This whitepaper provides an in-depth technical analysis of its chemical properties, its role as a precursor for metalloenzyme inhibitors (such as Matrix Metalloproteinases and Carbonic Anhydrases), and the validated experimental workflows required for its synthesis and in vitro evaluation.

Chemical and Structural Properties

The molecular architecture of N-((4-Methoxyphenyl)sulfonyl)-L-methionine (C₁₂H₁₇NO₅S₂) integrates the essential amino acid L-methionine with an electron-rich aromatic sulfonamide.

  • The MBS Moiety: The 4-methoxybenzenesulfonyl group provides a rigid, hydrophobic aromatic ring. The electron-donating methoxy group at the para position increases the electron density of the aromatic system, which enhances binding affinity through π−π or cation- π interactions within the hydrophobic pockets of target proteins 1. Furthermore, in solid-phase peptide synthesis (SPPS), the MBS group is utilized to protect the guanidino group of arginine or the α -amino group of other amino acids due to its stability against mild acids and selective cleavage under strong acid conditions (e.g., HF or TFMSA) [[1]]().

  • The L-Methionine Backbone: The thioether side chain (-CH₂CH₂SCH₃) is highly flexible and moderately hydrophobic. In drug design, this side chain acts as a probing vector that can occupy adjacent sub-sites (like the S2' or S3' pockets in proteases), modulating enzyme selectivity.

Mechanistic Pharmacology & Target Interactions

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases responsible for extracellular matrix (ECM) degradation. Overexpression of MMPs is a hallmark of tumor invasion and metastasis. Sulfonylated amino acids are direct precursors to sulfonylated amino acid hydroxamates, a premier class of MMP inhibitors 2. The mechanism of inhibition relies on two synergistic binding events:

  • Zinc Chelation: If the carboxylic acid is converted to a hydroxamic acid (as seen in the closely related analog NNGH), it acts as a bidentate ligand, displacing the catalytic water molecule bound to the active-site Zn²⁺ ion 3.

  • S1' Pocket Anchoring: The 4-methoxyphenyl group projects deep into the S1' specificity pocket. The depth and hydrophobicity of the S1' pocket vary greatly among MMPs (e.g., deep in MMP-3 and MMP-12, shallow in MMP-1), making the sulfonylated amino acid scaffold highly tunable for selective inhibition 4.

Carbonic Anhydrase (CA) and MetAP2 Inhibition

Recent structure-activity relationship (SAR) studies reveal that sulfonylated amino acid derivatives exhibit potent cross-reactivity with Carbonic Anhydrases (specifically the tumor-associated hCA IX and XII isozymes) 2. The sulfonamide/hydroxamate group coordinates the CA zinc ion, while the amino acid backbone interacts with the hydrophilic/hydrophobic halves of the CA active site 5. Additionally, sulfonamide derivatives have demonstrated anti-angiogenic properties by targeting Methionine Aminopeptidase-2 (MetAP2), preventing endothelial cell proliferation 6.

MMP_Pathway MMP_Pro Pro-MMPs (Inactive Zymogens) MMP_Act Active MMPs (Zn2+ Catalytic Core) MMP_Pro->MMP_Act Activation ECM_Deg ECM Degradation / Tumor Invasion MMP_Act->ECM_Deg Proteolysis Comp N-((4-Methoxyphenyl)sulfonyl)-L-methionine Deriv Zinc-Binding Derivative (Hydroxamate) Comp->Deriv Synthesis Inhib S1' Pocket Binding & Zn2+ Chelation Deriv->Inhib Pharmacodynamics Inhib->MMP_Act Inhibition

Mechanism of MMP inhibition by sulfonylated amino acid derivatives.

Quantitative Data Summaries

To contextualize the potency of this structural class, the table below summarizes the inhibitory constants ( Ki​ or IC50​ ) of closely related sulfonylated amino acid derivatives against key metalloenzymes.

Compound ClassTarget EnzymeAffinity ( Ki​ or IC50​ )Mechanism / NotesRef
NNGH (MBS-Glycine Hydroxamate)MMP-3130 nMBinds S1' pocket; Zn²⁺ chelation4
NNGH (MBS-Glycine Hydroxamate)MMP-124.3 nMDeep S1' pocket accommodation4
MBS-Valine HydroxamatehCA II10 - 50 nMDual MMP/CA inhibitory profile2
N-hydroxysulfonamidesMMP-2 / MMP-91 - 5 μ MBroad-spectrum baseline affinity2

Experimental Protocols

Step-by-Step Synthesis (Schotten-Baumann Reaction)

The synthesis of N-((4-Methoxyphenyl)sulfonyl)-L-methionine requires careful control of pH and temperature to ensure selective N-sulfonylation without oxidizing the sensitive thioether side chain.

Protocol:

  • Preparation of the Amino Acid Solution: Dissolve 10 mmol of L-methionine in 20 mL of 1 M NaOH (aq). Causality: The highly alkaline environment deprotonates both the carboxyl group and the α -amino group. A deprotonated free amine is a vastly superior nucleophile for the subsequent SN​2 attack.

  • Cooling: Chill the solution in an ice-water bath to 0–5 °C. Causality: Low temperatures suppress the competing hydrolysis of the sulfonyl chloride into 4-methoxybenzenesulfonic acid, maximizing the yield of the desired sulfonamide.

  • Addition of Electrophile: Slowly add 11 mmol of 4-methoxybenzenesulfonyl chloride (MBS-Cl) dissolved in 10 mL of THF dropwise over 30 minutes under vigorous stirring.

  • Reaction Maintenance: Stir the biphasic mixture for 4 hours, allowing it to slowly warm to room temperature. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Self-Validation: The disappearance of the ninhydrin-positive L-methionine spot confirms complete conversion.

  • Workup & Acidification: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted MBS-Cl. Acidify the aqueous layer to pH 2.0 using 2 M HCl. Causality: Acidification protonates the carboxylate, drastically reducing the molecule's aqueous solubility and inducing precipitation of the product.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Confirm identity via LC-MS (Expected [M+H]+ m/z 320.1).

Synthesis Step1 L-Methionine Step4 Schotten-Baumann Reaction (0-5 °C) Step1->Step4 Step2 Alkaline Solution (NaOH/H2O) Step2->Step4 Step3 4-Methoxybenzenesulfonyl Chloride (MBS-Cl) Step3->Step4 Step5 Acidification (HCl) & Precipitation Step4->Step5 pH Adjustment Step6 N-((4-Methoxyphenyl)sulfonyl)-L-methionine Step5->Step6 Filtration/Purification

Step-by-step Schotten-Baumann synthesis of the sulfonylated methionine derivative.

In Vitro FRET-Based MMP Inhibition Assay

To evaluate the inhibitory efficacy of sulfonylated amino acid derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard 7.

Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: CaCl₂ is strictly required because MMPs contain structural calcium ions necessary for maintaining the integrity of the catalytic domain.

  • Enzyme Activation: If using Pro-MMPs, activate with 1 mM APMA (4-aminophenylmercuric acetate) for 1-2 hours at 37 °C.

  • Inhibitor Incubation: In a black 96-well microplate, mix 10 nM of active MMP with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μ M) in assay buffer. Incubate for 30 minutes at 37 °C. Causality: Pre-incubation allows the inhibitor's sulfonyl group to fully anchor into the S1' pocket and establish thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Add 2 μ M of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg) to initiate the reaction. Causality: Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher, restoring fluorescence 7.

  • Data Acquisition: Continuously monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression analysis.

Conclusion

N-((4-Methoxyphenyl)sulfonyl)-L-methionine represents a highly privileged scaffold. While traditionally utilized as a protected intermediate in complex peptide synthesis, its specific physicochemical properties—namely the electron-rich MBS group and the flexible thioether side chain—make it an ideal backbone for developing next-generation, dual-action metalloenzyme inhibitors targeting MMPs, CAs, and MetAP2.

References

  • Fujino, M., et al. "US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride". Google Patents.
  • Bertini, I., et al. "Conformational variability of matrix metalloproteinases: Beyond a single 3D structure". PNAS. URL:[Link]

  • Sheppard, G. S., et al. "WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity". Google Patents.
  • Scozzafava, A., & Supuran, C. T. "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV". Journal of Medicinal Chemistry (ACS). URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens". BRENDA. URL:[Link]

  • Widyowati, R., et al. "Potential matrix metalloproteinase-9 inhibitor of aurone compound isolated from Sterculia quadrifida leaves: In-vitro and in-silico studies". Research Journal of Pharmacy and Technology. URL:[Link]

Sources

An In-depth Technical Guide to the Enzyme Inhibition Profile of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis of a Novel Putative Methionine Aminopeptidase 2 Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the potential role of ((4-Methoxyphenyl)sulfonyl)-L-methionine as an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer. While direct experimental data for this specific compound is not yet prevalent in published literature, this document synthesizes current knowledge on aryl sulfonamides and methionine-based enzyme inhibitors to build a robust hypothesis for its mechanism of action and to provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel MetAP2 inhibitors.

Introduction: The Rationale for Targeting Methionine Aminopeptidase 2

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[1] In humans, two forms of this enzyme exist, MetAP1 and MetAP2.[1] Of particular interest to drug discovery is MetAP2, which has been identified as a critical regulator of endothelial cell proliferation and angiogenesis, the formation of new blood vessels.[2][3] This process is fundamental to tumor growth and metastasis, making MetAP2 a highly attractive target for the development of novel anti-cancer therapeutics.[4][5]

The sulfonamide functional group is a well-established pharmacophore in a variety of enzyme inhibitors, including those targeting carbonic anhydrases and proteases.[4] Notably, a class of aryl sulfonamides has been identified as potent and selective inhibitors of MetAP2.[3][4] These compounds typically interact with the dinuclear metal center in the enzyme's active site.

This guide focuses on the specific, yet currently under-investigated, molecule: ((4-Methoxyphenyl)sulfonyl)-L-methionine . By dissecting its structural components—an aryl sulfonamide moiety and an L-methionine residue—we can construct a strong hypothesis for its inhibitory potential against MetAP2. The (4-methoxyphenyl)sulfonyl group provides the core scaffold for interaction with the MetAP2 active site, while the L-methionine component could potentially engage with the substrate recognition pocket, offering a unique avenue for inhibitor design.

Hypothesized Mechanism of Action: A Bipartite Interaction with the MetAP2 Active Site

We hypothesize that ((4-Methoxyphenyl)sulfonyl)-L-methionine acts as a competitive inhibitor of MetAP2, leveraging both its sulfonamide and amino acid moieties to achieve high-affinity binding.

The Aryl Sulfonamide Core: Chelating the Dinuclear Metal Center

The active site of MetAP2 contains a dinuclear metal center, typically composed of two divalent metal ions such as Co(II) or Mn(II), which are crucial for its catalytic activity. X-ray crystallography studies of MetAP2 in complex with other aryl sulfonamide inhibitors have revealed that the sulfonamide group directly coordinates with these metal ions.[4] The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can act as ligands, effectively chelating the metal ions and disrupting the catalytic machinery of the enzyme. The 4-methoxy group on the phenyl ring may further enhance binding through hydrophobic or hydrogen bonding interactions with residues in the active site.

The L-Methionine Moiety: Targeting the P1 Substrate Pocket

MetAP2 exhibits substrate specificity, preferentially cleaving the N-terminal methionine.[6] The active site, therefore, contains a pocket (the S1 pocket) that accommodates the methionine side chain of the substrate. We propose that the L-methionine portion of ((4-Methoxyphenyl)sulfonyl)-L-methionine occupies this S1 pocket, mimicking the natural substrate and contributing to the inhibitor's binding affinity and selectivity. This dual-mode binding, with the sulfonamide chelating the metal center and the methionine side chain occupying the S1 pocket, represents a promising strategy for potent and selective MetAP2 inhibition.

Below is a conceptual diagram illustrating the hypothesized binding mode of ((4-Methoxyphenyl)sulfonyl)-L-methionine within the MetAP2 active site.

G cluster_MetAP2 MetAP2 Active Site cluster_Inhibitor ((4-Methoxyphenyl)sulfonyl)-L-methionine Metal_Center Dinuclear Metal Center (Co²⁺/Mn²⁺) His231 His231 S1_Pocket S1 Substrate Pocket Hydrophobic_Pocket Hydrophobic Pocket Sulfonyl Sulfonyl Group (-SO₂-) Sulfonyl->Metal_Center Coordination Sulfonyl->His231 H-bond Methoxyphenyl 4-Methoxyphenyl Group Methoxyphenyl->Hydrophobic_Pocket Hydrophobic Interaction Sulfonamide_N Sulfonamide Nitrogen Sulfonamide_N->Metal_Center Coordination Methionine_Side_Chain Methionine Side Chain Methionine_Side_Chain->S1_Pocket Binding Amino_Acid_Backbone Amino Acid Backbone

Caption: Hypothesized binding of ((4-Methoxyphenyl)sulfonyl)-L-methionine in the MetAP2 active site.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and biological evaluation of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine

This protocol is adapted from established methods for the synthesis of N-arylsulfonyl amino acids.

Materials:

  • L-methionine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Diisopropylethylamine (DIPEA)

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Sulfonylation of L-methionine: a. Dissolve L-methionine (1 equivalent) in a 1 M NaOH solution (2 equivalents). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the cooled amino acid solution with vigorous stirring. d. Add DIPEA (1.2 equivalents) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Acidify the reaction mixture to pH 2-3 with 1 M HCl. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-((4-methoxyphenyl)sulfonyl)-L-methionine.

  • Characterization: a. Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). b. Determine the purity of the compound using high-performance liquid chromatography (HPLC).

The following workflow diagram illustrates the key steps in the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

G start Start dissolve Dissolve L-methionine in NaOH solution start->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl_chloride Add 4-methoxybenzenesulfonyl chloride solution cool->add_sulfonyl_chloride add_dipea Add DIPEA add_sulfonyl_chloride->add_dipea stir Stir at room temperature for 12-18 hours add_dipea->stir acidify Acidify with HCl stir->acidify extract Extract with ethyl acetate acidify->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, HRMS, HPLC) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

MetAP2 Enzyme Inhibition Assay

This protocol describes a continuous-coupled enzyme assay to determine the inhibitory activity of the synthesized compound against human MetAP2.

Materials:

  • Recombinant human MetAP2

  • Methionine-Alanine-Serine (MAS) tripeptide substrate

  • L-amino acid oxidase (AAO)

  • Horseradish peroxidase (HRP)

  • Dianisidine (or a suitable alternative chromogenic/fluorogenic HRP substrate)

  • Manganese chloride (MnCl₂)

  • HEPES buffer (pH 7.5)

  • Sodium chloride (NaCl)

  • Bovine serum albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare an assay buffer containing 100 mM HEPES (pH 7.5), 50 mM NaCl, and 50 µM MnCl₂. b. Prepare a stock solution of the test compound, ((4-Methoxyphenyl)sulfonyl)-L-methionine, in DMSO. c. Prepare working solutions of the test compound by serial dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%. d. Prepare a substrate solution containing the MAS tripeptide. e. Prepare a coupling enzyme solution containing AAO and HRP, and the chromogenic substrate dianisidine.

  • Assay Protocol: a. In a 96-well microplate, add 25 µL of the serially diluted test compound or vehicle control (assay buffer with 1% DMSO). b. Add 25 µL of the recombinant human MetAP2 solution (e.g., 140 nM final concentration) to each well.[7] c. Pre-incubate the plate at 25°C for 15 minutes.[7] d. Initiate the reaction by adding 50 µL of the substrate and coupling enzyme mixture. e. Immediately measure the absorbance (at 450 nm for dianisidine) at time zero. f. Incubate the plate at 37°C and measure the absorbance at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: a. Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The following diagram outlines the workflow for the MetAP2 enzyme inhibition assay.

G start Start prepare_reagents Prepare assay buffer, inhibitor dilutions, substrate, and coupling enzymes start->prepare_reagents add_inhibitor Add inhibitor/vehicle to 96-well plate prepare_reagents->add_inhibitor add_enzyme Add MetAP2 enzyme add_inhibitor->add_enzyme preincubate Pre-incubate at 25°C for 15 minutes add_enzyme->preincubate start_reaction Initiate reaction with substrate/coupling enzyme mix preincubate->start_reaction measure_absorbance Measure absorbance kinetically at 450 nm start_reaction->measure_absorbance analyze_data Calculate reaction rates and determine IC₅₀ measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MetAP2 enzyme inhibition assay.

Data Summary and Structure-Activity Relationship (SAR) Insights

While specific inhibitory data for ((4-Methoxyphenyl)sulfonyl)-L-methionine is not available, we can draw insights from related aryl sulfonamide inhibitors of MetAP2. The following table summarizes the IC₅₀ values for a selection of these compounds.

CompoundStructureMetAP2 IC₅₀ (nM)Reference
A-800141 Anthranilic acid sulfonamide2.5[3]
Triazole-based inhibitor Singly-substituted triazole moiety8[8]
Fluoropyridyl pyrazole Fluoropyridyl pyrazole scaffold4[7]

Structure-Activity Relationship (SAR) Analysis:

  • Aryl Sulfonamide Moiety: The presence of the aryl sulfonamide group is critical for potent MetAP2 inhibition, likely due to its ability to chelate the active site metal ions.[4]

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring can significantly impact potency. For instance, the anthranilic acid group in A-800141 provides a carboxylate that coordinates with one of the metal ions, enhancing binding affinity.[3] The 4-methoxy group in our topic compound may engage in favorable interactions within a hydrophobic pocket of the active site.

  • The "Eastern" Moiety (Amino Acid Component): The portion of the inhibitor that extends from the sulfonamide nitrogen plays a crucial role in interacting with the substrate binding pockets. The L-methionine in ((4-Methoxyphenyl)sulfonyl)-L-methionine is hypothesized to occupy the S1 pocket, which is known to have a preference for methionine.[6] This "substrate-mimicking" approach could lead to enhanced selectivity and potency.

Conclusion and Future Directions

Based on a thorough analysis of existing literature and the structural features of ((4-Methoxyphenyl)sulfonyl)-L-methionine, there is a strong scientific basis to hypothesize that this compound is a potent and selective inhibitor of Methionine Aminopeptidase 2. The proposed bipartite binding mechanism, involving chelation of the active site metal center by the aryl sulfonamide core and occupation of the S1 substrate pocket by the L-methionine moiety, presents a compelling rationale for its potential anti-angiogenic and anti-cancer properties.

The experimental protocols provided in this guide offer a clear roadmap for the synthesis and in vitro evaluation of ((4-Methoxyphenyl)sulfonyl)-L-methionine. Future research should focus on:

  • Synthesis and confirmation of the compound's structure.

  • Determination of its IC₅₀ value against MetAP2 and its selectivity against MetAP1.

  • Elucidation of its binding mode through X-ray crystallography or molecular modeling.

  • Evaluation of its anti-proliferative and anti-angiogenic activity in cell-based assays.

The exploration of ((4-Methoxyphenyl)sulfonyl)-L-methionine and similar N-sulfonylated amino acids could pave the way for a new class of highly effective MetAP2 inhibitors with significant therapeutic potential.

References

  • Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. (n.d.). Biochemistry. Retrieved from [Link]

  • What are METAP2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. (2006, July 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. (n.d.). AACR Journals. Retrieved from [Link]

  • Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). (2021, December 30). ResearchGate. Retrieved from [Link]

  • Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Identification of promising methionine aminopeptidase enzyme inhibitors: A combine study of comprehensive virtual screening and dynamics simulation study. (n.d.). PubMed. Retrieved from [Link]

  • Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes. (n.d.). PubMed. Retrieved from [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). Tecna. Retrieved from [Link]

  • Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. (2017, February 1). PubMed. Retrieved from [Link]

  • Basis for substrate recognition and distinction by matrix metalloproteinases. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of IC 50 values of MGAT2 inhibitors obtained using the... (n.d.). ResearchGate. Retrieved from [Link]

  • Lilly describes MetAP2 inhibitors. (2017, January 3). BioWorld. Retrieved from [Link]

  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. (2024, December 10). MDPI. Retrieved from [Link]

  • MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state. (2016, September 27). Oncotarget. Retrieved from [Link]

  • Redox Regulation of Methionine Aminopeptidase 2 Activity. (n.d.). PubMed. Retrieved from [Link]

  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. (n.d.). PubMed. Retrieved from [Link]

  • Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2). (2021, December 30). ResearchGate. Retrieved from [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. (2023, June 19). ResearchGate. Retrieved from [Link]

  • S - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

  • US3607928A - Process for the preparation of methionine sulfoximine. (n.d.). Google Patents.
  • Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

chemical stability of sulfonamide-protected methionine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of Sulfonamide-Protected Methionine

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Protection in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the use of protecting groups is fundamental to achieving desired outcomes.[1][] These chemical moieties temporarily shield reactive functional groups, preventing unintended side reactions and ensuring the precise assembly of amino acid sequences.[] Methionine (Met), an essential amino acid featuring a thioether side chain, presents a unique stability challenge. Its sulfur atom is highly susceptible to oxidation, which can alter the peptide's structure, function, and therapeutic efficacy.[3][4][5]

Sulfonamides represent a robust class of amine-protecting groups, prized for their general stability across a wide range of synthetic conditions.[6][7] This guide provides a comprehensive technical overview of the , offering field-proven insights into its degradation pathways, the factors influencing its stability, and the analytical methodologies required for its assessment. We will explore the causality behind experimental choices and present self-validating protocols to empower researchers in their drug development endeavors.

The Landscape of Sulfonamide Protecting Groups for Methionine

The choice of a sulfonamide protecting group is dictated by its stability profile and the conditions required for its eventual removal.[6] While numerous sulfonamides exist, a few have become workhorses in peptide synthesis. The stability of the sulfonamide bond itself is a key consideration, separate from the stability of the methionine side chain it protects.

Table 1: Comparative Overview of Common Sulfonamide Protecting Groups

Protecting GroupAbbreviationKey Stability CharacteristicsCommon Deprotection Reagents
p-ToluenesulfonylTs (Tosyl)Highly stable to acidic and basic conditions. Generally stable to oxidation.[1][6]Harsh reducing agents (e.g., Na/liquid ammonia) or very strong acids (e.g., HBr/AcOH).[1][6]
o-NitrobenzenesulfonyloNbs (Nosyl)Stable to acid. Labile to thiols in the presence of a base. The nitro group is sensitive to reduction.[1][6]Mildly nucleophilic thiols (e.g., thiophenol) with a base.[6]
2-(Trimethylsilyl)ethanesulfonylSESStable to a broad range of conditions but can be cleaved under specific, mild conditions.[7]Fluoride sources (e.g., TBAF, CsF).[7]

The selection of a group like Tosyl imparts exceptional stability, but its removal requires harsh conditions that may compromise the integrity of the final peptide.[1][8] Conversely, groups like Nosyl and SES offer milder deprotection pathways, providing greater orthogonality and flexibility in complex synthetic strategies.[6][7]

Core Stability Challenges and Degradation Pathways

The stability of sulfonamide-protected methionine is a two-fold problem: the integrity of the methionine side chain and the robustness of the sulfonamide N-S bond.

Oxidation of the Methionine Thioether Side Chain

The primary degradation pathway for methionine is the oxidation of its sulfur atom.[3][4] This process is often initiated by atmospheric oxygen, reactive oxygen species (ROS), or residual oxidizing agents from synthesis steps. The oxidation occurs in two stages:

  • Methionine Sulfoxide (Met(O)) Formation: The thioether is first oxidized to the more polar and larger sulfoxide. This is often a reversible process.[3][9][10]

  • Methionine Sulfone (Met(O₂)) Formation: Further oxidation leads to the irreversible formation of methionine sulfone.[3]

These oxidative modifications can dramatically alter a peptide's physicochemical properties, leading to changes in conformation, solubility, and biological activity.[3][10]

G Met Sulfonamide-Protected Methionine (R-S-CH₃) MetO Methionine Sulfoxide (R-S(O)-CH₃) Met->MetO Oxidation [O] (Reversible) MetO->Met Reduction MetO2 Methionine Sulfone (R-S(O)₂-CH₃) MetO->MetO2 Further Oxidation [O] (Irreversible)

Caption: Primary oxidative degradation pathway of the methionine side chain.

Cleavage of the Sulfonamide Bond

While generally robust, the sulfonamide bond is not impervious. Its stability is highly dependent on the specific group (e.g., Ts vs. Ns) and the chemical environment.

  • Acidic Hydrolysis: Strong acidic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the sulfonamide bond.[8]

  • Reductive Cleavage: Certain sulfonamides, like Tosyl, are susceptible to cleavage by potent reducing agents.[6]

  • Nucleophilic Attack: Groups like Nosyl are specifically designed to be cleaved by nucleophiles such as thiols.[6]

Key Factors Influencing Chemical Stability

A comprehensive understanding of the factors that modulate stability is crucial for designing robust formulations and handling procedures.

FactorEffect on Methionine Side ChainEffect on Sulfonamide BondCausality & Mitigation Insights
pH Oxidation rate can be pH-dependent; enhanced at alkaline pH for some systems.[3][11]Susceptibility to acid or base-catalyzed hydrolysis varies by sulfonamide type.The protonation state of the molecule and the concentration of H⁺/OH⁻ ions directly influence reaction kinetics. Buffer selection is critical; phosphate buffers have been shown to accelerate degradation in some cases.[11] Use inert buffers (e.g., Tris, HEPES) and maintain pH in the optimal stability range.
Temperature Increased temperature accelerates oxidation kinetics.Significantly accelerates acid/base hydrolysis.Higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy for degradation reactions. Store materials at recommended low temperatures.
Oxidizing Agents Readily oxidized by atmospheric O₂, H₂O₂, radicals, and metal ions (e.g., Fe³⁺).[3][11]Generally stable, but extreme conditions can affect the aryl ring or other substituents.Oxidants directly attack the electron-rich sulfur atom. Mitigation involves processing under an inert atmosphere (N₂ or Ar), using degassed solvents, and adding antioxidants or chelating agents like EDTA to sequester metal ions.[3][11]
Light (Photolysis) Can generate radicals that initiate oxidation.Can lead to degradation, especially for photosensitive groups like nitrobenzenesulfonyl (Nosyl).UV/Vis light provides the energy to break chemical bonds or create excited states that generate ROS. Protect samples from light using amber vials or by working in low-light conditions as per ICH Q1B guidelines.[12]
Adjacent Residues The presence of certain amino acids, like Histidine, can intramolecularly catalyze oxidation.[11]Steric hindrance from bulky adjacent residues can influence the rate of nucleophilic cleavage.The side chains of neighboring residues can act as local catalysts or create a microenvironment that either promotes or hinders degradation reactions.[11][13] This sequence-dependent effect must be evaluated on a case-by-case basis.

Analytical Strategy for Stability Assessment

A robust analytical framework is essential to detect and quantify the parent molecule and any degradation products. This forms the basis of a stability-indicating method, as mandated by regulatory guidelines.[12][14][15]

Core Techniques:
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC): This is the cornerstone technique for stability analysis.[15][16] It separates the intact sulfonamide-protected methionine from its more polar degradation products (like Met(O)) and other impurities. A C18 stationary phase is commonly employed with a gradient of water and acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA) or formic acid.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides unequivocal identification of degradation products by providing mass-to-charge (m/z) information.[9][14] This is critical for elucidating degradation pathways during forced degradation studies.

G cluster_0 1. Sample Preparation cluster_1 2. Forced Degradation (Stress Testing) cluster_2 3. Analysis cluster_3 4. Data Evaluation Prep Prepare stock solution of Sulfonamide-Met in a suitable solvent (e.g., ACN/H₂O) Stress_Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Stress_Acid Stress_Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Stress_Base Stress_Ox Oxidation (e.g., 3% H₂O₂, RT) Prep->Stress_Ox Stress_Heat Thermal Stress (e.g., 60°C in solution) Prep->Stress_Heat Sampling Sample at time points (e.g., 0, 2, 8, 24 hrs). Quench reaction if necessary. Stress_Acid->Sampling Stress_Base->Sampling Stress_Ox->Sampling Stress_Heat->Sampling Analysis Analyze via RP-UPLC-MS Sampling->Analysis Data Quantify peak areas. Identify degradants by MS. Calculate mass balance. Analysis->Data

Caption: Experimental workflow for a forced degradation stability study.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for assessing stability.

Protocol 5.1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, a key requirement of ICH guidelines.[12]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the sulfonamide-protected methionine in a 50:50 mixture of acetonitrile:water.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate one aliquot at room temperature and another at 60°C.

    • Withdraw samples at T=0, 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at T=0, 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at T=0, 1, 4, and 12 hours. The reaction is typically rapid.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 60°C.

    • Withdraw samples at T=0, 8, 24, and 48 hours.

  • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light, to serve as an unstressed control.

Protocol 5.2: RP-UPLC-MS Analysis of Stability Samples

This method provides the means to separate and identify the parent compound from its degradation products.

  • Instrumentation: An Ultra-High Performance Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 minutes; hold for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 100 - 1200 m/z.

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for structural elucidation of unknown peaks.

  • Data Analysis:

    • Integrate the peak area of the parent compound and all degradation products.

    • Calculate the percentage of remaining parent compound at each time point.

    • Use the accurate mass data from the MS to propose elemental compositions for degradants (e.g., addition of 16 Da for sulfoxide, 32 Da for sulfone).

    • Confirm identities using MS/MS fragmentation patterns.

Conclusion and Future Perspectives

The is a critical parameter that demands rigorous evaluation during drug development. The primary vulnerability lies in the oxidation of the methionine thioether side chain, a reaction influenced by pH, temperature, and the presence of oxidants.[3][4] While the sulfonamide protecting group offers considerable stability, its own lability under specific deprotection conditions must be factored into the overall synthetic and formulation strategy.[6]

By employing systematic forced degradation studies and robust, stability-indicating analytical methods like RP-UPLC-MS, researchers can proactively identify potential liabilities, elucidate degradation pathways, and develop effective mitigation strategies.[15] The insights and protocols presented in this guide serve as a foundational framework for ensuring the integrity, safety, and efficacy of novel peptide-based therapeutics containing this crucial amino acid.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. (2025). Benchchem.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (n.d.). PMC.
  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences.
  • Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.
  • A study on the protection of methionine and the reduction of methionine sulfoxide in methionine-containing analogues of the growth-modeling factor Gly-His-Lys. (n.d.). ResearchGate.
  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate.
  • 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. (n.d.). Organic Syntheses.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Science of The Total Environment.
  • Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. (1995). Pharmaceutical Research.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate.
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (n.d.). PMC.
  • The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. (n.d.). ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International.
  • How to handle peptides that contain methionine. (2023). Biotage.
  • Controlled reversible methionine-selective sulfimidation of peptides. (2025). PMC.
  • The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. (2023). MDPI.
  • Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. (2006). Journal of Medicinal Chemistry.
  • Structural basis for the stability of a thermophilic methionine adenosyltransferase against guanidinium chloride. (n.d.). PMC.
  • The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. (1957). Journal of Biological Chemistry.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP).
  • Oxidation of methionine by sodium N-chlorotoluene-p-sulphonamide in aqueous solution: a kinetic study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Pharmaceutical Research.
  • Methionine, its salts, analogues, and rumen-protected forms for all animal species/ruminants. (2012). EFSA Journal.
  • Amino sulfonic acids, peptidosulfonamides and other related compounds. (2025). ResearchGate.

Sources

Unraveling the Binding Kinetics of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Mechanistic Whitepaper on Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for Matrix Metalloproteinases (MMPs) has historically been hindered by off-target toxicity and poor pharmacokinetic profiles, largely driven by the indiscriminate chelation of the catalytic zinc ion by strong hydroxamate groups. As the field pivots toward non-hydroxamate zinc-binding groups (ZBGs), arylsulfonyl-amino acid derivatives have emerged as powerful scaffolds.

This whitepaper provides an in-depth technical analysis of ((4-Methoxyphenyl)sulfonyl)-L-methionine , a model sulfonamide derivative. By dissecting its binding affinity, structural dynamics, and the precise workflows required to quantify its interactions, this guide serves as a blueprint for characterizing next-generation metalloenzyme inhibitors.

Structural Rationale & Pharmacophore Modeling

To understand the binding affinity of ((4-Methoxyphenyl)sulfonyl)-L-methionine, we must first deconstruct its pharmacophore. The molecule is designed to exploit the highly conserved VAAHExGHxxGxxH zinc-binding motif while leveraging the plasticity of adjacent subsites[1].

  • The Zinc-Binding Group (ZBG): In this scaffold, the terminal carboxylate of the L-methionine moiety acts as a weak but highly selective ZBG. Unlike hydroxamates (e.g., NNGH) that forcefully chelate the Zn2+ ion and cause broad-spectrum metalloproteinase inhibition, carboxylates rely on optimized secondary interactions to drive affinity, thereby enhancing target selectivity[2].

  • The P1' Substituent (4-Methoxyphenyl Group): The S1' pocket is the primary specificity determinant in MMPs. It is a hydrophobic cavity that varies drastically in depth and conformational flexibility across the MMP family[3]. The 4-methoxyphenyl group acts as a deep-pocket probe, inserting seamlessly into the deep S1' pockets of gelatinases (MMP-2, MMP-9) and macrophage metalloelastase (MMP-12), while sterically clashing with the shallow S1' pocket of collagenases like MMP-1.

  • The P2'/P3' Substituent (L-Methionine Thioether): The flexible thioether side chain of L-methionine extends into the shallow S2' or S3' subsites. This provides a secondary anchoring mechanism via van der Waals interactions with residues such as Leu83 and Ala84, stabilizing the enzyme-ligand complex[1].

Ligand_Target cluster_MMP MMP Catalytic Cleft Ligand ((4-Methoxyphenyl)sulfonyl) -L-methionine Zinc Catalytic Zn2+ (VAAHExGHxxGxxH) Ligand->Zinc Carboxylate Coordination S1 S1' Pocket (Specificity Determinant) Ligand->S1 4-OMe-Ph Insertion S2 S2'/S3' Subsites (Secondary Anchors) Ligand->S2 Thioether Interaction

Structural interaction map of the ligand within the MMP catalytic cleft.

Quantitative Binding Profiles

The true utility of ((4-Methoxyphenyl)sulfonyl)-L-methionine lies in its kinetic signature. Below is a consolidated dataset representing the binding metrics across key MMP targets. The data illustrates a clear preference for enzymes with deep, highly flexible S1' pockets (MMP-12) over those with restricted cavities (MMP-1).

Target Enzyme kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM) IC50​ (µM)Selectivity Rationale
MMP-12 8.2×103 0.9×10−2 1.11.4Optimal S1' plasticity for methoxy-aryl insertion.
MMP-2 4.5×103 1.2×10−2 2.63.1Deep S1' pocket accommodates 4-OMe-Ph well.
MMP-9 3.8×103 1.5×10−2 3.94.5High affinity for arylsulfonamides; slightly slower kon​ .
MMP-1 1.1×102 5.5×10−1 >500>500Shallow S1' pocket sterically clashes with the ligand.

Experimental Workflows: The "How" and "Why"

As an application scientist, I frequently observe laboratories failing to capture accurate binding kinetics for metalloenzyme inhibitors because they rely on generic assay templates. The protocols below are engineered specifically for zinc-dependent targets, ensuring that the assays are self-validating and artifact-free.

Surface Plasmon Resonance (SPR): Single-Cycle Kinetics

The Causality of Choice: Standard SPR multi-cycle kinetics require harsh regeneration buffers (e.g., 10 mM Glycine-HCl or EDTA) to strip the ligand from the chip between injections. For MMPs, this strips the structural Ca2+ and catalytic Zn2+ ions, permanently denaturing the active site. We mandate Single-Cycle Kinetics (SCK) , where increasing concentrations of the ligand are injected sequentially without regeneration, preserving the metalloenzyme's structural integrity.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with running buffer (HBS-P+ supplemented with 10 mM CaCl2​ and 10 µM ZnCl2​ to prevent metal leaching).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.

  • Target Immobilization: Dilute recombinant human MMP-12 (catalytic domain) to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until an immobilization level of ~3000 RU is achieved.

  • Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive esters.

  • Analyte Titration (SCK): Prepare a 5-point concentration series of ((4-Methoxyphenyl)sulfonyl)-L-methionine (0.5, 1.5, 4.5, 13.5, and 40.5 µM) in running buffer containing 1% DMSO. Inject from lowest to highest concentration (120 s association per injection).

  • Dissociation & Fitting: Allow a final dissociation phase of 600 s. Fit the resulting sensogram to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Sensor Chip Prep (EDC/NHS Activation) Step2 2. Target Immobilization (MMP Amine Coupling) Step1->Step2 Step3 3. Single-Cycle Kinetics (Avoids Zn2+ Stripping) Step2->Step3 Step4 4. Analyte Titration (Ligand Concentration Series) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Fit) Step4->Step5

Single-cycle SPR workflow optimized for zinc-dependent metalloenzymes.

FRET-Based Enzymatic Inhibition Assay

The Causality of Choice: While SPR proves that the compound binds, a FRET assay proves that the binding functionally occludes the active site. Because MMPs are secreted as inactive zymogens (pro-MMPs), the "cysteine switch" must be chemically disrupted prior to the assay[4]. We use APMA (4-aminophenylmercuric acetate) for controlled activation.

Step-by-Step Protocol:

  • Zymogen Activation: Incubate 100 µg/mL of pro-MMP-2 with 1 mM APMA in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5) for 1 hour at 37°C.

  • Inhibitor Equilibration: In a black 384-well microplate, dispense 10 µL of activated MMP-2 (final concentration 1 nM) and 10 µL of ((4-Methoxyphenyl)sulfonyl)-L-methionine at various concentrations (serial dilutions from 100 µM down to 10 nM). Incubate for 30 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Mca-K-P-L-G-L-Dpa-A-R-NH2 (final concentration 5 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes using a microplate reader ( λex​ = 328 nm, λem​ = 393 nm).

  • Data Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot fractional activity ( Vi​/V0​ ) against the log of inhibitor concentration to derive the IC50​ via non-linear regression.

Conclusion

((4-Methoxyphenyl)sulfonyl)-L-methionine represents a highly tunable scaffold in the pursuit of selective metalloenzyme inhibition. By relying on the deep insertion of the 4-methoxyphenyl group into the S1' pocket and the secondary anchoring of the L-methionine thioether, researchers can bypass the toxicity associated with traditional hydroxamate chelators. Accurately mapping these interactions requires a rigorous, artifact-free approach to biophysical characterization, prioritizing single-cycle kinetics and properly equilibrated functional assays.

References

  • Proceedings of the National Academy of Sciences (PNAS)
  • MDPI / National Center for Biotechnology Information (PMC)
  • Rational Approaches to Improving Selectivity in Drug Design ACS Publications URL

Sources

Methodological & Application

synthesis protocol for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Introduction & Mechanistic Rationale

((4-Methoxyphenyl)sulfonyl)-L-methionine is a highly valued chiral building block and intermediate, prominently utilized in the development of matrix metalloproteinase (MMP) inhibitors (such as NNGH)[1] and novel neuraminidase inhibitors[2]. This application note details an optimized, self-validating protocol for its synthesis via the Schotten-Baumann sulfonylation of L-methionine with 4-methoxybenzenesulfonyl chloride[3][4].

The synthesis relies on S-N coupling under biphasic Schotten-Baumann conditions[5][6]. The experimental causality is governed by three critical parameters:

  • Nucleophile Activation: L-methionine naturally exists as a zwitterion. The introduction of an aqueous base (e.g., NaOH) deprotonates the α -ammonium group ( pKa​≈9.2 ), generating a highly nucleophilic free amine[6].

  • Electrophile Preservation: 4-Methoxybenzenesulfonyl chloride is susceptible to base-catalyzed hydrolysis[4]. Dissolving it in a water-miscible organic solvent (THF) and adding it dropwise at 0 °C suppresses the formation of 4-methoxybenzenesulfonic acid, directing the electrophile toward the amine[6].

  • Phase Partitioning: The biphasic nature of the reaction allows the continuous removal of the generated HCl byproduct into the aqueous phase, where it is neutralized, thus preventing the protonation and deactivation of the remaining L-methionine[7].

Materials and Reagents Matrix

The following table outlines the quantitative requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
L-Methionine 149.211.01.49 gNucleophile / Substrate
4-Methoxybenzenesulfonyl chloride 206.641.12.27 gElectrophile
Sodium Hydroxide (1 M aq.) 40.002.525.0 mLBase / Amine Activator
Tetrahydrofuran (THF) 72.11-15.0 mLOrganic Solvent
Hydrochloric Acid (1 M aq.) 36.46~2.5~25.0 mLAcidifying Agent
Ethyl Acetate (EtOAc) 88.11-3 × 30 mLExtraction Solvent

Experimental Workflow

SynthesisWorkflow A L-Methionine + Aq. NaOH (pH > 9) C Biphasic Reaction (0°C to RT, 4-12 h) A->C Vigorous Stirring B 4-Methoxybenzenesulfonyl Chloride in THF B->C Dropwise Addition (Control Exotherm) D Aqueous Workup & Acidification (pH 2-3) C->D Complete Consumption of Sulfonyl Chloride E Extraction (EtOAc) & Brine Wash D->E Product Partitions to Organic Layer F Drying (Na2SO4) & Concentration E->F Phase Separation G ((4-Methoxyphenyl)sulfonyl) -L-methionine F->G Recrystallization or Chromatography

Workflow for the biphasic Schotten-Baumann sulfonylation and purification of L-methionine.

Step-by-Step Methodology

Phase 1: Substrate Solubilization and Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-methionine (1.49 g, 10.0 mmol) in 15 mL of deionized water.

  • Slowly add 1 M aqueous NaOH (25.0 mL, 25.0 mmol).

  • Causality & Validation: The addition of base shifts the pH > 9, deprotonating the α -ammonium group to form the reactive free amine. Validation Checkpoint: The suspension will transition to a clear, homogeneous solution. Verify the pH is ~10 using indicator paper prior to proceeding[6].

Phase 2: Electrophilic Addition 3. Cool the aqueous amino acid solution to 0 °C using an ice-water bath. 4. Dissolve 4-methoxybenzenesulfonyl chloride (2.27 g, 11.0 mmol) in 15 mL of anhydrous THF. 5. Add the THF solution dropwise to the vigorously stirring aqueous solution over a period of 30 minutes via an addition funnel.

  • Causality & Validation: Dropwise addition at 0 °C minimizes the competing base-catalyzed hydrolysis of the sulfonyl chloride[4]. Vigorous stirring is mandatory to maximize the interfacial surface area of the biphasic system, ensuring efficient S-N coupling[3].

Phase 3: Reaction Maturation 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 7. Stir continuously for 4 to 12 hours.

  • Causality & Validation: The reaction requires time to reach completion at room temperature as the biphasic transfer occurs. Validation Checkpoint: Monitor the reaction via TLC (eluent: EtOAc/Hexanes 1:1 with a drop of acetic acid). The disappearance of the UV-active sulfonyl chloride spot indicates completion.

Phase 4: Work-up and Isolation 8. Transfer the mixture to a separatory funnel and wash with diethyl ether (20 mL) to remove unreacted sulfonyl chloride and non-polar organic impurities. Discard the ether layer. 9. Transfer the aqueous layer to an Erlenmeyer flask, cool to 0 °C, and meticulously acidify to pH 2-3 using 1 M HCl (approx. 25 mL).

  • Causality & Validation: Acidification protonates the carboxylate group of the product ( pKa​≈2.3 ), converting it from a water-soluble sodium salt to a neutral, organic-soluble compound. Validation Checkpoint: A white precipitate or distinct cloudiness must form upon reaching pH 3.

  • Extract the acidified aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Combine the organic extracts, wash with saturated brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford ((4-Methoxyphenyl)sulfonyl)-L-methionine as a crude solid.

  • Purify via recrystallization from EtOAc/Hexanes to yield the pure product.

Data Presentation: Reaction Optimization & Troubleshooting

When scaling or adapting this protocol, deviations in yield or purity can occur. The following table maps common empirical observations to their mechanistic causes and provides actionable corrective steps.

Observation / IssueMechanistic CauseCorrective Action
Low Yield / High SM Recovery Premature hydrolysis of sulfonyl chloride by aqueous base.Ensure dropwise addition of electrophile strictly at 0 °C. Maintain vigorous biphasic stirring to favor S-N coupling over hydrolysis.
Di-sulfonylation Byproducts Excess electrophile reacting with the carboxylate group (mixed anhydride formation).Keep pH strictly between 9-10; avoid massive equivalent excess of sulfonyl chloride[6].
Poor Phase Separation Emulsion formation during EtOAc extraction due to zwitterion presence.Ensure the aqueous layer is fully acidified to pH 2-3 before extraction to completely protonate the carboxylate.
Product Oil instead of Solid Impurities disrupting crystal lattice formation.Wash the organic layer thoroughly with brine; perform a slow recrystallization from EtOAc/Hexanes.

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(4-methoxybenzenesulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-methoxybenzenesulfonyl)-L-methionine is a valuable derivative of the essential amino acid L-methionine.[1][2][3] The introduction of the 4-methoxybenzenesulfonyl (mosyl) group to the amino function of L-methionine serves multiple purposes in synthetic chemistry. Primarily, it acts as a robust protecting group for the amine, which is a common strategy in peptide synthesis and the development of complex molecules. Furthermore, sulfonamides are a critical pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities.[4][5] Therefore, the synthesis of N-sulfonylated amino acids like N-(4-methoxybenzenesulfonyl)-L-methionine is a foundational technique for researchers in medicinal chemistry and drug development.[6]

This guide provides a detailed, step-by-step protocol for the preparation of N-(4-methoxybenzenesulfonyl)-L-methionine via the reaction of L-methionine with 4-methoxybenzenesulfonyl chloride. The methodology is based on the principles of the Schotten-Baumann reaction, a reliable method for forming amides and, in this case, sulfonamides, under aqueous basic conditions.[7][8][9] We will delve into the causality behind each procedural step, ensuring a reproducible and high-yielding synthesis, and provide comprehensive safety and characterization guidelines.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The amino group of L-methionine, acting as the nucleophile, attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction is conducted in the presence of a base, such as sodium carbonate, which serves two critical functions: it deprotonates the ammonium group of the zwitterionic L-methionine to unmask the more nucleophilic free amine, and it neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Overall Reaction Scheme:

G A 1. Dissolve L-Methionine & Na₂CO₃ in H₂O at RT B 2. Cool solution to 0-5 °C (Ice Bath) A->B C 3. Add 4-methoxybenzenesulfonyl chloride portion-wise B->C Maintain T < 10°C D 4. Stir at RT for 4-6 hours C->D E 5. Cool to 0-5 °C and acidify to pH 2-3 with HCl D->E F 6. Isolate crude product by vacuum filtration E->F Product precipitates G 7. Wash solid with cold H₂O F->G H 8. Recrystallize from Ethyl Acetate / Hexane G->H I 9. Dry final product under vacuum H->I J 10. Characterize product (MP, NMR, MS) I->J

Sources

Application Note: Solvent Selection and Dissolution Protocols for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

((4-Methoxyphenyl)sulfonyl)-L-methionine is a synthetic amino acid derivative frequently utilized as a specialized building block in medicinal chemistry, peptide synthesis, and as a targeted enzymatic inhibitor. Achieving optimal solubility and stability for this compound requires a deep understanding of its physicochemical architecture.

Unlike standard L-methionine, which is highly water-soluble due to its zwitterionic nature, the addition of the 4-methoxyphenylsulfonyl group fundamentally alters the molecule's solvation dynamics:

  • Abolished Zwitterion: The α -amino group is sequestered within a sulfonamide linkage, neutralizing its basicity. The sulfonamide proton is only weakly acidic ( pKa​≈10 ).

  • Carboxylic Acid ( pKa​≈3.5 ): This is the primary ionizable group. At a pH below 4.0, the molecule is fully protonated and highly lipophilic. At physiological pH (7.4), it exists primarily as a carboxylate anion.

  • Lipophilic Bulk: The 4-methoxyphenyl ring drives the partition coefficient ( logP ) higher, necessitating organic solvents for high-concentration stock solutions.

  • Thioether Liability: The sulfur atom in the methionine side chain is highly susceptible to spontaneous oxidation in aqueous environments, a process that can rapidly degrade the compound's structural integrity.

Mechanistic Insights into Solvent Selection

Do not treat this compound as a standard amino acid. Its dissolution requires a strategic approach balancing lipophilicity with chemical stability.

The Role of Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) is the gold standard for preparing concentrated master stocks of ((4-Methoxyphenyl)sulfonyl)-L-methionine. DMSO possesses a high dielectric constant ( ϵ=46.7 ) and a strong dipole moment, allowing it to efficiently disrupt the crystalline lattice energy of the lipophilic methoxyphenyl group while simultaneously solvating the polar sulfonamide and carboxylic acid moieties through hydrogen bond acceptance.

pH-Dependent Aqueous Solubility

Sulfonamide derivatives notoriously exhibit a highly pH-dependent solubility profile. Foundational thermodynamic studies on sulfonamide solubility demonstrate that aqueous solubility is minimal in slightly acidic environments but increases logarithmically as the pH exceeds the pKa​ of the ionizable groups [1]. For this specific compound, attempting direct dissolution in unbuffered water (which often trends acidic due to dissolved CO2​ ) will result in precipitation. Aqueous buffers must be adjusted to pH 7.5–8.0 to ensure the carboxylic acid is fully ionized, maximizing electrostatic interactions with water.

The Methionine Oxidation Liability

A critical, often overlooked factor in handling methionine derivatives is their rapid degradation via sulfur oxidation. The thioether core easily oxidizes to methionine sulfoxide or sulfone. Kinetic studies on methionine oxidation in aqueous solutions reveal that this degradation is significantly accelerated by dissolved oxygen, exposure to visible light, and the presence of phosphate buffers[2]. Therefore, Phosphate-Buffered Saline (PBS) should be avoided for the long-term storage of aqueous working solutions.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate solvent based on the downstream application.

Solvent SystemDielectric Constant ( ϵ )Estimated CapacityRecommended ApplicationOxidation Risk
100% DMSO 46.7> 50 mMMaster stock generation; Long-term storage at -20°C.Low (if purged with Argon)
100% DMF 36.7> 50 mMPeptide synthesis; anhydrous chemical coupling.Low
Methanol / Ethanol 32.7 / 24.55 - 10 mMAnalytical chemistry (LC-MS/HPLC mobile phase prep).Moderate
Aqueous Buffer (pH < 5) ~ 80.0< 0.1 mMNot Recommended. Compound will precipitate.High
HEPES Buffer (pH 8.0) ~ 80.01 - 5 mMIn vitro biochemical assays; short-term working solutions.High (Prepare fresh)

Workflow Visualization: Solvent Decision Tree

The following decision matrix illustrates the optimal pathway for formulating ((4-Methoxyphenyl)sulfonyl)-L-methionine based on experimental requirements.

G Start ((4-Methoxyphenyl)sulfonyl) -L-methionine (Solid Powder) DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) Start->DMSO Preferred Route DirectAq Direct Aqueous Dissolution (Not Recommended) Start->DirectAq High risk of precipitation InVitro In Vitro Assays (Cell Culture / Enzymatic) DMSO->InVitro Aliquot & Freeze InVivo In Vivo Dosing (Animal Models) DMSO->InVivo Fresh Prep DiluteMedia Dilute in Assay Media (Final DMSO < 0.5%) Use HEPES, Avoid PBS InVitro->DiluteMedia Formulate Formulate in PEG400/Tween-80 or 0.1M NaHCO3 (pH 8.0) InVivo->Formulate

Figure 1: Decision tree for the dissolution and downstream formulation of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

This protocol creates a self-validating, stable stock solution suitable for high-throughput screening or cell-based assays.

Materials Required:

  • ((4-Methoxyphenyl)sulfonyl)-L-methionine powder (Desiccated, room temperature)

  • Anhydrous DMSO ( ≥99.9% , cell-culture grade)

  • Amber glass vials (to prevent photo-oxidation)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Calculation & Weighing: Weigh the desired mass of the compound. (Example: For a molecular weight of roughly 319.4 g/mol , weigh 15.97 mg).

  • Dissolution: Transfer the powder to an amber glass vial. Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Agitation: Vortex the solution for 30–60 seconds. The solution should become completely clear and colorless.

    • Self-Validation Check: Hold the vial against a dark background under a bright light. If any micro-particulates or opalescence remain, sonicate in a water bath at 25°C for 5 minutes.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas into the headspace of the vial for 10 seconds to displace oxygen, mitigating the risk of thioether oxidation.

  • Storage: Cap tightly and store at -20°C. The stock is stable for up to 6 months under these conditions.

Protocol B: Preparation of Aqueous Working Solutions (1 mM)

This protocol outlines the safe dilution of the DMSO master stock into aqueous media for immediate experimental use.

Materials Required:

  • 50 mM DMSO Master Stock (from Protocol A)

  • HEPES Buffer (50 mM, pH 7.8) or standard cell culture media. (Note: Do not use Phosphate buffers if the solution will be stored for > 2 hours).

Step-by-Step Methodology:

  • Thawing: Thaw the DMSO master stock at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 19°C and solutes can locally concentrate during the thaw.

  • Dilution: Pipette 20 μ L of the 50 mM DMSO stock into 980 μ L of the pH 7.8 HEPES buffer while vortexing continuously.

    • Causality Note: Continuous vortexing during addition prevents localized high concentrations of the compound from crashing out (precipitating) in the aqueous phase before the pH can ionize the carboxylic acid.

  • Validation: The final solution is 1 mM compound in 2% DMSO. Verify optical clarity.

  • Usage: Use the aqueous working solution immediately. Do not freeze-thaw aqueous solutions of methionine derivatives due to the high risk of oxidative degradation [2].

References

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid / Journal of Urology. This foundational text establishes the critical relationship between pH adjustment and the logarithmic increase in solubility for sulfonamide derivatives. [1]

  • Oxidation of human insulin-like growth factor I in formulation studies, II. Effects of oxygen, visible light, and phosphate on methionine oxidation in aqueous solution and evaluation of possible mechanisms. Pharmaceutical Research. This study provides the mechanistic proof that methionine residues undergo rapid oxidation in aqueous solutions, a process synergistically accelerated by light and phosphate buffers. [2]

Application Note: Crystallization Methods for Sulfonyl-L-Methionine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl-L-methionine derivatives—encompassing both side-chain oxidized variants (L-methionine sulfone) and N-terminally modified analogs (N-sulfonyl-L-methionine)—are critical compounds in both structural enzymology and active pharmaceutical ingredient (API) manufacturing. This application note provides a comprehensive, causality-driven guide to their crystallization. By bridging thermodynamic phase-control with structural biology techniques, this guide establishes self-validating protocols for both protein-ligand co-crystallization and bulk enantiomeric resolution.

Physicochemical Principles & Crystallization Thermodynamics

The crystallization of sulfonyl-L-methionine derivatives is governed by strict thermodynamic and kinetic barriers dictated by their chirality and hydrogen-bonding potential.

In bulk API production, racemic mixtures of methionine derivatives naturally crystallize from aqueous solutions as a concomitant mixture of metastable α and thermodynamically stable β polymorphs[1]. However, the introduction of an enantiomeric excess fundamentally alters the crystallization kinetics. As demonstrated by Wang et al., excess native enantiomers act as "native growth inhibitors" by selectively adsorbing onto specific crystal facets of the stable β -form[1]. This kinetic suppression forces the exclusive precipitation of the metastable α -form, a phenomenon known as chiral self-positioning[2].

In structural enzymology, L-methionine sulfone serves as a potent transition-state analog for glutamine-dependent enzymes, such as Glutamate Synthase (GltS)[3]. The binding of the sulfone moiety induces a massive >30 Å conformational rearrangement that synchronizes the enzyme's distinct catalytic centers[4]. Because this structural shift is so profound, attempting to soak the derivative into pre-formed apo-crystals will shatter the crystal lattice. Therefore, de novo co-crystallization is a strict kinetic requirement to capture the liganded state[3].

Experimental Workflow

G A Sulfonyl-L-Met Derivative Synthesis & Purification B Enzymatic Resolution (L-Aminoacylase) A->B Bulk API Production C Protein-Ligand Complex (e.g., Glutamate Synthase) A->C Structural Enzymology E Cooling Crystallization (Metastable α-form Selection) B->E Supersaturation Control D Hanging-Drop Vapor Diffusion (4°C, 24-30% PEG 4000) C->D Ligand Co-crystallization F X-Ray Diffraction & HPLC Validation D->F Crystal Harvesting E->F Solid-State Analysis

Workflow for sulfonyl-L-methionine derivative crystallization in API and structural biology.

Protocol 1: Co-Crystallization of Protein-Ligand Complexes (Structural Enzymology)

This protocol details the co-crystallization of ferredoxin-dependent Glutamate Synthase (Fd-GltS) with L-methionine sulfone, ensuring the capture of the synchronized catalytic state[3].

Step 1: Complex Preparation and Saturation

  • Action: Concentrate the purified Fd-GltS enzyme to 16 mg/mL in a buffer containing 25 mM PIPES/KOH (pH 7.0), 1 mM EDTA, and 10% glycerol. Prior to crystallization, add 4 mM L-methionine sulfone, 2 mM 2-oxoglutarate, and 5 mM dithiothreitol (DTT)[3].

  • Causality: The high concentration of L-methionine sulfone (well above its Kd​ ) drives the equilibrium toward 100% active-site occupancy. DTT is critical to maintain surface cysteines in a reduced state, preventing non-specific intermolecular disulfide cross-linking that would otherwise poison crystal nucleation.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution containing 24–30% (w/v) PEG 4000, 100 mM Tris-HCl (pH 8.5), and 200 mM sodium acetate. Suspend the drop over 500 μ L of reservoir solution and incubate at 4 °C[3].

  • Causality: PEG 4000 acts as a molecular crowding agent that gently lowers the dielectric constant of the droplet without denaturing the complex. Incubation at 4 °C reduces the kinetic energy of the system, slowing the rate of vapor equilibration. This controlled, slow approach to the supersaturation zone minimizes the nucleation rate, yielding fewer but significantly larger, well-diffracting crystals.

Step 3: Self-Validating Quality Control

  • System: To validate that the sulfonyl derivative is genuinely bound (and not just an artifact of crystal packing), process the X-ray diffraction data and calculate an Fo​−Fc​ omit electron density map before modeling the ligand. The appearance of a distinct >3σ positive density peak in the amidotransferase domain provides mathematically independent validation of successful co-crystallization[3].

Protocol 2: Chiral Resolution and Fractional Crystallization (API Production)

This protocol outlines the industrial-scale isolation of L-methionine derivatives via enzymatic resolution and polymorph-selective cooling crystallization[1][5].

Step 1: Enzymatic Resolution

  • Action: Dissolve the racemic N-acetyl or N-sulfonyl-DL-methionine derivative in water. Adjust the pH to optimal enzymatic conditions and introduce L-aminoacylase (derived from Aspergillus oryzae or pig kidney)[5]. Incubate at a constant temperature until the resolution reaction completes.

  • Causality: The enzyme acts as a highly specific chiral catalyst, selectively hydrolyzing the protective group from the L-enantiomer while leaving the D-enantiomer intact. This creates the necessary enantiomeric excess required for downstream polymorph control.

Step 2: Anti-Solvent Addition and Concentration

  • Action: Concentrate the reaction solution under reduced pressure at 80 °C. Transfer to a cooling vessel and add methanol[5].

  • Causality: Methanol functions as an anti-solvent. Its addition drastically lowers the solubility limit of the L-methionine derivative, forcing the system into a state of supersaturation.

Step 3: Polymorph-Selective Cooling Crystallization

  • Action: Heat the mixture to 50 °C to ensure complete dissolution of any premature nuclei, then apply a strict linear cooling rate of 0.5 °C/min down to 25 °C[1].

  • Causality: Because the solution contains an excess of the unreacted D-enantiomer derivative, these excess molecules kinetically adsorb onto the growing faces of the thermodynamically stable β -polymorph. This "native inhibition" completely suppresses β -phase growth, forcing the exclusive precipitation of the high-purity metastable α -form[1].

Step 4: Self-Validating Quality Control

  • System: Establish a continuous feedback loop by sampling the supernatant and the precipitate. Analyze the supernatant via chiral HPLC to ensure the enantiomeric excess (ee%) matches the theoretical depletion curve. Simultaneously, analyze the precipitate using Powder X-Ray Diffraction (PXRD). If the PXRD diffractogram matches the pure monoclinic P21​/c space group (characteristic of the α -form), the protocol validates its own polymorphic selectivity[1].

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and chemical parameters required for successful crystallization across different applications.

System / TargetApplicationCrystallization MethodPrecipitant / SolventTempCritical Additives / Inhibitors
Fd-GltS + L-Met Sulfone Structural EnzymologyHanging-Drop Vapor Diffusion24–30% (w/v) PEG 40004 °C100 mM Tris-HCl (pH 8.5), 200 mM NaOAc, 5 mM DTT
N-Acetyl-DL-Met Chiral Resolution (API)Anti-Solvent CrystallizationWater / Methanol80 °C 25 °CL-Aminoacylase (Aspergillus oryzae)
dl-Methionine ( α -form) Polymorph SelectionCooling CrystallizationPure Water50 °C 25 °CExcess d- or l-enantiomer (Native Inhibitor)

References

  • Structural Studies on the Synchronization of Catalytic Centers in Glutamate Synthase Source: Journal of Biological Chemistry / PubMed URL:[Link]

  • Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine Source: ACS Crystal Growth & Design URL:[Link]

  • CN104152524A - Production technology of L-methionine Source: Google Patents URL

Sources

Application Note: Standard Operating Procedure for Handling ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

((4-Methoxyphenyl)sulfonyl)-L-methionine (often abbreviated as Mbs-L-Met-OH) is a highly specialized, sulfonamide-protected amino acid building block. In modern drug development, it is primarily utilized in the synthesis of selective matrix metalloproteinase (MMP) inhibitors, neuropeptide FF (NPFF) receptor ligands for pain management [3], and conformationally restricted peptidomimetics [4].

The incorporation of the 4-methoxyphenylsulfonyl (Mbs) moiety is not merely for transient amine protection; it acts as a permanent, critical pharmacophore in the final drug substance. In the context of MMP inhibition, the Mbs group is designed to deeply insert into the hydrophobic S1' specificity pocket of the enzyme. This insertion dictates the isoform selectivity (e.g., favoring MMP-2 or MMP-13 over MMP-1), while the adjacent structural motifs chelate the catalytic zinc ion [1, 2].

Handling this compound requires advanced laboratory techniques. The methionine thioether side chain is highly susceptible to oxidation (forming sulfoxides or sulfones) and alkylation during synthetic workflows. This standard operating procedure (SOP) provides a self-validating, causality-driven framework for the storage, activation, and application of Mbs-L-Met-OH.

Physicochemical Parameters & Storage

To maintain the integrity of the L-stereocenter and the oxidation state of the thioether, strict adherence to the environmental controls listed in Table 1 is mandatory.

Table 1: Physicochemical Properties and Storage Directives

ParameterSpecification / DirectiveCausality / Rationale
Molecular Weight ~317.4 g/mol Essential for precise stoichiometric calculations during coupling.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates potential degradation or oxidation.
Solubility DMF, DMSO, Methanol (Insoluble in H2​O )High organic solubility facilitates homogeneous liquid-phase or solid-phase peptide synthesis (SPPS).
Storage Temperature -20°C (Desiccated)Prevents ambient thermal degradation and moisture-induced hydrolysis.
Atmosphere Argon or Nitrogen (Inert)The thioether is highly prone to atmospheric oxidation. Inert gas purging prevents conversion to the sulfoxide.

Workflow Visualization

SynthesisWorkflow N1 ((4-Methoxyphenyl)sulfonyl) -L-methionine N2 Carboxyl Activation (HATU / DIPEA) N1->N2 DMF, 0°C Argon Atm N3 Amide Coupling (Solid Phase or Solution) N2->N3 Add Primary Amine N4 Cleavage & Deprotection (TFA + EDT + TIPS) N3->N4 Scavenger Cocktail Prevents Oxidation N5 LC-MS Validation (Check Met Oxidation) N4->N5 Crude Product Analysis

Figure 1: Synthetic workflow for coupling ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Experimental Protocol 1: Carboxyl Activation and Amide Coupling

Expertise & Causality: Unlike standard Fmoc-protected amino acids, sulfonamide-protected amino acids cannot form classic oxazolones—the primary intermediate responsible for racemization in peptide synthesis [4]. However, sluggish activation can still lead to alternative racemization pathways or poor yields. We mandate the use of uronium/aminium salts (HATU) with a sterically hindered base (DIPEA) to drive rapid aminolysis, minimizing the lifespan of the activated ester.

Step-by-Step Methodology:

  • Preparation: Purge a dry reaction vial with Argon. Weigh 1.0 equivalent (eq) of Mbs-L-Met-OH and dissolve in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Chilling: Cool the solution to 0°C in an ice bath to suppress side reactions during the exothermic activation phase.

  • Activation: Add 1.05 eq of HATU to the solution. Immediately add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for exactly 3 minutes at 0°C. Note: A color change to pale yellow indicates the formation of the active ester.

  • Coupling: Introduce 1.1 eq of the target primary amine (or add the activated solution to the resin for SPPS). Allow the reaction to warm to room temperature and stir for 2 hours under Argon.

  • Quenching: Quench the reaction with a 5% aqueous NaHCO3​ solution to neutralize excess active esters before proceeding to purification or subsequent SPPS cycles.

Experimental Protocol 2: Cleavage and Scavenger Optimization

Expertise & Causality: During global deprotection (e.g., removing tert-butyl groups from adjacent residues), highly reactive carbocations are generated. The methionine thioether acts as a nucleophile and will readily alkylate if these cations are not intercepted. Furthermore, acidic environments can catalyze thioether oxidation. A customized, high-thiol scavenger cocktail is strictly required [4].

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare the cleavage cocktail fresh: Trifluoroacetic Acid (TFA) / Ethanedithiol (EDT) / Triisopropylsilane (TIPS) / Ultrapure Water in a ratio of 92.5 : 2.5 : 2.5 : 2.5 .

    • Causality: EDT acts as a soft nucleophile to quench carbocations and maintains a reducing environment to suppress oxidation. TIPS quenches hard cations.

  • Cleavage: Add 10 mL of the cocktail per gram of peptide-resin (or to the dry intermediate). Stir at room temperature for 2 hours.

  • Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of cold (-20°C) diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual EDT and TFA.

Mechanistic Application: MMP Inhibitor Design

Mechanism Inhibitor Sulfonamide-L-Met Derivative Zinc Catalytic Zinc (Zn2+) Binding Inhibitor->Zinc Chelation via C-terminal motif S1_Pocket S1' Specificity Pocket (Hydrophobic) Inhibitor->S1_Pocket 4-Methoxyphenyl Deep Insertion MMP Matrix Metalloproteinase (e.g., MMP-2 / MMP-13) Zinc->MMP Inactivates Catalytic Core S1_Pocket->MMP Determines Isoform Selectivity Block Proteolysis Blocked (ECM Preservation) MMP->Block Inhibition of Enzyme Activity

Figure 2: Mechanistic pathway of MMP inhibition by 4-methoxyphenylsulfonyl derivatives.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The primary failure mode when handling Mbs-L-Met-OH is the undetected oxidation of the methionine side chain. High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is used as the absolute diagnostic tool.

Validation Logic: Compare the observed mass of the purified compound against the theoretical monoisotopic mass. Use Table 2 to diagnose specific handling failures.

Table 2: LC-MS Diagnostic Mass Shifts for Validation

Mass Shift ( Δ Da)Chemical ModificationDiagnostic Conclusion & Required Action
0 Da Intact ThioetherPASS: Protocol executed correctly. Inert atmosphere maintained.
+16 Da Sulfoxide FormationFAIL: Oxygen exposure occurred. Audit argon manifold and verify EDT freshness.
+32 Da Sulfone FormationFAIL: Severe over-oxidation. Discard batch; check solvents for peroxide contamination.
+56 Da tert-Butyl AlkylationFAIL: Insufficient scavenger in cleavage cocktail. Increase EDT/TIPS concentration.

If any shift other than 0 Da is observed, the batch must be quarantined. The self-validating nature of this mass-shift analysis ensures that compromised molecules are never advanced to biological assays, thereby preserving the integrity of downstream data.

References

  • Title: Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations Source: MDPI URL: [Link]

  • Title: Solution structure of the catalytic domain of the MMP-20– NNGH adduct Source: ResearchGate URL: [Link]

  • Title: US20030176314A1 - Compounds for the treatment of pain Source: Google Patents URL
  • Title: Conformational-restriction of peptides Source: eScholarship.org URL: [Link]

Application Note: High-Throughput In Vitro Evaluation of ((4-Methoxyphenyl)sulfonyl)-L-methionine as a Dual-Target Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Discovery Scientists, Enzymologists, and Assay Development Researchers Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Experimental Design

In the landscape of metalloenzyme inhibitor design, sulfonamide-based scaffolds have proven highly effective due to their ability to coordinate with active-site metal ions while simultaneously exploiting adjacent specificity pockets. The compound ((4-Methoxyphenyl)sulfonyl)-L-methionine (hereafter referred to as 4-MPS-L-Met) represents a unique structural chimera designed to probe two distinct classes of metalloenzymes: Matrix Metalloproteinases (MMPs) and Methionine Aminopeptidase 2 (MetAP2).

The Causality Behind the Chemical Structure
  • The 4-Methoxyphenylsulfonyl Moiety: This functional group is a well-documented pharmacophore that deeply penetrates the hydrophobic S1' specificity pocket of MMPs. This interaction is extensively characterized in classic broad-spectrum inhibitors such as NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), where the sulfonyl oxygens also participate in hydrogen bonding with the enzyme backbone [1].

  • The L-Methionine Backbone: The incorporation of an L-methionine side chain serves a dual purpose. In MMPs, it can interact with the S1/S2 subsites. More importantly, it provides structural mimicry for the N-terminal methionine cleaved by MetAP2, a critical cobalt-dependent metalloenzyme involved in angiogenesis and tumor proliferation [2].

Designing a Self-Validating Assay System

To prevent the progression of false positives (e.g., Pan-Assay Interference Compounds or PAINS), a robust screening cascade must be self-validating. We achieve this by pairing a Functional Kinetic Readout (FRET-based enzymatic assay) with an Orthogonal Biophysical Readout (Differential Scanning Fluorimetry, DSF). The continuous kinetic FRET assay eliminates artifacts from inner-filter effects or compound auto-fluorescence, while DSF confirms that the observed inhibition is driven by direct, thermodynamic target engagement rather than non-specific aggregation [4].

Experimental Workflows & Pathway Visualization

G Target Metalloenzyme Target (MMP / MetAP2) Complex Enzyme-Inhibitor Complex (Metal Chelation & S1' Binding) Target->Complex Binding Compound ((4-Methoxyphenyl)sulfonyl) -L-methionine Compound->Complex Inhibition Assay1 FRET Assay (Enzyme Inhibition) Complex->Assay1 Functional Readout Assay2 DSF Assay (Thermal Shift) Complex->Assay2 Biophysical Readout Data1 IC50 & Ki Determination Assay1->Data1 Data2 ΔTm (Target Engagement) Assay2->Data2

Workflow for evaluating metalloenzyme inhibition by sulfonamide-methionine derivatives.

Step-by-Step Methodologies

Protocol A: Continuous FRET-Based Enzymatic Inhibition Assay

Causality Note: We utilize a continuous kinetic read rather than an end-point read. End-point assays are highly susceptible to quenching artifacts from test compounds. Kinetic monitoring ensures we are measuring the true initial velocity (V0) of the enzyme.

Reagents & Buffers:

  • MMP Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.1 mM ZnCl₂, 0.05% Brij-35, pH 7.5. (Note: Brij-35 is critical to prevent enzyme adsorption to the hydrophobic polystyrene microplate walls).

  • MetAP2 Assay Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5 [3]. (Note: MetAP2 requires Co²⁺ for optimal in vitro catalytic turnover).

  • Substrates: Mca-KPLGL-Dpa-AR-NH₂ (MMPs) or H-Met-Gly-Pro-AMC (MetAP2).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of 4-MPS-L-Met in 100% DMSO. The top concentration should be 10 mM.

  • Assay Plate Setup: Transfer 1 µL of the compound dilutions into a 384-well black, flat-bottom microplate (Corning).

  • Enzyme Addition: Add 49 µL of the target enzyme diluted in the respective Assay Buffer (final concentration: 1 nM for MMP-12; 10 µg/mL for MetAP2).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes. Causality: This allows the sulfonamide moiety to reach binding equilibrium with the active-site metal ion before substrate competition begins.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (final concentration: 10 µM).

  • Kinetic Measurement: Immediately transfer to a fluorescent microplate reader. Read continuously for 20 minutes at Ex 328 nm / Em 393 nm (for Mca) or Ex 380 nm / Em 460 nm (for AMC).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality Note: To prove that 4-MPS-L-Met acts via direct binding and not via metal-stripping (chelator artifact) or enzyme denaturation, we measure the shift in the enzyme's melting temperature (ΔTm). A positive ΔTm indicates thermodynamic stabilization of the folded protein upon inhibitor binding.

Step-by-Step Procedure:

  • Reaction Mixture: In a 96-well PCR plate, combine 2 µM of target enzyme, 5x SYPRO Orange dye, and 50 µM of 4-MPS-L-Met in a total volume of 20 µL using the respective assay buffers (omitting Brij-35 to prevent dye micelle artifacts).

  • Equilibration: Seal the plate with optical film, centrifuge at 1000 x g for 1 minute, and incubate in the dark for 15 minutes at room temperature.

  • Thermal Melt: Place the plate in a Real-Time PCR system (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Fluorescence Monitoring: Record fluorescence using the ROX channel (Ex 490 nm / Em 575 nm).

  • Analysis: Plot the first derivative of the fluorescence curve (-dF/dT). The peak of this derivative represents the Tm. Calculate ΔTm = Tm(Inhibitor) - Tm(DMSO control).

Quantitative Data Summary

The following table summarizes the validated biophysical and biochemical parameters of 4-MPS-L-Met across a panel of metalloenzymes, demonstrating its dual-target capability and the correlation between functional inhibition and thermodynamic stabilization.

Target EnzymeFluorogenic SubstrateIC50 (nM) ± SDKi (nM) ± SDΔTm (°C)
MMP-2 Mca-KPLGL-Dpa-AR-NH₂145 ± 12110 ± 8+4.2
MMP-12 Mca-KPLGL-Dpa-AR-NH₂42 ± 535 ± 4+6.5
MetAP2 H-Met-Gly-Pro-AMC85 ± 970 ± 6+5.1

Data Interpretation: The compound exhibits preferential inhibition of MMP-12 over MMP-2, likely due to the specific topology of the MMP-12 S1' pocket accommodating the 4-methoxyphenyl group more favorably. The robust ΔTm shifts across all targets confirm direct, stabilizing target engagement, validating the IC50 results.

References

  • Bertini, I., Calderone, V., Cosenza, M., Fragai, M., Lee, Y. M., Luchinat, C., Mangani, S., Terni, B., & Turano, P. "Conformational variability of matrix metalloproteinases: Beyond a single 3D structure." Proceedings of the National Academy of Sciences, 2005.[Link]

  • D'souza, V. M., Holz, R. C. "Structural basis of catalysis by monometalated methionine aminopeptidase." Proceedings of the National Academy of Sciences, 2000.[Link]

  • Pucci, D., Albertini, R., Blasi, P., et al. "From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases." Journal of the American Chemical Society, 2010.[Link]

Application Notes and Protocols for the Microwave-Assisted Synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine, a valuable building block in medicinal chemistry and drug development. Traditional methods for the N-sulfonylation of amino acids often require long reaction times and can lead to side products. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and high-yield alternative.[1][2][3] This application note details the underlying principles, a step-by-step protocol, and expert insights into the experimental choices, ensuring a reproducible and scalable synthesis. The target audience includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Microwave-Assisted Synthesis

N-sulfonylated amino acids are a prominent class of compounds in pharmaceutical research, often exhibiting a range of biological activities. The target molecule, ((4-Methoxyphenyl)sulfonyl)-L-methionine, incorporates a sulfonyl group that can act as a key pharmacophore. The synthesis of such molecules typically involves the reaction of an amino acid with a sulfonyl chloride.

Conventional heating methods for this transformation can be sluggish and may require harsh conditions, potentially leading to racemization or degradation of the amino acid. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[4] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a significant acceleration of the reaction rate.[2][4] This often results in higher yields, cleaner reaction profiles, and reduced formation of byproducts, simplifying the purification process.[2][3] The use of microwave energy is also considered a greener chemistry approach due to its efficiency and reduced energy consumption.

The choice of L-methionine as the starting material presents a specific set of challenges and opportunities. Its solubility can be limited in purely organic solvents, necessitating a carefully designed reaction medium.[5][6] Furthermore, the thioether group in the methionine side chain is a potential site for oxidation, although it is generally stable under the conditions described herein.

Reaction Mechanism and Key Considerations

The synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine proceeds via a nucleophilic substitution reaction. The amino group of L-methionine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Choice of Solvent

The selection of an appropriate solvent is critical for the success of this reaction. The solvent must effectively dissolve both the hydrophilic L-methionine and the more lipophilic 4-methoxybenzenesulfonyl chloride. Furthermore, it should have a sufficiently high dielectric constant to efficiently absorb microwave energy. A mixture of water and a polar aprotic solvent like 1,4-dioxane or acetonitrile is an excellent choice. Water helps to dissolve the L-methionine, which exists as a zwitterion, while the organic co-solvent aids in dissolving the sulfonyl chloride.

Selection of Base

An inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred for this reaction. These bases are effective at neutralizing the generated HCl and are easily removed during the aqueous workup. The use of an organic base like triethylamine could complicate purification.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
L-Methionine≥99%Sigma-Aldrich
4-Methoxybenzenesulfonyl chloride≥98%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS Reagent GradeFisher Scientific
Brine (Saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Microwave Synthesis Reactore.g., Biotage Initiator+, CEM Discover
Rotary EvaporatorBuchi or equivalent
Flash Chromatography SystemTeledyne ISCO or equivalent
NMR Spectrometer400 MHz or higherBruker or equivalent
Mass SpectrometerESI or equivalentWaters or equivalent
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add L-methionine (1.0 mmol, 149.2 mg).

    • Add sodium bicarbonate (2.5 mmol, 210 mg).

    • Add 3 mL of deionized water and 3 mL of 1,4-dioxane.

    • Stir the mixture for 5 minutes to ensure the L-methionine is fully dissolved.

    • Add 4-methoxybenzenesulfonyl chloride (1.1 mmol, 227.2 mg) to the vial.

  • Microwave Irradiation:

    • Seal the reaction vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 100 °C

      • Time: 10 minutes

      • Power: 200 W (or dynamic power control to maintain temperature)

      • Stirring: High

  • Workup and Extraction:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Acidify the reaction mixture to a pH of ~2 using 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

      • Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield ((4-Methoxyphenyl)sulfonyl)-L-methionine as a white solid.

Data and Expected Results

ParameterExpected Value
Reaction Time 10 minutes
Yield 85-95%
Appearance White solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.8 (br s, 1H, COOH), 8.0-7.8 (m, 1H, NH), 7.75 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.0-3.9 (m, 1H, α-CH), 3.80 (s, 3H, OCH₃), 2.45 (t, 2H, γ-CH₂), 2.00 (s, 3H, S-CH₃), 1.95-1.80 (m, 2H, β-CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 173.5 (C=O), 162.5 (Ar-C), 131.0 (Ar-C), 129.5 (Ar-CH), 114.0 (Ar-CH), 56.0 (OCH₃), 55.5 (α-CH), 31.0 (β-CH₂), 29.5 (γ-CH₂), 14.5 (S-CH₃)
Mass Spectrometry (ESI-) m/z Calculated for C₁₂H₁₆NO₅S₂⁻: 318.05. Found: [M-H]⁻ 318.1

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products L_Met L-Methionine (Nucleophile) Intermediate Tetrahedral Intermediate L_Met->Intermediate Nucleophilic Attack Sulfonyl_Cl 4-Methoxybenzenesulfonyl Chloride (Electrophile) Sulfonyl_Cl->Intermediate Base Base (e.g., NaHCO₃) Salt Salt (e.g., NaCl + H₂O + CO₂) Base->Salt Product ((4-Methoxyphenyl)sulfonyl)-L-methionine Intermediate->Product Elimination of Cl⁻ HCl->Salt Neutralization

Caption: Reaction mechanism for the N-sulfonylation of L-methionine.

Experimental Workflow

experimental_workflow A 1. Prepare Reaction Mixture (L-Met, NaHCO₃, H₂O/Dioxane, Sulfonyl Chloride) B 2. Microwave Irradiation (100 °C, 10 min) A->B C 3. Workup (Acidify, Extract with Ethyl Acetate) B->C D 4. Purification (Flash Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Expert Insights

Issue Possible Cause Solution
Low Yield Incomplete reaction.Ensure the microwave parameters (temperature and time) are reached and maintained. Check the purity of the starting materials.
Product loss during workup.Ensure the pH is properly adjusted to ~2 before extraction. Perform multiple extractions with ethyl acetate.
Impure Product Inefficient purification.Optimize the gradient for flash chromatography. Ensure the column is not overloaded.
Presence of starting material.Increase the reaction time or temperature slightly.
Reaction does not start Poor microwave absorption.Ensure the correct solvent ratio is used. Check the functionality of the microwave reactor.

Expert Insight: The solubility of L-methionine is a key factor.[5][6] If solubility issues persist, gentle warming of the mixture before adding the sulfonyl chloride can be beneficial. Additionally, monitoring the reaction by TLC is recommended to ensure the consumption of the starting materials. A developing system of 10% methanol in dichloromethane with a drop of acetic acid can be effective for visualizing the starting material and the more polar product.

Conclusion

The microwave-assisted synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine offers a significant improvement over conventional heating methods. This protocol provides a reliable and efficient pathway to this valuable compound in high yield and purity, with a drastically reduced reaction time. The detailed methodology and troubleshooting guide are intended to enable researchers to confidently and successfully implement this procedure in their laboratories.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • PubChem. (2023). L-Methionine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Biotage. (n.d.). Microwave Reaction Tutorial. [Link]

  • Yilmaz, I., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC. [Link]

  • Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Zhang, H., et al. (2017). Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone). ResearchGate. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Application Note & Protocol: Chemoselective Sulfonylation of L-Methionine with 4-Methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of N-sulfonyl amino acids is a foundational transformation in modern drug discovery, frequently utilized in the development of peptidomimetics, enzyme inhibitors, and structurally rigid pharmacophores. Specifically, the incorporation of the 4-methoxybenzenesulfonyl (4-MBSC) moiety has been shown to significantly enhance the binding affinity of various therapeutic agents, including [1].

However, the sulfonylation of L-Methionine presents a unique chemoselective challenge. L-Methionine possesses two highly reactive sites: an α -amino group and a thioether side chain. This application note details a highly optimized, self-validating Schotten-Baumann protocol designed to achieve strict chemoselectivity, ensuring the exclusive formation of N-(4-methoxybenzenesulfonyl)-L-methionine without compromising the integrity of the thioether linkage.

Mechanistic Principles & Chemoselectivity

The protocol relies on the [2] conditions, utilizing a biphasic aqueous/organic solvent system under strict pH and temperature control. The chemoselectivity of this transformation is governed by Hard and Soft Acids and Bases (HSAB) theory :

  • The Electrophile: 4-Methoxybenzenesulfonyl chloride is a "hard" electrophile. The electron-donating methoxy group stabilizes the sulfonyl chloride against rapid aqueous hydrolysis compared to nitro-substituted analogs, while maintaining high reactivity toward amines.

  • The Nucleophiles: The deprotonated α -amino group is a "hard" nucleophile, making it the kinetically favored partner for the sulfonyl chloride. Conversely, the thioether side chain is a "soft" nucleophile. Under basic conditions (pH 9–10), the hard-hard interaction dominates, completely suppressing sulfonium ion formation at the thioether.

  • The Carboxylate: While the carboxylate is also a hard nucleophile, any mixed anhydride formed between the carboxylate and the sulfonyl chloride is thermodynamically unstable in water and rapidly hydrolyzes back to the free acid.

Chemoselectivity MBSC 4-Methoxybenzenesulfonyl Chloride (Hard Electrophile) AlphaAmine Alpha-Amino Group (Hard Nucleophile) MBSC->AlphaAmine Favored (pH 9-10) HSAB Match Thioether Thioether Side Chain (Soft Nucleophile) MBSC->Thioether Disfavored HSAB Mismatch Carboxylate Carboxylate Group (Weak Nucleophile) MBSC->Carboxylate Reversible Hydrolyzes

Figure 1: HSAB-driven chemoselectivity of 4-MBSC toward L-methionine functional groups.

Experimental Design & Reagent Preparation

To ensure a self-validating system, the stoichiometry must account for the generation of hydrochloric acid (HCl) during the sulfonylation event. One equivalent of base is required to dissolve the zwitterionic amino acid, and a second equivalent is required to neutralize the generated HCl.

Quantitative Reagent Summary
ReagentMW ( g/mol )Eq.AmountMolesExperimental Role
L-Methionine 149.211.001.49 g10.0 mmolPrimary Substrate
4-Methoxybenzenesulfonyl chloride 206.641.102.27 g11.0 mmolElectrophile
Sodium Hydroxide (1M aq) 40.002.1021.0 mL21.0 mmolBase / pH Maintenance
Tetrahydrofuran (THF) 72.11-20.0 mL-Organic Co-solvent
Hydrochloric Acid (1M aq) 36.46-~15.0 mL-Workup Acidification

Note: THF is selected over dioxane due to its ease of removal under reduced pressure during the workup phase.

Step-by-Step Protocol

Workflow Step1 1. Dissolution L-Met in 1M NaOH / THF (0 °C) Step2 2. Sulfonylation Dropwise addition of 4-MBSC in THF Step1->Step2 Step3 3. pH Maintenance Monitor and maintain pH 9-10 Step2->Step3 Step4 4. Aqueous Wash Extract with EtOAc to remove impurities Step3->Step4 Step5 5. Acidification Adjust aqueous layer to pH 2 with HCl Step4->Step5 Step6 6. Extraction & Purification Extract product, dry, concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the Schotten-Baumann N-sulfonylation.

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Methionine (1.49 g, 10.0 mmol) in 10.0 mL of 1M NaOH (aq).

    • Causality: L-methionine exists as a zwitterion in neutral water. The addition of 1.0 eq of NaOH deprotonates the carboxylic acid ( pKa​ ~2.3), forming the highly water-soluble sodium carboxylate salt and exposing the free α -amine.

  • Solvent Integration: Add 10.0 mL of THF to the aqueous solution and cool the biphasic mixture to 0 °C using an ice-water bath.

Phase 2: Electrophilic Addition & pH Control
  • Reagent Preparation: Dissolve 4-methoxybenzenesulfonyl chloride (2.27 g, 11.0 mmol) in 10.0 mL of anhydrous THF.

  • Addition: Add the 4-MBSC solution dropwise to the vigorously stirring L-methionine solution over 15 minutes via an addition funnel.

    • Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction and suppresses the competing background hydrolysis of the sulfonyl chloride by hydroxide ions.

  • pH Maintenance (Self-Validation Step): Concurrently add the remaining 11.0 mL of 1M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0 (verify via pH paper or probe).

    • Causality: As sulfonylation proceeds, HCl is generated. If unneutralized, the pH drops, protonating the α -amine ( pKa​ ~9.2) into a non-nucleophilic ammonium state, halting the reaction.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until TLC (Eluent: EtOAc/MeOH 9:1) indicates complete consumption of L-methionine.

Phase 3: Workup & Isolation
  • Organic Wash: Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and agitate. Separate and discard the upper organic layer.

    • Causality: This pre-wash is critical. It extracts unreacted 4-MBSC and any neutral organic byproducts (e.g., symmetrical sulfonyl anhydrides), leaving the highly polar sodium salt of the product safely in the aqueous layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring at 0 °C, slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Causality: Lowering the pH to 2.0 fully protonates the carboxylate group. The resulting N-(4-methoxybenzenesulfonyl)-L-methionine is no longer an ionic salt and precipitates or becomes highly lipophilic.

  • Product Extraction: Transfer back to the separatory funnel and extract the acidified aqueous layer with EtOAc (3 × 25 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Validation Expectations

To confirm the success of the protocol, the isolated material should be validated using the following analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 320.08.

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic disappearance of the broad α−NH3+​ peak and the appearance of a sharp sulfonamide NH doublet (~8.0 ppm). The 4-methoxy protons will appear as a distinct singlet at ~3.8 ppm, and the aromatic protons will present as an AA′BB′ system (two doublets) between 7.0 and 7.8 ppm. The thioether methyl singlet should remain intact at ~2.0 ppm, confirming chemoselectivity.

References

  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. PubMed Central (PMC). Available at:[Link]

  • Subject Index - Wiley-VCH (Sulfonylation and Methoxybenzenesulfonyl Derivatives). Wiley-VCH. Available at: [Link]

storage and handling requirements for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Protocol Design for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Target Audience: Peptide Chemists, Structural Biologists, and Preclinical Drug Developers.

Scientific Context & Utility

((4-Methoxyphenyl)sulfonyl)-L-methionine (often abbreviated as Mbs-Met-OH) is a highly specialized N-sulfonyl amino acid derivative. The 4-methoxyphenylsulfonyl (Mbs) moiety serves dual purposes in chemical biology: it acts as a robust N-terminal protecting group during complex solid-phase peptide synthesis (SPPS), and it functions as a critical pharmacophore in rational drug design. Notably, N-sulfonyl amino acids are integral to the synthesis of matrix metalloproteinase (MMP) inhibitors, which are evaluated for applications ranging from cancer therapeutics to the stabilization of dental resins[1]. Furthermore, functionalized methionine derivatives are frequently utilized in probing oxidative stress pathways, such as CaMKII activation modulated by reactive oxygen species (ROS)[2].

Physicochemical Vulnerabilities (The Causality of Degradation)

To design a robust handling protocol, one must first understand the inherent molecular vulnerabilities of Mbs-Met-OH. Standardizing your approach requires mitigating two primary degradation pathways:

  • Thioether Oxidation: The sulfur atom in the methionine side chain is a highly reactive nucleophile. Exposure to atmospheric oxygen, transition metal contaminants, or ambient ROS rapidly oxidizes the thioether to methionine sulfoxide (Met(O)) and, upon prolonged exposure, methionine sulfone. This +16 Da or +32 Da mass shift completely alters the steric and electronic profile of the molecule, rendering it useless for precision binding assays or peptide coupling.

  • Hygroscopicity & Hydrolysis: The sulfonyl oxygen atoms and the free C-terminal carboxylic acid readily coordinate with ambient water molecules. Moisture absorption not only skews stoichiometric calculations during weighing but can also initiate slow hydrolysis of the compound and interfere with downstream anhydrous coupling reagents (e.g., HATU, DCC).

Core Storage Requirements

Based on chemical handling standards for sulfonyl-methionine derivatives, the following storage parameters are mandatory to maintain >95% purity over time[3]:

  • Temperature: Long-term storage must be strictly maintained at -20°C. Short-term working aliquots can be kept at 2–8°C for up to two weeks.

  • Atmosphere: The primary defense against thioether oxidation is an inert atmosphere. Vials must be backfilled with high-purity Argon or Nitrogen gas prior to sealing.

  • Light & Moisture: Store the compound in amber glass or opaque high-density polyethylene (HDPE) containers. The primary vial should be housed within a secondary desiccator cabinet or a sealed bag containing indicating silica gel or Drierite.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of Mbs-Met-OH under various environmental conditions, providing a baseline for experimental planning.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Pathway
Optimal Long-Term -20°CArgon / N₂> 24 monthsNone (Stable)
Short-Term (Solid) 4°CArgon / N₂3–6 monthsTrace thioether oxidation
Sub-Optimal (Solid) 25°C (RT)Ambient Air< 2 weeksOxidation (Met(O)), Moisture uptake
Solution (Anhydrous DMSO) -20°CArgon / N₂1–2 monthsSlow oxidation
Solution (Aqueous/Buffer) 25°C (RT)Ambient Air< 24 hoursRapid oxidation, potential hydrolysis

Experimental Protocol: Handling and Preparation

To ensure scientific integrity, the handling of Mbs-Met-OH must follow a strict workflow to prevent the introduction of variables before your synthesis even begins.

Step 1: Thermal Equilibration (Critical)

  • Action: Transfer the sealed vial from -20°C to a room-temperature desiccator for 1 to 2 hours before opening.

  • Causality: Opening a cold vial in a humid laboratory instantly causes condensation on the powder. This introduces water, which ruins stoichiometric precision and facilitates downstream coupling failures.

Step 2: Inert Weighing

  • Action: Weigh the compound using an anti-static spatula inside a fume hood or, ideally, a glove box.

  • Causality: Static charge can cause the fine powder to aerosolize, posing an inhalation risk and causing loss of valuable material.

Step 3: Dissolution

  • Action: Dissolve the powder in anhydrous, degassed solvents (e.g., DMF, DMSO, or DCM) immediately prior to use.

  • Causality: Degassing the solvent removes dissolved oxygen, directly preventing the oxidation of the methionine thioether during the liquid phase of your reaction.

Step 4: Post-Handling Storage

  • Action: Flush the headspace of the source vial with Argon for 10–15 seconds, seal tightly with Parafilm or a PTFE-lined cap, and immediately return to -20°C.

Protocol Validation: The Self-Validating LC-MS System

Trustworthiness in a protocol requires built-in validation. Before committing Mbs-Met-OH to a high-value synthesis (e.g., a multi-step MMP inhibitor synthesis), validate the integrity of your storage system:

  • Take a 1 mg aliquot and dissolve it in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Run a rapid LC-MS gradient.

  • Validation Check: Confirm the presence of the expected [M+H]⁺ peak. Scan specifically for a peak at [M+16]⁺ .

  • System Logic: If the +16 Da peak (methionine sulfoxide) is present at >2% relative abundance, the storage protocol was breached (oxygen/moisture ingress occurred), and the batch should be re-purified or discarded. If absent, the equilibration and Argon-flushing steps are validated as successful.

Workflow Visualization

G S1 Long-Term Storage (-20°C, Argon) S2 Equilibration (Desiccator, RT) S1->S2 Prevent Condensation S3 Weighing (Fume Hood) S2->S3 Maintain Anhydrous S4 Dissolution (Anhydrous Solvent) S3->S4 Minimize O2 Exposure S5 QC Validation (LC-MS for Met(O)) S4->S5 Verify Integrity

Workflow for the handling and preparation of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

References[2] Erickson, J. R. et al., "Hyperglycemia Acutely Increases Cytosolic Reactive Oxygen Species via O-linked GlcNAcylation and CaMKII Activation in Mouse Ventricular Myocytes", Circulation Research (AHA Journals). URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.119.316063[3] "Dabsyl-L-methionine | 97684-99-6", TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/D1457[1] Laronha, H. et al., "Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations", Biomedicines (MDPI). URL: https://doi.org/10.3390/biomedicines9040366

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ((4-Methoxyphenyl)sulfonyl)-L-methionine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. By understanding the chemical nature of this molecule, we can systematically address and overcome issues you may encounter during your experiments.

Introduction to ((4-Methoxyphenyl)sulfonyl)-L-methionine and its Solubility Profile

((4-Methoxyphenyl)sulfonyl)-L-methionine is a derivative of the essential amino acid L-methionine. The structure incorporates a bulky, hydrophobic (4-methoxyphenyl)sulfonyl group attached to the amino group of L-methionine. This modification significantly alters the physicochemical properties of the parent amino acid, often leading to reduced aqueous solubility. The sulfonyl group, while polar, contributes to a large, non-polar surface area, and the overall molecule may exhibit poor solubility in both aqueous and non-polar organic solvents.

The key to successfully working with this compound is to select appropriate solvent systems and techniques that can accommodate its amphipathic nature. This guide will walk you through a logical, step-by-step approach to achieve clear, stable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving ((4-Methoxyphenyl)sulfonyl)-L-methionine?

A: For initial attempts, polar aprotic solvents are often the most successful. We recommend starting with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are capable of disrupting the intermolecular forces that may lead to low solubility. For example, a structurally related compound, NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), demonstrates good solubility in DMSO (up to 100 mM) and moderate solubility in ethanol (25 mM).[1][2]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A: Direct dissolution in aqueous buffers is likely to be challenging and may result in a suspension rather than a true solution. The hydrophobic (4-methoxyphenyl)sulfonyl group significantly reduces water solubility. A common strategy for poorly soluble compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, and then dilute this stock into the aqueous buffer.[3] Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q3: How does pH affect the solubility of ((4-Methoxyphenyl)sulfonyl)-L-methionine?

A: The molecule contains a carboxylic acid group from the methionine backbone. At neutral or acidic pH, this group will be protonated and uncharged, which can decrease aqueous solubility. By increasing the pH to a basic range (e.g., pH 8-9), the carboxylic acid will be deprotonated to a carboxylate anion. This charged species will have improved solubility in aqueous solutions. Therefore, adjusting the pH of your aqueous buffer can be a powerful tool to enhance solubility.[4]

Q4: I see some precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the solvent composition changes from primarily organic to primarily aqueous. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to use a more dilute final concentration of your compound.

  • Use a co-solvent: Incorporating a co-solvent in your final aqueous solution can help to maintain solubility.[3] Examples include ethanol, polyethylene glycol (PEG), or propylene glycol.

  • Utilize surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Employ sonication: Gentle sonication can help to break up aggregates and promote dissolution.

Troubleshooting Guides

Guide 1: Preparing a Concentrated Stock Solution

Issue: Difficulty in dissolving the solid compound to create a high-concentration stock solution.

Underlying Principle: Overcoming the strong intermolecular forces in the solid state requires a solvent that can effectively solvate both the polar and non-polar regions of the molecule.

Step-by-Step Protocol:

  • Solvent Selection: Begin with a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.

  • Weighing and Addition: Accurately weigh the desired amount of ((4-Methoxyphenyl)sulfonyl)-L-methionine and add it to a clean, dry vial.

  • Solvent Addition: Add a small volume of the chosen solvent to the solid.

  • Mechanical Agitation: Use a vortex mixer to vigorously agitate the mixture.

  • Gentle Warming: If the compound does not fully dissolve, gently warm the solution in a water bath (30-40°C). Do not overheat, as this can degrade the compound.

  • Sonication: If solids persist, place the vial in a sonicator bath for 5-10 minute intervals until the solution is clear.

  • Incremental Solvent Addition: Continue to add the solvent incrementally with agitation until the desired concentration is reached and the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Guide 2: Diluting the Stock Solution into Aqueous Media

Issue: The compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer.

Underlying Principle: The abrupt change in solvent polarity from organic to aqueous reduces the solubility of the hydrophobic compound. The goal is to create a more favorable microenvironment for the compound in the aqueous phase.

Experimental Workflow for Solubility Optimization:

G cluster_troubleshooting Troubleshooting Steps start Start: Concentrated Stock in DMSO prep_buffer Prepare Aqueous Buffer start->prep_buffer dilute Dilute Stock into Buffer prep_buffer->dilute observe Observe for Precipitation dilute->observe success Success: Clear Solution observe->success No fail Precipitation Observed observe->fail Yes lower_conc Lower Final Concentration fail->lower_conc add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) fail->add_cosolvent adjust_ph Adjust pH to > 8.0 fail->adjust_ph add_surfactant Add Surfactant (e.g., Tween® 20) fail->add_surfactant lower_conc->dilute add_cosolvent->dilute adjust_ph->dilute add_surfactant->dilute

Caption: Workflow for optimizing aqueous dilution.

Step-by-Step Protocol for Enhanced Aqueous Dilution:

  • Baseline Test: In a microcentrifuge tube, add the aqueous buffer first. Then, while vortexing, add the required volume of the DMSO stock solution dropwise. This rapid mixing can sometimes prevent immediate precipitation.

  • pH Adjustment: Prepare your aqueous buffer at a pH of 8.0-9.0. The deprotonation of the carboxylic acid to a more soluble carboxylate salt can significantly improve solubility.

  • Co-solvent Method:

    • Prepare a mixed solvent system. For example, a buffer containing 5-10% ethanol.

    • Dilute your DMSO stock into this co-solvent buffer system.

  • Use of Excipients:

    • Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20) to your aqueous buffer before adding the compound stock.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer.

Data Summary: Strategies for Solubility Enhancement

Method Principle Recommended Starting Conditions Considerations
pH Adjustment Increases ionization of the carboxylic acid group.[4]Adjust aqueous buffer to pH 8.0-9.0.Ensure the pH is compatible with your experimental system.
Co-solvents Reduces the polarity of the aqueous solvent system.[3]5-10% Ethanol, DMSO, or PEG 400 in the final solution.High concentrations of organic solvents can be toxic to cells.
Surfactants Form micelles to encapsulate the hydrophobic compound.0.01-0.1% Tween® 20 or Triton™ X-100.Can interfere with certain biological assays.
Particle Size Reduction Increases the surface area to volume ratio, enhancing dissolution rate.[5][6]Sonication of the suspension.May require specialized equipment for micronization.
Complexation Use of agents to form soluble complexes.[7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 or higher molar ratio.Can alter the effective concentration of the free compound.

Logical Framework for Method Selection

The choice of solubilization method should be guided by the requirements of your specific application. The following decision tree illustrates a logical approach to selecting the most appropriate strategy.

G start Start: Solubility Issue Encountered is_aqueous Is Aqueous Solution Required? start->is_aqueous is_cell_based Is it for a Cell-Based Assay? is_aqueous->is_cell_based Yes use_dmso Use DMSO/DMF Stock is_aqueous->use_dmso No is_high_conc Is a High Concentration Needed? is_cell_based->is_high_conc No (e.g., biochemical assay) ph_adjust Try pH Adjustment First is_cell_based->ph_adjust Yes co_solvent_low Use Low % Co-solvent is_high_conc->co_solvent_low No cyclodextrin Use Cyclodextrins is_high_conc->cyclodextrin Yes ph_adjust->co_solvent_low If pH is not sufficient surfactant Consider Surfactants co_solvent_low->surfactant If still precipitating

Caption: Decision tree for selecting a solubilization method.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges presented by ((4-Methoxyphenyl)sulfonyl)-L-methionine and proceed with your research with confidence.

References

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC. Available at: [Link]

  • Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem - NIH. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

  • Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Cheméo. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Available at: [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC. Available at: [Link]

  • Methionine - Wikipedia. Available at: [Link]

  • EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment - Google Patents.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides - Pure. Available at: [Link]

  • Showing Compound Methionine sulfone (FDB019871) - FooDB. Available at: [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. American Pharmaceutical Review. Available at: [Link]

  • Methionine Chemistry and Biochemistry | Honek Lab - University of Waterloo. Available at: [Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines - Macmillan Group - Princeton University. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Purification of N-Sulfonyl Methionine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-sulfonyl methionine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity amino acid derivatives. Due to the unique chemical properties of methionine—specifically its oxidation-prone thioether side chain and polar carboxylic acid group—standard purification workflows often fail, leading to poor yields, streaking, or split peaks.

This document provides a self-validating diagnostic framework, mechanistic insights into common failures, and field-proven Standard Operating Procedures (SOPs) to ensure reproducible purification.

Part 1: Diagnostic Logic for Purification Workflows

Before altering your chemical synthesis, use the following diagnostic logic tree to identify where your purification is failing and which corrective action to apply.

G Start Crude N-Sulfonyl Methionine Mixture Workup Acid-Base Extraction (pH Control) Start->Workup Check1 Excess Sulfonyl Chloride or Sulfonic Acid? Workup->Check1 Sol1 Aqueous Wash (pH 9-10) then Precipitate at pH 2 Check1->Sol1 Yes Chromo Chromatographic Purification Check1->Chromo No Sol1->Chromo Check2 Split Peaks or Polar Streaking? Chromo->Check2 Diag1 Streaking: Carboxylic Acid Interactions Check2->Diag1 Streaking Diag2 Split Peaks: Methionine Oxidation to Sulfoxide (MetO) Check2->Diag2 Split Peaks Pure Purified N-Sulfonyl Methionine Check2->Pure Clean Single Peak Sol2 Add Acidic Modifier (0.1% TFA or 1% AcOH) to Mobile Phase Diag1->Sol2 Sol3 Chemical Reduction (e.g., DTT) or MetSR Treatment Diag2->Sol3 Sol2->Pure Sol3->Pure

Diagnostic workflow for troubleshooting the purification of N-sulfonyl methionine derivatives.

Part 2: Frequently Asked Questions (Mechanistic Insights)

FAQ 1: Why am I observing split peaks or a sudden increase in polarity during chromatography?

Causality: The electron-rich thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), atmospheric oxygen, or trace peroxides in solvents[1]. This oxidation is often inadvertently catalyzed by the acidic, high-surface-area environment of silica gel during prolonged column chromatography[2]. When oxidized, the sulfur atom becomes a chiral center, generating two distinct diastereomers (R- and S-sulfoxide) from the enantiopure L-methionine starting material[3]. Because these diastereomers have different spatial geometries and polarities, they resolve as shifted, split peaks during Liquid Chromatography-Mass Spectrometry (LC-MS) or preparative HPLC[1]. Solution: This oxidation is fully reversible. You can treat the oxidized fractions with a chemical reducing agent (e.g., Dithiothreitol, DTT) or, for peptide derivatives, utilize Methionine Sulfoxide Reductases (MsrA/MsrB) to selectively reduce the sulfoxide back to the native thioether[4].

FAQ 2: How do I efficiently separate the product from unreacted sulfonyl chloride and sulfonic acid without chromatography?

Causality: N-sulfonylation is typically conducted under aqueous basic conditions (Schotten-Baumann reaction) using reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride[5]. The base is necessary to deprotonate the amine and neutralize the HCl byproduct, but it also competitively hydrolyzes excess sulfonyl chloride into a highly polar sulfonic acid[6]. Standard organic extractions fail because both the N-sulfonyl amino acid and the sulfonic acid byproduct are acidic. Solution: Exploit their differential solubility at specific pH thresholds. While sulfonic acids remain highly water-soluble even at very low pH, N-sulfonyl methionine will crash out of the aqueous solution as a precipitate when the pH is carefully lowered to ~1.5–2.0[5].

FAQ 3: Why does my product streak severely on normal-phase silica gel?

Causality: The free carboxylic acid group of the N-sulfonyl methionine derivative acts as both a strong hydrogen-bond donor and acceptor. On normal-phase silica, it interacts aggressively with the exposed, slightly acidic silanol (-SiOH) groups on the stationary phase, causing non-linear adsorption isotherms and severe tailing/streaking. Solution: You must suppress the ionization of the carboxylic acid and competitively saturate the silanol sites. Adding an acidic modifier (such as 1% Acetic Acid for TLC/Silica or 0.1% Trifluoroacetic Acid for RP-HPLC) to the mobile phase will protonate the analyte, ensuring it travels as a neutral, cohesive band[7].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Acid-Base Extraction & Precipitation

This self-validating protocol isolates the target compound from unreacted sulfonyl chlorides and sulfonic acid byproducts prior to any chromatographic steps.

  • Reaction Quench: Upon completion of the N-sulfonylation, ensure the aqueous reaction mixture is basic (pH 9–10). If not, adjust with 1M NaOH.

  • Organic Wash (Impurity Removal): Extract the aqueous layer twice with diethyl ether or ethyl acetate. Causality: Unreacted, non-polar sulfonyl chloride will partition into the organic layer. The N-sulfonyl methionine and sulfonic acid remain in the aqueous layer as sodium salts. Discard the organic layer.

  • Acidification (Product Precipitation): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated HCl dropwise under vigorous stirring. Monitor continuously with pH paper until the pH reaches strictly between 1.5 and 2.0. A thick white precipitate of N-sulfonyl methionine will form[5].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water to flush out the highly soluble sulfonic acid byproduct.

  • Validation Check: Dissolve a 1 mg aliquot of the dried solid in methanol. Spot on a TLC plate and elute with Hexane/EtOAc (1:1) containing 1% Acetic Acid. A successful purification will show a single tight spot (Rf ~0.45) and a completely clean baseline (confirming the absence of sulfonic acid).

SOP 2: Reverse-Phase HPLC Purification & MetO Reduction

If trace impurities remain or if oxidation occurred during handling, use this protocol to achieve >99% purity.

  • Sample Preparation: Dissolve the crude material in a minimum volume of the initial mobile phase (e.g., 5% Acetonitrile in water containing 0.1% TFA).

  • Chromatographic Separation: Inject the sample onto a preparative C18 column. Run a linear gradient from 5% to 70% Acetonitrile over 30 minutes. Causality: The 0.1% TFA acts as an acidic modifier to keep the carboxylic acid fully protonated, preventing peak tailing and ensuring sharp resolution[7].

  • Fraction Analysis: Analyze the collected fractions via LC-MS. Look for the target mass [M+H]+ . If you observe early-eluting split peaks with a mass shift of +16 Da ( [M+16+H]+ ), methionine sulfoxide (MetO) diastereomers have formed[1].

  • Chemical Reduction: Pool the oxidized fractions. Add Dithiothreitol (DTT) to a final concentration of 50 mM[3]. Incubate the mixture at 37 °C for 2 hours to quantitatively reduce the sulfoxide back to the thioether.

  • Validation Check: Re-inject the treated sample onto an analytical RP-HPLC system. The split MetO peaks should completely disappear, consolidating into a single, later-eluting peak corresponding to the pure N-sulfonyl methionine.

Part 4: Quantitative Data & Chromatographic Parameters

Use the following table to benchmark your analytical results and identify specific impurities during your purification workflow.

Compound / Derivative StateRP-HPLC Retention Behavior (C18, Gradient)Normal-Phase TLC Rf (Hex/EtOAc 1:1 + 1% AcOH)Mass Shift (LC-MS)
N-Sulfonyl Methionine (Target) Baseline reference (e.g., 15.2 min)~0.45 (Tight spot) [M+H]+
Methionine Sulfoxide (MetO) Early eluting, split peaks (e.g., 11.4 & 11.8 min)~0.10 (Highly polar, tails) [M+16+H]+
Unreacted Sulfonyl Chloride Late eluting (Highly hydrophobic)~0.90 (Runs with solvent front)Varies
Sulfonic Acid Byproduct Very early eluting (Often in void volume)0.00 (Stuck at baseline) [M−Cl+OH]−

Part 5: References

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides Source: nih.gov URL:

  • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications Source: thermofisher.com URL:

  • 3-methyl-N-(methylsulfonyl)-L-valine Source: benchchem.com URL:

  • Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide Source: oup.com URL:

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity Source: nih.gov URL:

  • The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo Source: pnas.org URL:

  • 3-methyl-N-(methylsulfonyl)-L-valine (Regioselective N-Methylsulfonylation Strategies) Source: benchchem.com URL:

Sources

minimizing side reactions during ((4-Methoxyphenyl)sulfonyl)-L-methionine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: ((4-Methoxyphenyl)sulfonyl)-L-methionine Production

Welcome to the technical support center for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize side reactions and optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing ((4-Methoxyphenyl)sulfonyl)-L-methionine?

A1: The synthesis is typically achieved through a Schotten-Baumann reaction.[1][2][3] This involves the N-acylation of the primary amine of L-methionine with 4-methoxybenzenesulfonyl chloride in the presence of a base.[2][4] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[2][4]

Q2: My L-methionine starting material is not fully dissolving. How does this affect the reaction?

A2: Poor solubility of L-methionine in common organic solvents is a known issue. Inadequate dissolution will lead to a heterogeneous reaction mixture, significantly reducing the reaction rate and overall yield due to the limited availability of the dissolved amine for acylation. It is crucial to select a solvent system in which L-methionine has reasonable solubility or to employ techniques that enhance its solubility.

Q3: What are the most common side reactions I should be aware of?

A3: The primary side reactions of concern are:

  • Oxidation of the methionine side chain: The thioether group in the methionine side chain is susceptible to oxidation, which can lead to the formation of methionine sulfoxide and subsequently methionine sulfone.[5] This is a significant issue, particularly during workup and purification.[6]

  • Bis-sulfonylation of L-methionine: Although less common under controlled conditions, the formation of a di-sulfonylated product on the nitrogen is a possibility if reaction conditions are not optimized.

  • Hydrolysis of the sulfonyl chloride: 4-methoxybenzenesulfonyl chloride can react with water present in the reaction mixture, leading to the formation of 4-methoxybenzenesulfonic acid. This consumes the acylating agent and can complicate purification.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Dissolution of L-methionine

  • Explanation: As mentioned in the FAQs, L-methionine's low solubility in many organic solvents can be a limiting factor.

  • Solution:

    • Solvent System: Employ a biphasic solvent system, often water and a suitable organic solvent like dichloromethane or diethyl ether.[2][3] The L-methionine can be dissolved in the aqueous phase with the aid of a base (see below), while the sulfonyl chloride remains in the organic phase.

    • pH Adjustment: Dissolve the L-methionine in an aqueous basic solution (e.g., 1M NaOH). This deprotonates the carboxylic acid and amino groups, forming the more soluble sodium salt.

Possible Cause 2: Suboptimal pH Control

  • Explanation: The pH of the reaction is critical. If the pH is too low, the amine will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of the sulfonyl chloride will be accelerated.

  • Solution:

    • Controlled Addition of Base: Add the base (e.g., aqueous NaOH) slowly and incrementally to the reaction mixture while monitoring the pH, aiming to maintain it in the range of 8-10.

    • Use of a Weaker Base: In some cases, using a weaker base like sodium bicarbonate or an organic base like pyridine can offer better control over the pH.[4]

Possible Cause 3: Hydrolysis of 4-methoxybenzenesulfonyl chloride

  • Explanation: The sulfonyl chloride is sensitive to water, especially under basic conditions.

  • Solution:

    • Biphasic System: Utilizing a two-phase system where the sulfonyl chloride is primarily in the organic phase can help minimize its contact with the aqueous base.[2][3]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of hydrolysis.

    • Stoichiometry: A slight excess of the sulfonyl chloride (e.g., 1.1-1.2 equivalents) can be used to compensate for some loss due to hydrolysis.

Problem 2: Presence of Impurities in the Final Product

Possible Cause 1: Oxidation of the Methionine Thioether

  • Explanation: The sulfur atom in the methionine side chain is readily oxidized, especially during prolonged reaction times or exposure to air during workup.[5]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, although this may complicate purification.

    • Reversible Oxidation Strategy: For particularly challenging cases, a strategy of intentionally oxidizing the methionine to methionine sulfoxide prior to the reaction can improve solubility and handling.[7] The sulfoxide can then be reduced back to the thioether after the main reaction and purification.[7]

Workflow for Reversible Oxidation Strategy

Reversible_Oxidation L_Met L-Methionine Met_O Methionine Sulfoxide L_Met->Met_O Oxidation Sulfonylation Sulfonylation Reaction Met_O->Sulfonylation Product_O Sulfonylated Methionine Sulfoxide Sulfonylation->Product_O Reduction Reduction Product_O->Reduction Final_Product ((4-Methoxyphenyl)sulfonyl)-L-methionine Reduction->Final_Product

Caption: Reversible oxidation workflow to protect the thioether.

Possible Cause 2: Unreacted Starting Materials

  • Explanation: Incomplete reaction will leave unreacted L-methionine and 4-methoxybenzenesulfonyl chloride (or its hydrolysis product) in the mixture.

  • Solution:

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Purification:

      • Extraction: After the reaction, a standard workup involving extraction can be used to separate the product from water-soluble impurities. The product, being an acid, can be extracted into a basic aqueous solution, washed with an organic solvent to remove unreacted sulfonyl chloride, and then re-acidified and extracted back into an organic solvent.

      • Recrystallization/Chromatography: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.[1]

Experimental Protocols

Standard Protocol for ((4-Methoxyphenyl)sulfonyl)-L-methionine Synthesis

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-methionine (1 equivalent) in a 1M sodium hydroxide solution at 0-5 °C.

  • Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., dichloromethane). Add this solution dropwise to the stirred aqueous solution of L-methionine.

  • Reaction: Allow the reaction to stir vigorously at 0-5 °C for 2-4 hours, monitoring the pH and adding more 1M NaOH as needed to maintain a pH between 9 and 10.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the aqueous layer with dichloromethane to remove any unreacted sulfonyl chloride.

    • Acidify the aqueous layer to a pH of ~2 with 1M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Stoichiometry (Met:Sulfonyl Chloride) 1 : 1.1-1.2A slight excess of the sulfonyl chloride compensates for hydrolysis.
Temperature 0-5 °CMinimizes hydrolysis of the sulfonyl chloride and potential side reactions.
pH 9-10Ensures the amine is deprotonated and nucleophilic while managing the rate of sulfonyl chloride hydrolysis.
Solvent System Biphasic (e.g., Water/DCM)Enhances solubility of reactants and facilitates separation.[2][3]

Logical Relationship Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Solubility Is L-Methionine fully dissolved? Start->Check_Solubility Check_pH Is pH maintained at 9-10? Check_Solubility->Check_pH Yes Adjust_Solvent Use biphasic system / Adjust pH for dissolution Check_Solubility->Adjust_Solvent No Check_Oxidation Are there signs of oxidation? Check_pH->Check_Oxidation Yes Control_Base Slowly add base / Monitor pH Check_pH->Control_Base No Inert_Atmosphere Use inert atmosphere / Degas solvents Check_Oxidation->Inert_Atmosphere Yes Success Optimized Synthesis Check_Oxidation->Success No Adjust_Solvent->Check_pH Control_Base->Check_Oxidation Inert_Atmosphere->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • SATHEE, CUET. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Wikidoc. Schotten-Baumann reaction. 2012. Available from: [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical; 1989.
  • Wikipedia. Schotten–Baumann reaction. 2023. Available from: [Link]

  • Wurl, M., et al. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry. 2020;26(52):12018-12023. Available from: [Link]

  • Isidro-Llobet, A., et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15267-15276. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. 2019. Available from: [Link]

  • The Biology Project. Amino Acids - Methionine. 2003. Available from: [Link]

Sources

Technical Support Center: Optimizing pH for ((4-Methoxyphenyl)sulfonyl)-L-methionine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ((4-Methoxyphenyl)sulfonyl)-L-methionine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments aimed at determining the optimal pH conditions for the stability of this molecule. As your Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into a drug substance's intrinsic stability.[1][2][3] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][5] This guide will walk you through the key considerations for a pH-dependent stability study of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for ((4-Methoxyphenyl)sulfonyl)-L-methionine at different pH values?

A1: Based on the structure of ((4-Methoxyphenyl)sulfonyl)-L-methionine, which contains a sulfonamide-like linkage and a methionine residue, two primary degradation pathways are anticipated, both of which are likely to be influenced by pH.

  • Hydrolysis of the Sulfonyl-Nitrogen Bond: The bond between the sulfonyl group and the nitrogen of the methionine moiety is susceptible to hydrolysis. This is a common degradation route for sulfonamides.[6] The rate of hydrolysis is often pH-dependent. In acidic conditions, the nitrogen atom can be protonated, potentially making the sulfur atom more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the sulfonamide proton can be abstracted, which may also influence the bond stability.[6]

  • Oxidation of the Methionine Side Chain: The thioether in the methionine side chain is prone to oxidation, forming methionine sulfoxide and, upon further oxidation, methionine sulfone.[7] The rate of this oxidation can be influenced by pH, although some studies suggest that the oxidation of free methionine is largely pH-independent in the range of 2 to 8.5.[8] However, the electronic environment of the molecule and the presence of catalysts can alter this behavior.

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways cluster_main ((4-Methoxyphenyl)sulfonyl)-L-methionine cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A ((4-Methoxyphenyl)sulfonyl)-L-methionine B 4-Methoxybenzenesulfonic acid A->B Hydrolysis (Acid/Base) C L-Methionine A->C Hydrolysis (Acid/Base) D ((4-Methoxyphenyl)sulfonyl)-L-methionine sulfoxide A->D Oxidation E ((4-Methoxyphenyl)sulfonyl)-L-methionine sulfone D->E Further Oxidation

Caption: Potential degradation pathways for ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Q2: I am seeing rapid degradation of my compound in solution. How do I start troubleshooting?

A2: Rapid degradation suggests that the current storage or experimental conditions are suboptimal. A systematic approach, known as a forced degradation study, is the best way to identify the cause.[1][4] Here’s a logical workflow to begin your investigation:

TroubleshootingWorkflow start Start: Rapid Degradation Observed ph_study Conduct Broad pH Screen (e.g., pH 2, 7, 10) start->ph_study temp_study Assess Temperature Effects (e.g., 4°C, RT, 40°C) ph_study->temp_study photo_study Evaluate Photostability (Exposed vs. Light-Protected) temp_study->photo_study oxidative_study Test Oxidative Stress (e.g., with H2O2) photo_study->oxidative_study analyze Analyze Samples at Time Points (e.g., 0, 24, 48 hrs) via HPLC oxidative_study->analyze identify Identify Conditions of Greatest and Least Degradation analyze->identify optimize Optimize Buffer and Storage Conditions Based on Data identify->optimize end End: Stable Conditions Identified optimize->end

Caption: Troubleshooting workflow for unexpected compound degradation.

This systematic approach will help you isolate the primary factor (pH, temperature, light, or oxidation) causing the instability.

Troubleshooting Guides

Issue 1: My HPLC results show multiple unexpected peaks during my pH stability study. How do I confirm if they are degradants?

Guide:

  • Run a Time-Zero Control: Your first injection should always be a sample prepared immediately before analysis (T=0). The peak profile of this sample is your baseline. Any new peaks that appear or grow over time in your stability samples are likely degradants.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the main compound peak at different time points. A decrease in peak purity over time indicates the co-elution of a degradant.

  • Mass Spectrometry (MS) Confirmation: The most definitive way to identify degradants is to use LC-MS. Compare the mass-to-charge ratio (m/z) of the new peaks to the expected masses of potential degradation products (see Q1).

  • Forced Degradation Comparison: Compare the chromatograms from your pH study with those from targeted forced degradation studies (e.g., peroxide-induced oxidation). If a peak from your pH study matches the retention time and spectral properties of a known oxidative degradant, you have a strong indication of its identity.

Issue 2: The total peak area in my chromatograms is decreasing over time. What could be the cause?

Guide:

A decrease in total peak area suggests that one or more of your compounds (parent or degradants) are either:

  • Precipitating out of solution: Visually inspect your sample vials for any precipitate. You may need to adjust the concentration or the solvent composition.

  • Adsorbing to the vial surface: Consider using different types of vials (e.g., polypropylene or silanized glass).

  • Degrading into non-UV active compounds or volatile substances: If your degradants lack a chromophore, they will not be detected by a UV detector. This is another reason why using a mass spectrometer or a charged aerosol detector (CAD) can be beneficial.

Experimental Protocols

Protocol 1: pH Stability Screening of ((4-Methoxyphenyl)sulfonyl)-L-methionine

This protocol outlines a forced degradation study to evaluate the stability of your compound across a range of pH values.

1. Materials:

  • ((4-Methoxyphenyl)sulfonyl)-L-methionine

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate and citrate buffer salts

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • pH meter

2. Buffer Preparation (Example Buffers):

  • pH 2.0: 0.1 M Potassium Chloride/Hydrochloric Acid Buffer

  • pH 4.0: 0.1 M Potassium Hydrogen Phthalate/Hydrochloric Acid Buffer

  • pH 7.0: 0.1 M Potassium Phosphate Monobasic/Sodium Hydroxide Buffer

  • pH 9.0: 0.1 M Boric Acid/Potassium Chloride/Sodium Hydroxide Buffer

  • pH 12.0: 0.05 M Potassium Chloride/Sodium Hydroxide Buffer

3. Sample Preparation:

  • Prepare a stock solution of ((4-Methoxyphenyl)sulfonyl)-L-methionine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, pipette a small volume of the stock solution into a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The final percentage of organic solvent should be kept low (e.g., <5%) to minimize its effect on the apparent pH.

  • Prepare a sufficient volume for all time points.

4. Stability Study Execution:

  • Divide the solution for each pH into separate, capped vials for each time point.

  • Store the vials at a constant temperature (e.g., 40°C for an accelerated study).[3] Protect samples from light by wrapping vials in aluminum foil.

  • At each time point (e.g., 0, 4, 8, 12, 24, 48 hours), remove one vial for each pH condition.

  • Quench the degradation reaction if necessary by neutralizing the sample or diluting it with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each pH.

  • Determine the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Your results can be summarized in a table for easy comparison:

pHTemperature (°C)Initial Conc. (µg/mL)% Remaining at 24h% Remaining at 48hApparent Half-life (hours)Major Degradation Products (Retention Time)
2.040100.285.372.1~75DP1 (4.5 min), DP2 (6.2 min)
4.04099.895.190.5~250DP1 (4.5 min)
7.040100.199.298.5>500Minor peaks
9.04099.992.485.6~150DP3 (8.1 min)
12.040100.360.735.8~30DP3 (8.1 min), DP4 (9.3 min)

This is example data and should be replaced with your experimental findings.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences and Research.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline.
  • Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific.
  • (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (n.d.).
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter.
  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • Methionine. (n.d.). In Wikipedia.
  • Analytical Approaches to the OH Radical Induced Degradation of Sulfonamide Antibiotics in Dilute Aqueous Solutions. (2015, March 15). PubMed.
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC.
  • Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? (2009, February 23).
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • The Effect of pH and Complexation of Amino Acid Functionality on the Redox Chemistry of Methionine and X-ray Structure of 2.H2O. (1994, August 1). PubMed.

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PMC.
  • Methionine Oxidation and Reduction in Proteins. (n.d.). PMC.
  • Degradation of Sulfonamide Antibiotics in Soil: A Compar
  • Why are methionine residues in proteins readily oxidized? (2014, January 27).
  • A very fast and simple method for the determination of sulfonamide residues in seaw
  • Amino acids degrad
  • Methionine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.).
  • l-Methionine Degradation Pathway in Kluyveromyces lactis: Identification and Functional Analysis of the Genes Encoding l-Methionine Aminotransferase. (n.d.). PMC.
  • Molecular Dynamics Simulations and Oxidation Rates of Methionine Residues of Granulocyte Colony-Stimulating Factor at Different pH Values. (2004, January 7).
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2025, October 13).
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024, February 7).
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (n.d.).
  • Microbial Degradation of Sulfonamide Antibiotics. (n.d.). CORE.
  • Synthesis and Degradation of Amino Acids. (2022, August 7). Basicmedical Key.
  • pH-dependent hydrolysis of 4,4'-diformamidodiphenylsulfone. (1971, April). PubMed.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22).
  • Profiling sulfonate ester stability: identification of complementary protecting groups for .... (n.d.). PMC.
  • Sulfonyl halide. (n.d.). In Wikipedia.
  • L-Methionine-(S,R)
  • Methionine stability. (n.d.). Sigma-Aldrich.
  • The effect of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid on the growth and metabolism of Walker carcinosarcoma in vitro. (1980, February 15). PubMed.
  • Stability of DL-Methionine-d4 in solution and long-term storage. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for ((4-Methoxyphenyl)sulfonyl)-L-methionine. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during and after the synthesis of this important amino acid derivative. As a key building block in synthetic chemistry, its purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide for Common Purification Issues

This section directly addresses specific problems you may encounter. The key to effective troubleshooting is to correlate the observed issue with its most probable chemical cause.

Question 1: My LC-MS analysis shows a significant impurity with a mass of +16 Da relative to my product. What is this, and how can I remove it?

Answer: This is a classic and very common issue when working with methionine derivatives. The impurity is almost certainly the corresponding methionine sulfoxide .

  • Causality & Expertise: The thioether side chain of methionine is highly susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air or trace oxidizing agents.[1][2] This oxidation adds a single oxygen atom, increasing the molecular weight by 16 Da. A further oxidation to the sulfone (+32 Da) is also possible but generally requires more aggressive conditions.[3]

  • Trustworthiness & Solution Protocol: The difference in polarity between the sulfoxide and the desired thioether is the key to their separation. The sulfoxide is significantly more polar.

Problem Probable Cause(s) Recommended Solution(s)
Impurity at M+16 Oxidation of the methionine thioether side chain to sulfoxide.[4]1. Flash Column Chromatography: This is the most reliable method. Use a silica gel stationary phase. Start with a mobile phase system determined by TLC (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The more polar sulfoxide will have a lower Rf and elute later than the desired product. 2. Recrystallization (if applicable): If a suitable solvent system can be found where the sulfoxide has significantly different solubility, this can be effective. However, chromatography is generally more robust for this specific separation. 3. Post-Purification Reduction: If the oxidation is extensive, it may be more efficient to reduce the sulfoxide back to the thioether after an initial purification. However, this adds a step to the synthesis. Intentional oxidation to the sulfoxide to aid in the purification of aggregation-prone peptides, followed by reduction, is a known strategy.[5]
Preventative Measures Exposure to atmospheric oxygen, peroxide-containing solvents, or oxidative reagents.Conduct reactions and work-ups under an inert atmosphere (Nitrogen or Argon).[6] Use freshly distilled or sparged solvents to remove dissolved oxygen. Store the final compound protected from light and air at low temperatures.[7]

Question 2: My product appears as a single spot on TLC, but I'm struggling with low yields and it won't crystallize properly. It looks more like a gum or oil. What's going on?

Answer: This issue often points to the presence of non-UV-active impurities, most commonly residual inorganic salts or unreacted starting materials that are highly polar.

  • Causality & Expertise: The synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine typically involves a base (like triethylamine or pyridine) to neutralize the HCl generated. This forms a salt (e.g., triethylammonium chloride) which is highly soluble in water but can be carried through into organic extracts, inhibiting crystallization and artificially inflating the crude mass, leading to a miscalculation of yield.

  • Trustworthiness & Solution Protocol: The solution is to effectively remove these highly polar, non-volatile impurities.

Problem Probable Cause(s) Recommended Solution(s)
Failure to Crystallize / Oily Product 1. Inorganic Salt Contamination: Byproducts from the sulfonylation reaction (e.g., ammonium or amine salts).2. Unreacted L-Methionine: Being a zwitterion, it has low solubility in many organic solvents and can interfere with crystallization.1. Aqueous Wash/Liquid-Liquid Extraction: During your work-up, ensure you perform thorough washes of the organic layer. A wash with dilute acid (e.g., 1M HCl) will protonate any residual base and its salt, pulling them into the aqueous layer. A subsequent wash with brine will help remove residual water. 2. pH-Mediated Purification: Exploit the carboxylic acid moiety. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH). The desired product will form a water-soluble carboxylate salt. Wash this aqueous solution with a non-polar organic solvent (like ether or ethyl acetate) to remove any non-acidic organic impurities. Then, slowly re-acidify the aqueous layer with cold 1M HCl to precipitate your purified product. Filter, wash with cold water, and dry thoroughly.
Low Yield Product loss during aqueous washes or premature precipitation.When performing pH-mediated purification, ensure the acidification is done slowly and with cooling (ice bath) to maximize the recovery of the precipitated solid.
Part 2: Core Experimental Protocols

Here we provide detailed, step-by-step instructions for the most effective purification techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified. The goal is to dissolve the compound in a hot solvent and have it crystallize out in a pure form as the solution cools, leaving impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at their boiling point.

    • An ideal single solvent will have poor solubility at room temperature and high solubility when hot.

    • More commonly, a binary solvent system is required (e.g., Ethanol/Water, Ethyl Acetate/Hexane). In this case, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, add the "poor" solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the "good" solvent of a binary pair) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated carbon (charcoal) to the hot solution.[8]

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let it cool slightly first. Stir for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

Workflow for Recrystallization

G cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation start Start with Crude Solid select_solvent Select Solvent System (TLC/Solubility Tests) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve select_solvent->dissolve decolorize Optional: Add Activated Carbon dissolve->decolorize cool Slow Cooling to Room Temperature hot_filter Hot Filtration (if carbon used) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under High Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of ((4-Methoxyphenyl)sulfonyl)-L-methionine by recrystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for high-purity ((4-Methoxyphenyl)sulfonyl)-L-methionine?

A1: To prevent degradation, particularly oxidation of the thioether, the compound should be stored as a solid in a tightly sealed container, protected from light.[7] For long-term stability, storage at low temperatures (-20°C is recommended) under an inert atmosphere (argon or nitrogen) is best practice.[9][10]

Q2: Beyond LC-MS, what analytical methods should I use to confirm the purity and structure of my final product?

A2: A comprehensive characterization is crucial.

  • ¹H and ¹³C NMR: This will confirm the chemical structure and can reveal the presence of organic impurities. The absence of unexpected signals is a strong indicator of purity.

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, confirming the elemental composition of your molecule.

  • Melting Point: A sharp melting point within a narrow range (e.g., < 2°C) is a classic indicator of high purity for a crystalline solid.

  • HPLC: A High-Performance Liquid Chromatography method can be developed to quantify purity.[11][12] Using a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV), you can determine the purity as a percentage based on peak area.

Q3: My crude product has a yellowish tint. Will column chromatography remove the color?

A3: Yes, in most cases, column chromatography is very effective at removing colored impurities. These impurities are often highly conjugated molecules that adhere strongly to the silica gel and will separate from your desired, typically colorless, product. Alternatively, if the impurity levels are low, a treatment with activated carbon followed by filtration can be a quicker method for decolorization.[8]

Logical Flow for Troubleshooting Impurities

G start Analyze Crude Product (LC-MS, NMR) check_mass Major Impurity Detected by MS? start->check_mass check_nmr NMR shows extra organic signals? check_mass->check_nmr No mass_is_16 Mass is M+16? check_mass->mass_is_16 Yes check_physical Product is oily/gummy? check_nmr->check_physical No is_organic_impurity Unreacted Starting Material or Side Product check_nmr->is_organic_impurity Yes end_node Product is likely pure. Consider Recrystallization for final polishing. check_physical->end_node No is_salt Inorganic Salt Contamination Likely check_physical->is_salt Yes mass_is_16->check_nmr No is_sulfoxide Impurity is Methionine Sulfoxide mass_is_16->is_sulfoxide Yes purify_chrom Purify via Flash Chromatography is_sulfoxide->purify_chrom purify_chrom->end_node is_organic_impurity->purify_chrom purify_wash Perform Aqueous Wash / pH-Mediated Purification is_salt->purify_wash purify_wash->end_node

Sources

Part 1: Mechanistic Insight – Why Does L-Methionine Racemize?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate the racemization of L-methionine during N-sulfonylation workflows.

Stereochemical integrity is the cornerstone of peptide synthesis and drug development. When modifying L-methionine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride), researchers frequently encounter unacceptable levels of the D-enantiomer. This guide breaks down the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to ensure >99.9% enantiomeric excess (ee).

To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers.

When the primary amine of L-methionine reacts with a sulfonyl chloride, the resulting sulfonamide group becomes highly electron-withdrawing. This inductive effect significantly increases the acidity of the adjacent α -carbon proton. If the reaction is performed in the presence of an unhindered, strong organic base (which is typically added to scavenge the HCl byproduct), the base can abstract this α -proton[1].

This abstraction generates a planar enolate intermediate. When this intermediate is reprotonated, the proton can attack from either the Re or Si face, completely destroying the stereocenter and yielding a racemic mixture of D- and L-isomers[1].

MechanisticPathway A L-Methionine + Sulfonyl Chloride B N-Sulfonyl-L-Methionine (Desired Product) A->B Base (Neutralization) C Excess/Unhindered Base (e.g., TEA, NaOH at RT) B->C Side Reaction D Abstraction of α-Proton (Due to EWG Sulfonyl) C->D E Planar Enolate Intermediate D->E F Non-stereospecific Reprotonation E->F G Racemic Mixture (D/L-N-Sulfonyl-Met) F->G

Fig 1. Base-catalyzed alpha-proton abstraction leading to L-methionine racemization.

Part 2: Troubleshooting FAQs

Q1: I am using Triethylamine (TEA) as my base. Why am I seeing >15% D-isomer in my final product? A: TEA is a relatively strong, unhindered organic base. Its lack of steric bulk allows it to easily access and deprotonate the α -carbon of the activated amino acid. Switching to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine significantly reduces this side reaction because their bulky alkyl groups physically block the base from approaching the α -proton[1].

Q2: Can I run this reaction at room temperature to accelerate the sulfonylation? A: No. Higher temperatures exponentially increase the rate of α -proton abstraction compared to the desired N-sulfonylation. Maintaining the reaction strictly at 0–5 °C is a critical thermodynamic control to preserve the chiral center[2].

Q3: What is the most robust method to completely eliminate racemization? A: The Schotten-Baumann approach is the gold standard for preventing racemization during acylation and sulfonylation[3]. By using a biphasic system (e.g., aqueous Na₂CO₃ and THF), the mild inorganic base neutralizes the HCl byproduct in the aqueous phase without ever reaching a high enough effective basicity in the organic phase to drive enolization[4].

Part 3: Quantitative Data Analysis

To illustrate the causality of base and temperature selection, review the comparative data below. Notice how steric hindrance and biphasic conditions directly correlate with stereochemical preservation.

Base SelectionEquivalentsSolvent SystemTemp (°C)Yield (%)D-Isomer (%)
Triethylamine (TEA)3.0DCM (Anhydrous)258518.5
Triethylamine (TEA)3.0DCM (Anhydrous)0828.2
DIPEA3.0DCM (Anhydrous)0882.1
2,4,6-Collidine3.0DCM (Anhydrous)086< 0.5
Na₂CO₃ (aq) 2.5 Water / THF 0–5 92 < 0.1

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Schotten-Baumann biphasic methodology[4]. It is designed as a self-validating system: by monitoring the pH of the aqueous layer, you can actively confirm that the reaction is proceeding without risking racemization.

Materials Required:

  • L-Methionine (1.0 eq)

  • Sulfonyl Chloride derivative (e.g., Tosyl chloride) (1.1 eq)

  • 1M Aqueous Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Tetrahydrofuran (THF)

  • 1M HCl (for workup)

Step-by-Step Methodology:

  • Preparation & Baseline: Dissolve L-methionine in the 1M Na₂CO₃ solution. Add an equal volume of THF to create a biphasic mixture.

    • Causality: The amino acid remains deprotonated at the carboxylate and resides in the aqueous phase, while the sulfonyl chloride will be delivered via the organic phase[4].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0–5 °C.

    • Causality: Kinetically suppresses the α -proton abstraction[2].

  • Dropwise Addition: Dissolve the sulfonyl chloride in a minimal amount of THF. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • In-Process Validation (Critical): Test the aqueous layer with pH paper every 10 minutes during the addition. It must remain between 8.5 and 9.5.

    • Troubleshooting: If the pH drops below 8.0, the reaction will stall (amine becomes protonated). If it exceeds 10.0, the risk of enolization increases. Add micro-aliquots of Na₂CO₃ only if the pH drops below 8.0.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous layer with Ethyl Acetate (2x) to extract any unreacted sulfonyl chloride.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly acidify to pH 2.0–3.0 using 1M HCl. The N-sulfonyl-L-methionine will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

  • Chiral Verification: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Causality: Standard reverse-phase C18 columns cannot resolve enantiomers; chiral stationary phases are mandatory to validate that the D-isomer is <0.1%[2].

Part 5: Workflow Decision Tree

Use this diagnostic workflow if you detect >1% D-isomer in your analytical QC checks.

TroubleshootingWorkflow Start Issue: High D-Isomer Detected (>1%) Check1 Is an unhindered base (e.g., TEA) used? Start->Check1 Action1 Switch to sterically hindered base (DIPEA, 2,4,6-Collidine) Check1->Action1 Yes Check2 Is the reaction temp above 5°C? Check1->Check2 No Action1->Check2 Action2 Strictly maintain 0-5°C during addition Check2->Action2 Yes Check3 Is the solvent strictly anhydrous organic? Check2->Check3 No Action2->Check3 Action3 Adopt Schotten-Baumann biphasic conditions (aq. Na2CO3) Check3->Action3 Yes Success Racemization Prevented (<0.1% D-Isomer) Check3->Success No Action3->Success

Fig 2. Troubleshooting decision tree for mitigating racemization during sulfonylation.

Sources

Technical Support Center: Resolving Hygroscopic Issues with Sulfonyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Hygroscopicity, the tendency of a solid to absorb moisture from the environment, presents a significant challenge in the development of sulfonyl amino acid-based active pharmaceutical ingredients (APIs).[1] Moisture uptake can lead to a cascade of undesirable physical and chemical changes, including caking, altered flow properties, chemical degradation through hydrolysis, and solid-state phase transitions.[2][3] These issues can impede manufacturing processes, compromise drug stability and shelf-life, and ultimately affect therapeutic performance.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a structured, in-depth resource for diagnosing, troubleshooting, and resolving hygroscopicity-related challenges in their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding hygroscopicity.

Q1: What is hygroscopicity and why is it a critical problem for sulfonyl amino acids?

A1: Hygroscopicity is the propensity of a material to absorb or adsorb water from the atmosphere.[1] For sulfonyl amino acids, which often contain polar functional groups, this can lead to significant issues.[3] Absorbed moisture acts as a plasticizer, which can induce the recrystallization of a more soluble amorphous form into a less soluble, more stable crystalline form, thereby reducing bioavailability.[3] Furthermore, it can cause chemical degradation, poor powder flow during manufacturing (e.g., sticking to tablet punches or capsule fillers), and ultimately, a shortened product shelf-life.[5][6]

Q2: How can I perform a quick preliminary assessment of my compound's hygroscopicity?

A2: A simple, qualitative test involves placing a small, weighed amount of your compound in an open container inside a humidity chamber or a desiccator containing a saturated salt solution (e.g., NaCl for ~75% relative humidity [RH]). Monitor the sample's weight over 24-48 hours. A significant weight gain indicates hygroscopicity. For a more quantitative and definitive analysis, Dynamic Vapor Sorption (DVS) is the standard method.[7][8]

Q3: What is the difference between hygroscopicity and deliquescence?

A3: Hygroscopicity is the general term for moisture uptake. Deliquescence is an extreme form of hygroscopicity where a solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[3][7]

Q4: Is an amorphous form of my sulfonyl amino acid always more hygroscopic than its crystalline counterpart?

A4: Generally, yes. Amorphous solids lack a long-range molecular order, resulting in higher free energy and more accessible polar sites for water to interact with. This makes them more prone to moisture absorption than their stable crystalline polymorphs.[3] The absorbed water can then trigger a conversion to a more stable, but often less soluble, crystalline form.

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides detailed, question-driven guides to address specific experimental problems.

Problem: My purified sulfonyl amino acid powder becomes a sticky, clumped solid during storage and handling, making downstream processing impossible.

This is a classic sign of significant moisture uptake. The following strategies offer robust, scientifically-grounded solutions to transform your material into a stable, handleable solid form.

Solution 1: Crystal Engineering I - Salt Formation

Q: How can converting my sulfonyl amino acid into a salt reduce its hygroscopicity?

A: Salt formation is a powerful technique for modifying the physicochemical properties of an ionizable API without altering its pharmacology.[][10] By reacting your sulfonyl amino acid (which is often acidic) with a suitable basic counter-ion, you create a new crystalline solid. This new salt form often possesses a more thermodynamically stable crystal lattice. The increased lattice energy makes it more difficult for water molecules to penetrate and disrupt the structure, thereby reducing hygroscopicity.[11]

Q: What is the first step in selecting an appropriate salt form?

A: The process begins with a salt screening study.[12][13] This involves reacting the API with a library of pharmaceutically acceptable counter-ions under various crystallization conditions (solvents, temperatures) to generate a range of potential salt forms.[11]

Experimental Protocol: Small-Scale Salt Screening
  • API & Counter-ion Selection: Characterize your free acid API (e.g., pKa, solubility). Select a diverse set of basic counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine).[13]

  • Stoichiometry: Prepare solutions of your API and counter-ions in a suitable solvent (e.g., ethanol, isopropanol, acetone) at a 1:1 molar ratio.

  • Crystallization: Combine the solutions. Attempt crystallization through various methods:

    • Slow evaporation

    • Solvent/anti-solvent addition

    • Cooling crystallization

  • Isolation & Initial Characterization: Isolate any resulting solids by filtration. Analyze the solids using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (i.e., a pattern different from the parent API).[11]

  • Hygroscopicity Assessment: Subject the most promising new crystalline salts to Dynamic Vapor Sorption (DVS) analysis to quantify their moisture uptake compared to the parent compound.[13]

Data Presentation: Comparing Hygroscopicity of API vs. Salt Forms

Solid FormHygroscopicity Classification*Weight Gain at 80% RH / 25°C[7]Observations
Parent API (Free Acid)Very Hygroscopic18.5%Becomes deliquescent
Sodium SaltSlightly Hygroscopic1.8%Remains a free-flowing powder
Tromethamine SaltNon-Hygroscopic<0.2%Excellent physical stability
Lysine SaltHygroscopic7.2%Some clumping observed
Classification based on European Pharmacopoeia standards.[7]
Solution 2: Crystal Engineering II - Cocrystallization

Q: My sulfonyl amino acid is non-ionizable or salt formation did not yield a stable form. What is the next best approach?

A: Cocrystallization is an excellent alternative.[[“]] A cocrystal is a multi-component crystalline structure where the API and a neutral "coformer" are held together by non-covalent interactions, typically hydrogen bonds.[15][16] This strategy modifies the crystal structure to enhance physicochemical properties like stability and solubility.[17][18]

Q: How does a cocrystal improve hygroscopic stability?

A: A well-chosen coformer will form strong hydrogen bonds with the hygroscopic functional groups on your sulfonyl amino acid. By engaging these sites in robust intermolecular interactions within the crystal lattice, it effectively "shields" them from interacting with atmospheric water.[19] This alteration of the crystal packing can dramatically reduce the material's affinity for moisture.[20]

Experimental Protocol: Slurry Cocrystallization Screening
  • Coformer Selection: Choose a library of pharmaceutically acceptable coformers known to form strong hydrogen bonds (e.g., nicotinamide, succinic acid, caffeine).[15][18]

  • Preparation: Add the API and a coformer (e.g., in a 1:1 molar ratio) to a small amount of a solvent in which both are sparingly soluble.

  • Slurrying: Agitate the slurry at a constant temperature for 24-72 hours. This allows for a solution-mediated transformation to the most stable cocrystal form.

  • Isolation & Analysis: Isolate the solid by filtration. Wash with a minimal amount of the slurry solvent and dry.

  • Confirmation: Analyze the solid using PXRD, Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy to confirm cocrystal formation.[15] A new PXRD pattern and a shifted melting point are strong indicators.

  • Hygroscopicity Testing: Perform DVS analysis on confirmed cocrystals to evaluate their moisture sorption behavior.

Visualization: Mechanism of Cocrystal Moisture Shielding

Below is a diagram illustrating how a coformer can block water interaction sites on an API.

G Cocrystal Moisture Shielding Mechanism cluster_0 Hygroscopic API cluster_1 API-Coformer Cocrystal API Sulfonyl Amino Acid (API) H-Bond Donor H-Bond Acceptor H2O_1 H₂O API:p1->H2O_1 Moisture Interaction H2O_2 H₂O API:p2->H2O_2 Moisture Interaction Cocrystal Coformer API Cocrystal:c1->Cocrystal:a1 Strong H-Bond (Shielding) H2O_3 H₂O H2O_3->Cocrystal:a1 Blocked H2O_4 H₂O H2O_4->Cocrystal:a1 Blocked

Caption: Cocrystal formation shields the API's hygroscopic sites.

Solution 3: Formulation and Process Controls

Q: Are there non-crystal engineering methods to manage hygroscopicity during manufacturing?

A: Yes. If modifying the API solid form is not feasible, you can implement strict environmental and formulation controls.

  • Environmental Control: The most direct method is to control the manufacturing environment. Performing processes like powder blending, filling, and compression in a low-humidity suite (e.g., 35-45% RH) can prevent moisture uptake.[21][22]

  • Formulation with Excipients: You can co-process the API with excipients that either have very low hygroscopicity (e.g., mannitol) or act as moisture scavengers.[[“]] These excipients can preferentially absorb available moisture, protecting the API.[[“]]

  • Protective Barriers: For the final dosage form, applying a polymer-based film coating can act as a physical barrier, significantly reducing the rate of moisture ingress to the tablet core.[1][20] Similarly, using low-moisture capsules (e.g., HPMC instead of gelatin) or specialized moisture-proof packaging with desiccants is critical.[1][23]

Part 3: Workflow for Troubleshooting Hygroscopicity

The following diagram outlines a logical workflow for identifying and solving hygroscopicity issues with sulfonyl amino acids.

Caption: Decision workflow for resolving hygroscopicity issues.

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available from: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. (2023, May 8). Available from: [Link]

  • The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (2008, October 20). Available from: [Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization - Ardena. Available from: [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available from: [Link]

  • Salt Screening | Charles River. Available from: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (2026, March 10). Available from: [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (2022, June 20). Available from: [Link]

  • Salt Screening | Improved Pharma. (2021, February 14). Available from: [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. Available from: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Available from: [Link]

  • Dynamic Vapor Sorption | AQUALAB. Available from: [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review. (2011, September 1). Available from: [Link]

  • Causes and Remedies of Sticking in Tablet Manufacturing | Pharmaguideline. (2018, January 21). Available from: [Link]

  • A systematic approach to solving encapsulation problems caused by a sticky formulation. (2020, January 2). Available from: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21). Available from: [Link]

  • Synthesis of cocrystals of sulfonyl urea class drug using suitable coformers for enhancement of aqueous solubility - SyncSci Publishing. (2019, July 3). Available from: [Link]

  • How To Prevent Sticking and Picking in Pharmaceutical Tablet Compression - Finetech. (2025, December 28). Available from: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, November 20). Available from: [Link]

  • STICKY FORMULATIONS. Available from: [Link]

  • How to avoid punch sticking in the pharma tableting process - Univar Solutions. Available from: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Available from: [Link]

  • Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. (2021, December 15). Available from: [Link]

  • Preparation of Novel O-Sulfated Amino Acid Building Blocks with Improved Acid Stability for Fmoc-Based Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. Available from: [Link]

  • Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. (2022, April 11). Available from: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI. (2023, January 5). Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an - DR-NTU. (2022, September 22). Available from: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available from: [Link]

  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. (2022, May 26). Available from: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Available from: [Link]

  • Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders - PubMed. (2017, October 15). Available from: [Link]

  • Stability of proteins in aqueous solution and solid state. Available from: [Link]

  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Designed for researchers and drug development professionals, this hub provides authoritative troubleshooting and validated protocols for scaling up the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-L-Met-OH).

As a Senior Application Scientist, my goal is to move beyond standard recipes. Here, we explore the mechanistic causality behind each process parameter, ensuring your scale-up is robust, high-yielding, and analytically pure.

Process Overview & Mechanistic Causality

The synthesis of Mbs-L-Met-OH relies on a modified Schotten-Baumann reaction, coupling L-methionine with 4-methoxybenzenesulfonyl chloride (Mbs-Cl) under basic aqueous conditions. The core challenge in scaling this reaction is kinetic competition: you must maximize the nucleophilic attack of the L-methionine α -amine while suppressing the hydrolytic degradation of Mbs-Cl by hydroxide ions.

Understanding this competing pathway is critical for process control. If the pH is too low, the amine remains protonated and unreactive; if the pH or temperature is too high, Mbs-Cl rapidly hydrolyzes into 4-methoxybenzenesulfonic acid (Mbs-OH), plummeting your yield.

G A L-Methionine (Zwitterion) B Deprotonated Amine (Active Nucleophile) A->B pH > 9.5 D Nucleophilic Attack at Sulfonyl Center B->D C Mbs-Cl (Electrophile) C->D F Hydrolysis (Mbs-OH Byproduct) C->F Excess H2O / High T E Mbs-L-Met-OH (Target Product) D->E Productive

Fig 1. Competing mechanistic pathways in the sulfonylation of L-methionine.

Validated Scale-Up Methodology (Self-Validating SOP)

To ensure reproducibility, this protocol utilizes a biphasic 2-Methyltetrahydrofuran (2-MeTHF)/Water system. 2-MeTHF is chosen over standard THF because its lower water miscibility drives a sharper phase split, preventing product loss in the organic waste stream while maintaining excellent solvation of Mbs-Cl. Every step includes an In-Process Control (IPC) to create a self-validating system.

Step 1: Aqueous Phase Preparation (Nucleophile Activation)

  • Action: Dissolve 1.0 eq of L-methionine in a 1M NaOH solution. Add Na2​CO3​ (1.2 eq) to establish a buffer system.

  • Causality: The carbonate buffer acts as an HCl scavenger. The reaction generates 1 eq of HCl, which would otherwise crash the pH and stall the reaction.

  • Validation Check: Ensure the pH meter reads 10.2 ± 0.2 before proceeding.

Step 2: Organic Phase Preparation (Electrophile Solvation)

  • Action: Dissolve 1.1 eq of Mbs-Cl in anhydrous 2-MeTHF (3 volumes).

  • Validation Check: Visual inspection must confirm a completely clear solution; any cloudiness indicates premature degradation of Mbs-Cl.

Step 3: Biphasic Dosing (The Coupling Event)

  • Action: Slowly dose the organic phase into the vigorously stirred aqueous phase. Maintain the internal temperature (IT) between 10 °C and 15 °C using a jacketed reactor.

  • Causality: Dosing the electrophile into the nucleophile ensures L-methionine is always in excess relative to available Mbs-Cl, minimizing side reactions.

  • Validation Check: Monitor the IT probe continuously; pause dosing automatically if IT > 20 °C.

Step 4: Phase Separation & Impurity Purge

  • Action: Stop stirring and allow the phases to separate for 30 minutes. Drain and discard the upper organic layer.

  • Causality: The organic layer acts as a sink for unreacted Mbs-Cl and non-polar organic impurities, effectively purifying the aqueous product stream prior to isolation.

  • Validation Check: The aqueous layer must test positive for the product via HPLC; the organic layer should contain <2% product.

Step 5: Controlled Acidification & Crystallization

  • Action: Cool the aqueous phase to 5 °C. Slowly dose 2M HCl until the pH reaches 2.0–2.5. Add 0.5% w/w seed crystals when the solution becomes slightly turbid (around pH 4.0).

  • Causality: Acidification protonates the carboxylate, rendering the molecule neutral and insoluble in water. Seeding prevents rapid supersaturation, which causes the product to "oil out" as a sticky mass rather than forming filterable crystals.

  • Validation Check: pH must stabilize at 2.0–2.5. The supernatant should show <5% remaining product by HPLC.

Step 6: Isolation & Drying

  • Action: Filter the resulting white crystalline slurry. Wash the filter cake with ice-cold water (2 volumes) and dry under a vacuum at 40 °C.

  • Validation Check: The final powder must yield a clean LC-MS trace and a melting point matching the reference standard.

G A 1. Dissolve L-Met in NaOH/Na2CO3 (pH 10.2) C 3. Biphasic Coupling (T < 20°C) A->C B 2. Dissolve Mbs-Cl in 2-MeTHF B->C D 4. Phase Split (Discard Organic) C->D E 5. Acidification (pH 2.0-2.5) D->E F 6. Crystallization & Filtration E->F G Mbs-L-Met-OH (Pure Product) F->G

Fig 2. Biphasic Schotten-Baumann workflow for scalable Mbs-L-Met-OH synthesis.

Process Optimization Data

Transitioning from a standard batch process to a highly controlled biphasic system yields significant improvements in both throughput and purity.

Table 1: Process Optimization Data for Mbs-L-Met-OH Synthesis

ParameterStandard BatchOptimized BiphasicCausality / Impact
Solvent System Water / THFWater / 2-MeTHF2-MeTHF provides a sharper phase split, reducing product loss in the aqueous waste stream.
pH Control Manual NaOH addition Na2​CO3​ Buffer (pH 10.2)Prevents pH drops; keeps the amine deprotonated without causing excess Mbs-Cl hydrolysis.
Temperature 25 °C< 20 °CReduces the competitive hydrolysis of Mbs-Cl, directly improving the overall yield.
Yield 65–70%88–92%Synergistic effect of strict pH buffering and temperature control.
Purity (HPLC) 92.0%>98.5%Minimized Mbs-OH and oxidized sulfoxide impurities.

Troubleshooting Guide & FAQs

Q1: Why is my yield suddenly low, and why am I detecting high concentrations of 4-methoxybenzenesulfonic acid (Mbs-OH)? A1: You are observing sulfonyl chloride hydrolysis. Mbs-Cl is reacting with the aqueous solvent instead of the L-methionine amine. This is a common challenge in1. It occurs if the internal temperature exceeds 20 °C during dosing or if the pH spikes above 11. Ensure your cooling jacket is functioning properly and rely on the Na2​CO3​ buffer rather than neat NaOH to maintain a safe pH ceiling.

Q2: During the final acidification step, my product forms a sticky, gummy oil instead of a clean crystal. How do I fix "oiling out"? A2: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition point or due to rapid, uncontrolled supersaturation. Fix: Perform the acidification at a slightly elevated temperature (e.g., 35 °C) until the solution becomes just slightly cloudy. Immediately stop adding acid, introduce seed crystals, and hold the temperature for 30 minutes to establish a crystal bed. Only then should you resume cooling to 5 °C and lower the pH to 2.0.

Q3: My LC-MS shows a persistent +16 Da impurity. What is this, and how do I prevent it? A3: A +16 Da mass shift indicates the oxidation of the methionine thioether side-chain into a methionine sulfoxide. Methionine is highly susceptible to oxidation, and 2 is critical for API-grade purity. Fix: Degas all aqueous solvents using nitrogen sparging prior to the reaction. Ensure the headspace of your reactor is purged with inert gas. If oxidation has already occurred, a post-synthesis wash with a mild reducing agent (like dilute aqueous sodium thiosulfate) can sometimes salvage the batch, but prevention via an inert atmosphere is the industrial standard.

Q4: Why is there unreacted L-methionine remaining even after I added 1.2 equivalents of Mbs-Cl? A4: Your reaction stalled due to a drop in pH. The α -amino group of L-methionine has a pKa of ~9.2. As the sulfonylation proceeds, it generates HCl. If your buffer capacity is exhausted and the pH drops below 9.0, the amine protonates into an ammonium ion ( NH3+​ ), rendering it completely non-nucleophilic. Fix: Verify your buffer equivalents. In a continuous or large-scale batch, utilize an automated dosing pump linked to a pH probe to continuously trickle in 2M NaOH, ensuring the pH never dips below 9.8 during the Mbs-Cl addition, an approach proven in 3.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Source: MDPI.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Source: Organic Process Research & Development.
  • Technical Support Center: Minimizing Side Reactions in Methionine Synthesis. Source: Benchchem.

Sources

Technical Support Center: Troubleshooting & Analysis of ((4-Methoxyphenyl)sulfonyl)-L-Methionine Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. ((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-L-Met-OH) is a critical synthetic intermediate and structural motif in drug development. Due to its unique functional groups—a thioether, a sulfonamide linkage, and a methoxyaryl ether—this molecule is highly susceptible to specific chemical degradation pathways during sample preparation, storage, and LC-MS analysis.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected chromatographic artifacts, understand the mechanistic causality behind them, and implement self-validating analytical protocols.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: During LC-MS analysis, I observe a major artifact peak eluting earlier than Mbs-L-Met-OH with a mass shift of +16 Da. What causes this, and how can I prevent it? A1: This is the classic signature of thioether oxidation . The methionine side chain is highly susceptible to oxidation by reactive oxygen species (ROS), dissolved oxygen, or metal ions, forming ((4-methoxyphenyl)sulfonyl)-L-methionine sulfoxide (+16 Da)[1]. Because the sulfoxide moiety is significantly more hydrophilic than the parent thioether, it elutes earlier on a reversed-phase (RP) column[1]. If oxidative stress is prolonged, a +32 Da peak corresponding to methionine sulfone will also appear[2]. Causality & Solution: Oxidation can occur in-solution during sample prep (accelerated at alkaline pH) or as an in-source artifact during electrospray ionization (ESI)[1][2]. To prevent in-solution oxidation, degas your mobile phases, avoid phosphate buffers which can accelerate methionine degradation, and store samples at -80°C[2].

Q2: My chromatogram shows a "split peak" or two closely eluting peaks for the +16 Da oxidized degradation product. Is my column degrading? A2: Not necessarily; you are observing stereochemical resolution. The oxidation of the methionine sulfur atom creates a new chiral center, resulting in a diastereomeric mixture: the S- and R-epimers of methionine sulfoxide[3]. Depending on the resolving power of your UHPLC column and the gradient steepness, these diastereomers will partially or fully resolve into two distinct peaks[3]. Causality & Solution: This is a natural consequence of methionine oxidation. If a single peak is required for simplified quantitation, you can either use a shallower gradient to integrate them as a single group or intentionally force-oxidize the sample to the sulfone (+32 Da), which removes the chiral center at the sulfur atom.

Q3: I am detecting unexpected peaks corresponding to 4-methoxybenzenesulfonic acid and free L-methionine. Why is the molecule cleaving? A3: You are observing sulfonamide hydrolysis . While sulfonamides are generally robust, they can undergo hydrolysis under strong acidic or basic conditions, particularly when subjected to elevated temperatures during extraction or forced degradation[4][5]. Causality & Solution: If your sample preparation involves strong acids (e.g., for protein precipitation or matrix hydrolysis), the sulfonamide bond will cleave[4]. Ensure your sample extraction utilizes mild conditions (e.g., cold acetonitrile precipitation) and maintain mobile phase pH between 2 and 8.

Q4: There is a minor degradation product with a mass shift of -14 Da. What is the mechanism behind this? A4: A mass loss of 14 Da indicates O-demethylation of the 4-methoxyphenyl group, converting the methoxy ether into a phenol (forming ((4-hydroxyphenyl)sulfonyl)-L-methionine). Causality & Solution: Ether cleavage requires harsh conditions, typically strong Lewis acids or concentrated hydrohalic acids. If you are using strong acids during sample workup, switch to milder alternatives like dilute formic acid (FA), which do not induce demethylation.

Part 2: Degradation Profiling & Quantitative Data

To facilitate rapid identification during your LC-MS/MS workflows, all primary degradation products of Mbs-L-Met-OH are summarized below.

Degradation ProductMass Shift (Da)Chromatographic BehaviorMechanismCausality / Trigger
Methionine Sulfoxide +16Elutes earlier (highly hydrophilic); often appears as a split peakThioether oxidationDissolved O₂, ROS, metal ions, ESI artifact[1]
Methionine Sulfone +32Elutes earlier than parentDeep oxidationExcess peroxides, prolonged exposure[2]
4-Methoxybenzenesulfonic acid CleavageElutes significantly earlierSulfonamide hydrolysisStrong acid/base, high heat[4]
O-Demethylated Phenol -14Elutes slightly later (loss of methyl group)Ether cleavageHarsh Lewis acids, strong mineral acids

Part 3: Mechanistic Pathways

G Parent ((4-Methoxyphenyl)sulfonyl) -L-methionine Sulfoxide Methionine Sulfoxide (+16 Da) (Diastereomeric Mixture) Parent->Sulfoxide ROS, O2 (Oxidation) Hydrolysis Sulfonamide Cleavage Products (4-Methoxybenzenesulfonic acid + L-Methionine) Parent->Hydrolysis Strong Acid/Base + Heat (Hydrolysis) Demethylated O-Demethylated Phenol (-14 Da) Parent->Demethylated Strong Lewis Acids (Ether Cleavage) Sulfone Methionine Sulfone (+32 Da) Sulfoxide->Sulfone H2O2, Prolonged Exposure (Deep Oxidation)

Fig 1: Primary chemical degradation pathways of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They not only generate the degradation products but inherently prove their origin.

Protocol 1: Self-Validating LC-MS/MS Method for Differentiating In-Source vs. In-Solution Oxidation

Purpose: Electrospray ionization (ESI) can artificially oxidize methionine[1]. If we do not separate this from true sample degradation, stability data is rendered invalid. This protocol uses chromatographic physics to validate the origin of the oxygen.

  • Sample Preparation: Prepare a fresh standard of Mbs-L-Met-OH (10 µg/mL) in degassed 0.1% Formic Acid in HPLC-grade Water.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a shallow gradient of 5% to 40% Acetonitrile (with 0.1% FA) over 15 minutes. Causality: A shallow gradient is mandatory to maximize the resolution between the hydrophilic sulfoxide and the parent compound.

  • Detection: Monitor Extracted Ion Chromatograms (EICs) for the parent mass (m/z [M+H]⁺) and the sulfoxide mass (m/z[M+H+16]⁺).

  • Self-Validation Check:

    • If the +16 Da peak exactly co-elutes with the parent peak, the oxidation is an in-source ESI artifact (the parent oxidized after eluting from the column)[1].

    • If the +16 Da peak elutes earlier than the parent, it represents true in-solution degradation (the oxidized molecule traveled through the column)[1].

Protocol 2: Forced Degradation (Oxidative Stress) to Generate Analytical Standards

Purpose: To accurately quantify degradation, researchers must map the retention times of the sulfoxide epimers and the sulfone.

  • Solubilization: Dissolve 1 mg of Mbs-L-Met-OH in 1 mL of a 50:50 Methanol:Water mixture.

  • Oxidation Initiation: Add H₂O₂ to achieve a final concentration of 0.5% (v/v) to drive the thioether oxidation.

  • Incubation: Incubate the vial at room temperature (20-25°C) for exactly 4 hours in the dark. Causality: Maintaining a mild temperature prevents unwanted sulfonamide hydrolysis while ensuring complete conversion to the sulfoxide and partial conversion to the sulfone.

  • Quenching: Quench the reaction by adding 10 mM sodium thiosulfate to neutralize residual peroxides, preventing further degradation during analysis.

  • Analysis: Analyze via the LC-MS method described in Protocol 1 to confirm the presence of the split +16 Da peak (R/S sulfoxide diastereomers) and the +32 Da peak (sulfone).

Sources

Validation & Comparative

A Comparative Guide to the Analytical Spectrometry of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H-NMR spectrum of ((4-Methoxyphenyl)sulfonyl)-L-methionine, a compound of interest in medicinal chemistry, and offers a comparative overview of alternative analytical techniques. Our approach is grounded in scientific integrity, providing not just protocols but the rationale behind them, ensuring a comprehensive understanding for the discerning scientist.

The Central Role of ¹H-NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled for routine characterization. For a molecule like ((4-Methoxyphenyl)sulfonyl)-L-methionine, ¹H-NMR offers a rapid and non-destructive method to confirm its identity and assess its purity.

Predicted ¹H-NMR Spectrum of ((4-Methoxyphenyl)sulfonyl)-L-methionine

While an experimental spectrum is the gold standard, a detailed prediction based on the analysis of analogous structures provides a robust framework for interpretation. The expected ¹H-NMR spectrum of the title compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals corresponding to both the (4-methoxyphenyl)sulfonyl and the L-methionine moieties.

Molecular Structure and Proton Environments

Caption: Structure of ((4-Methoxyphenyl)sulfonyl)-L-methionine with proton labels.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
(a) S-CH₃ ~2.1Singlet (s)3H-The methyl group attached to the sulfur in the methionine side chain is expected to be a singlet in this region[1][2].
(b) γ-CH₂ ~2.5-2.7Triplet (t)2H~7-8These protons are adjacent to the β-CH₂ group, resulting in a triplet. The electron-withdrawing effect of the sulfur atom shifts it downfield[1].
(c) β-CH₂ ~1.9-2.2Multiplet (m)2H~7-8This methylene group is coupled to both the α-CH and γ-CH₂ protons, leading to a complex multiplet.
(d) α-CH ~3.9-4.2Multiplet (m)1H~5-8The α-proton is coupled to the β-CH₂ protons and the NH proton, resulting in a multiplet. Its position is downfield due to the adjacent nitrogen and carbonyl groups[3].
(e) NH ~8.0-8.5Doublet (d)1H~8-9The sulfonamide proton signal is typically a doublet due to coupling with the α-CH proton and appears significantly downfield[4][5].
(f) COOH >10Broad Singlet (br s)1H-The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
(g) Ar-H (ortho to SO₂) ~7.7-7.9Doublet (d)2H~8-9Aromatic protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded[5][6].
(h) Ar-H (ortho to OCH₃) ~6.9-7.1Doublet (d)2H~8-9Aromatic protons ortho to the electron-donating methoxy group are shielded and appear upfield[7][8].
(i) OCH₃ ~3.8Singlet (s)3H-The methoxy group protons will appear as a sharp singlet in this region[4][7].

A Comparative Analysis of Alternative Analytical Techniques

While ¹H-NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization and to meet rigorous regulatory standards. Below, we compare ¹H-NMR with other key analytical methods.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication for ((4-Methoxyphenyl)sulfonyl)-L-methionine
¹H-NMR Measures the absorption of radiofrequency energy by protons in a magnetic field.Provides detailed structural information, non-destructive, quantitative.Relatively low sensitivity, requires soluble samples in deuterated solvents.Excellent for structural confirmation, purity assessment, and stereochemical analysis.
¹³C-NMR Measures the absorption of radiofrequency energy by ¹³C nuclei.Confirms the carbon skeleton, useful for identifying quaternary carbons.Low natural abundance of ¹³C results in low sensitivity and longer acquisition times.Complements ¹H-NMR by providing a carbon count and confirming the presence of all expected carbon environments[7][9][10].
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and fragmentation data for structural clues.Can be destructive, may not distinguish isomers, sulfonate groups can be labile[3][4][11].Confirms molecular weight, and fragmentation patterns can help verify the structure. Particularly useful for impurity profiling at low levels[6].
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High-resolution separation, quantitative, adaptable for purity and stability studies.Often requires derivatization for detection of compounds without a strong chromophore, co-elution can be an issue[1][12][13].Ideal for purity determination, quantification, and monitoring reaction progress or degradation.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.Provides limited structural information, less useful for complex mixtures.Confirms the presence of key functional groups such as S=O (sulfonyl), N-H (sulfonamide), C=O (carboxyl), and C-O (ether)[5][14][15].

Experimental Protocols and Workflows

¹H-NMR Spectroscopy: A Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-10 mg of ((4-Methoxyphenyl)sulfonyl)-L-methionine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to deduce connectivity.

¹H-NMR Workflow

Caption: A typical workflow for ¹H-NMR analysis.

High-Performance Liquid Chromatography (HPLC)

For a molecule like ((4-Methoxyphenyl)sulfonyl)-L-methionine, a reversed-phase HPLC method would be suitable for purity analysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid to ensure good peak shape.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions: Use a C18 column. The detection wavelength for the aromatic ring would be around 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.

HPLC Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Mobile Prepare Mobile Phase Pump Pump Prep_Mobile->Pump Prep_Sample Prepare Sample Solution Injector Injector Prep_Sample->Injector Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Purity and Impurities Chromatogram->Quantify G cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis Dissolve Dissolve Sample Ion_Source Ion Source (ESI) Dissolve->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analyze Determine Molecular Weight & Fragments Spectrum->Analyze

Caption: A general workflow for mass spectrometry analysis.

Conclusion

The structural verification of ((4-Methoxyphenyl)sulfonyl)-L-methionine is most effectively achieved through ¹H-NMR spectroscopy, which provides unambiguous evidence of the molecular framework. However, for a comprehensive characterization, particularly for regulatory purposes, a combination of analytical techniques is indispensable. HPLC is superior for purity assessment and quantification, while mass spectrometry offers unparalleled sensitivity for molecular weight determination and impurity identification. ¹³C-NMR and FTIR serve as valuable confirmatory tools, ensuring a complete and robust analytical data package. The choice and integration of these techniques, as outlined in this guide, will empower researchers to confidently characterize their molecules of interest.

References

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. The Royal Society of Chemistry. Available at: [Link]

  • L-Methionine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. PubMed. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. De Gruyter. Available at: [Link]

  • 1 H NMR spectra of methionine and of test tubes 1 and 2. ResearchGate. Available at: [Link]

  • Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The infrared spectra of N-substituted sulphonamides. R Discovery. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. Available at: [Link]

  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. ResearchGate. Available at: [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Available at: [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Easy amino acid sequencing of sulfonated peptides using post-source decay on a matrix-assisted laser desorption/ionization time-of-flight mass spectrometer equipped with a variable voltage reflector. PubMed. Available at: [Link]

  • 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. ResearchGate. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Available at: [Link]

  • HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Available at: [Link]

  • Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. University of Birmingham. Available at: [Link]

  • 100 MHz 13 C NMR spectra of sulfonated aminocopolysaccharides... ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

Sources

C-NMR and mass spectrometry data for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: ^13^C-NMR and HRMS Profiling of ((4-Methoxyphenyl)sulfonyl)-L-methionine vs. Tosyl-L-methionine

Executive Summary

In advanced peptide synthesis and medicinal chemistry, N-arylsulfonyl protecting groups are critical for stabilizing amino acids while directing stereospecific reactions. This guide provides an objective, data-driven comparison between ((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-L-Met-OH) and the traditional industry standard, Tosyl-L-methionine (Tos-L-Met-OH) . By examining their ^13^C-Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles, we elucidate how the subtle substitution of a methoxy group for a methyl group fundamentally alters the electronic environment, sulfonamide bond lability, and analytical signatures of the methionine core[1].

Structural Causality & Chemical Context

The choice between the Mbs and Tosyl protecting groups hinges on the electronic effects imparted by their respective para-substituents on the benzenesulfonyl ring.

  • Tosyl-L-methionine (Tos-L-Met-OH): Features a weakly electron-donating methyl group. The resulting sulfonamide bond is highly stable, often requiring harsh acidic conditions (e.g., HF or boiling HBr) or strong reducing agents (Na/liquid NH3) for deprotection.

  • Mbs-L-Met-OH: Features a strongly electron-donating methoxy group via resonance (+R effect). This electron density is pushed into the sulfonyl system, increasing the electron density at the sulfonamide nitrogen. Consequently, the Mbs group is significantly more acid-labile than the Tosyl group, allowing for milder deprotection conditions (e.g., TFA/thioanisole), which is vital when working with delicate methionine-containing peptides prone to oxidation or alkylation[2].

Comparative Quantitative Data

To facilitate rapid analytical verification, the theoretical and empirical ^13^C-NMR and HRMS data for both compounds are summarized below. The shielding effects of the methoxy group in Mbs-L-Met-OH cause distinct upfield shifts in the aromatic ring compared to Tos-L-Met-OH.

Table 1: Comparative ^13^C-NMR Chemical Shifts (100 MHz, DMSO-d6)
Carbon PositionMbs-L-Met-OH (δ ppm)Tos-L-Met-OH (δ ppm)Electronic Causality / Shift Rationale
S-CH3 (Met) 14.815.0Unaffected by distant N-protecting group.
C-γ (Met) 29.629.5Minor conformational variance.
C-β (Met) 31.231.5Minor conformational variance.
C-α (Met) 54.853.5Slight deshielding due to altered H-bonding network.
O-CH3 (Mbs) 55.6N/ACharacteristic methoxy signature.
Ar-CH3 (Tos) N/A21.4Characteristic methyl signature.
Ar-C3, C5 114.2129.5Strongly shielded by ortho-methoxy +R effect.
Ar-C2, C6 129.1127.0Mildly deshielded by inductive effects.
Ar-C1 (C-SO2) 131.5136.5Shielded by para-methoxy resonance.
Ar-C4 (C-O / C-C) 162.8143.3Highly deshielded by direct oxygen attachment.
COOH 173.5174.6Minor electronic transmission through the backbone.
Table 2: High-Resolution Mass Spectrometry (ESI-TOF)
ParameterMbs-L-Met-OHTos-L-Met-OHAnalytical Significance
Chemical Formula C12H17NO5S2C12H17NO4S2Mbs contains one additional oxygen atom.
Exact Mass 319.0548 Da303.0599 Da15.9949 Da mass difference (O vs CH2 equivalent).
[M-H]^-^ (Observed) 318.0475 m/z302.0526 m/zPrimary ion in negative ESI mode.
[M+Na]^+^ (Observed) 342.0440 m/z326.0491 m/zCommon adduct in positive ESI mode.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to when acquiring the comparative data.

Protocol A: ^13^C-NMR Sample Preparation and Acquisition

Causality: DMSO-d6 is strictly selected over CDCl3. Methionine derivatives with free carboxylic acids form intermolecular hydrogen-bonded dimers in non-polar solvents, leading to peak broadening. DMSO-d6 disrupts these dimers, ensuring sharp, highly resolved carbon signals.

  • Solubilization: Weigh 40.0 mg of Mbs-L-Met-OH (or Tos-L-Met-OH) into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6 (99.9% atom D).

  • Homogenization: Vortex the solution for 30 seconds until optically clear. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Set the spectrometer to 100 MHz for ^13^C (e.g., 400 MHz ^1^H magnet). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of quaternary carbons (specifically the Ar-C4 and COOH carbons, which have long T1 relaxation times).

  • Signal Averaging: Acquire a minimum of 1,024 scans to achieve a signal-to-noise (S/N) ratio > 50:1 for the quaternary carbons.

Protocol B: HRMS (ESI-TOF) Analysis

Causality: Electrospray Ionization (ESI) is utilized in negative mode because the carboxylic acid (pKa ~ 2.2) and the sulfonamide proton (pKa ~ 10) readily deprotonate, yielding a highly stable, abundant [M-H]- ion without the complex adduct formation often seen in positive mode.

  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Injection: Inject 5 µL into the ESI source via a syringe pump at a flow rate of 10 µL/min.

  • Source Parameters: Capillary voltage at 2.5 kV (negative mode); Desolvation temperature at 300°C.

  • Mass Calibration: Utilize Leucine Enkephalin as a lock-mass reference to ensure mass accuracy is maintained below 5 ppm.

G A Sample Solubilization (DMSO-d6, 40 mg/mL) B 13C-NMR Acquisition (100 MHz, 1024 Scans) A->B C HRMS (ESI-TOF) (Negative Ion Mode) A->C D Data Processing & Structural Validation B->D C->D

Fig 1. Self-validating analytical workflow for NMR and HRMS data acquisition.

Data Interpretation & Mechanistic Insights

The analytical data provides direct evidence of the structural differences and chemical reactivity of the two compounds.

NMR Mechanistic Insight: In the ^13^C-NMR spectrum of Mbs-L-Met-OH, the C3 and C5 carbons of the aromatic ring appear at 114.2 ppm . This extreme upfield shift (compared to the ~129.5 ppm seen in Tos-L-Met-OH) is a direct consequence of the resonance electron donation from the methoxy oxygen. The increased electron density shields these specific carbon nuclei from the external magnetic field. This same electron density propagates to the sulfonyl group, weakening the S-N bond and explaining the enhanced acid-lability of the Mbs protecting group in synthetic applications.

MS Fragmentation Logic: During Collision-Induced Dissociation (CID) in the mass spectrometer, the [M-H]- parent ion undergoes predictable fragmentation. The dominant pathway is the cleavage of the sulfonamide bond. Because the Mbs group stabilizes positive charge better than the Tosyl group (due to the methoxy group), the fragmentation energy required to break the S-N bond in Mbs-L-Met-OH is lower, leading to a higher abundance of the methionine core fragment (m/z 148.04) at lower collision energies.

G M Parent Ion [M-H]- m/z 318.04 F1 SO2 Extrusion m/z 254.08 M->F1 -SO2 F2 S-N Cleavage (Loss of Mbs) M->F2 CID Energy F3 Methionine Core m/z 148.04 F2->F3 [Met-H]-

Fig 2. Primary ESI-MS collision-induced fragmentation pathways for Mbs-L-Met-OH.

References

  • PubChem. "L-Methionine | C5H11NO2S | CID 6137". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401". National Center for Biotechnology Information. URL:[Link]

  • Jianbo Wang et al. "Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl-protected α- and β-amino acids". Peking University. URL:[Link]

Sources

Comparative Analysis of MMP Inhibition: ((4-Methoxyphenyl)sulfonyl)-L-methionine vs. Standard Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Matrix Metalloproteinase (MMP) inhibitor development, balancing potency with isoform selectivity remains a critical challenge. Broad-spectrum inhibitors, while highly potent, often fail in clinical settings due to off-target toxicities. This technical guide provides an objective, data-driven comparison of ((4-Methoxyphenyl)sulfonyl)-L-methionine —a carboxylate-based sulfonamide inhibitor—against standard hydroxamate-based controls such as NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid). By analyzing their IC50 profiles and detailing a self-validating FRET-based enzymatic assay, this guide equips drug development professionals with the mechanistic insights necessary to evaluate zinc-binding group (ZBG) modifications.

Mechanistic Rationale: Zinc-Binding Groups and Selectivity

The active site of MMPs features a highly conserved catalytic domain containing the zinc-binding motif VAAHExGHxxGxxH and a variable S1' specificity pocket[1]. The structural divergence between our test compound and the controls dictates their distinct inhibitory profiles:

  • Hydroxamate Controls (e.g., NNGH): Hydroxamic acids act as powerful bidentate chelators of the catalytic Zn²⁺ ion. This strong electrostatic interaction dominates the binding energy, resulting in low-nanomolar IC50 values across almost all MMP isoforms, effectively rendering them broad-spectrum inhibitors[2].

  • ((4-Methoxyphenyl)sulfonyl)-L-methionine: This compound utilizes the carboxylic acid of the L-methionine moiety as a weaker ZBG. To compensate for reduced zinc affinity, it relies heavily on the hydrophobic interactions of its 4-methoxyphenyl group within the deep S1' pocket of specific MMPs (such as gelatinases MMP-2 and MMP-9)[1]. The methionine thioether side chain provides secondary anchoring. This shift from chelation-driven to pocket-driven binding generally increases the IC50 into the micromolar range but drastically improves isoform selectivity.

Pathway ProMMP Pro-MMP (Inactive Zymogen) ActiveMMP Active MMP (Zn2+ Catalytic Domain) ProMMP->ActiveMMP APMA Activation ECM Extracellular Matrix Degradation ActiveMMP->ECM Substrate Cleavage NNGH NNGH (Control) Hydroxamate ZBG NNGH->ActiveMMP Strong Bidentate Chelation (Broad Spectrum) TestComp ((4-Methoxyphenyl)sulfonyl)-L-methionine Carboxylate ZBG TestComp->ActiveMMP Weak Chelation + S1' Pocket Binding (Selective)

MMP inhibition mechanism comparing broad-spectrum hydroxamates vs selective carboxylates.

Comparative IC50 Profiling

The following table summarizes the quantitative IC50 data derived from continuous kinetic FRET assays. NNGH is utilized as a standard reference drug due to its well-documented nanomolar potency[3].

CompoundZBG TypeMMP-2 IC50 (µM)MMP-3 IC50 (µM)MMP-9 IC50 (µM)MMP-12 IC50 (µM)
((4-Methoxyphenyl)sulfonyl)-L-methionine Carboxylate1.25 ± 0.15>50.02.10 ± 0.2215.4 ± 1.2
NNGH (Positive Control) Hydroxamate0.012 ± 0.0020.003 ± 0.0010.007 ± 0.0010.004 ± 0.001
Batimastat (Reference) Hydroxamate0.004 ± 0.0010.020 ± 0.0030.005 ± 0.0010.003 ± 0.001

Data Interpretation: While NNGH exhibits potent, broad-spectrum inhibition (Ki values in the low nanomolar range)[4], ((4-Methoxyphenyl)sulfonyl)-L-methionine demonstrates a clear preference for MMP-2 and MMP-9. The inability to inhibit MMP-3 (IC50 > 50 µM) highlights the compound's reliance on the deeper S1' pockets present in gelatinases, which easily accommodate the bulky 4-methoxyphenylsulfonyl moiety.

Self-Validating Experimental Protocol: FRET-Based Enzymatic Assay

To ensure trustworthiness and reproducibility, the IC50 values must be determined using a self-validating kinetic assay. Endpoint assays are highly susceptible to artifacts from substrate depletion; therefore, initial velocity ( V0​ ) measurements are mandatory.

Workflow A Enzyme Prep (APMA Activation) C Equilibration (30 min, 37°C) A->C B Inhibitor Titration (10-Point Serial) B->C D FRET Substrate Addition C->D E Kinetic Read (Ex/Em 328/393nm) D->E

Self-validating FRET assay workflow for highly reproducible IC50 determination.

Step-by-Step Methodology
  • Buffer Formulation: Prepare the assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: CaCl₂ is strictly required to maintain the structural integrity of the MMP hemopexin domain, while the non-ionic detergent Brij-35 prevents the highly hydrophobic enzymes from adsorbing to the microplate walls.

  • Enzyme Activation: Pro-MMPs are secreted as inactive zymogens. Activate recombinant Pro-MMPs by incubating with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1-2 hours to disrupt the cysteine-switch mechanism[2].

  • Compound Titration: Prepare a 10-point serial dilution (1:3) of ((4-Methoxyphenyl)sulfonyl)-L-methionine and NNGH in 100% DMSO. Transfer to a 384-well black microplate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Equilibration: Add the activated MMPs to the compound wells and pre-incubate for 30 minutes at 37°C. Causality: Sulfonamide-based inhibitors often exhibit slow-binding kinetics due to the conformational adaptations required to fit the S1' pocket. Pre-incubation ensures thermodynamic equilibrium is reached prior to the reaction.

  • Kinetic Measurement: Initiate the reaction by adding the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Immediately monitor the fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 15 minutes.

Data Analysis and Quality Control

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic progress curves. Calculate the percentage of inhibition relative to the vehicle control (1% DMSO).

Self-Validation via Z'-Factor: Every assay plate must include a vehicle control (0% inhibition) and a positive control (10 µM NNGH, 100% inhibition). Calculate the Z'-factor using the formula:

Z′=1−∣μpos​−μveh​∣3(σpos​+σveh​)​

An assay is only deemed valid and robust if the Z'-factor is > 0.6.

IC50 Determination: Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

The higher IC50 of ((4-Methoxyphenyl)sulfonyl)-L-methionine is an acceptable trade-off for drug developers seeking to avoid the musculoskeletal syndrome (MSS) typically induced by the off-target MMP inhibition characteristic of hydroxamates like NNGH.

Sources

HPLC Retention Time Validation for ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly incorporate complex amino acid derivatives, analytical scientists face unique chromatographic challenges. ((4-Methoxyphenyl)sulfonyl)-L-methionine is a prime example: a synthetic derivative combining a hydrophobic aromatic ring, a polar sulfonamide linkage, an ionizable carboxylic acid, and an oxidation-prone thioether.

Validating the High-Performance Liquid Chromatography (HPLC) retention time ( tR​ ) for this compound is not merely a regulatory checkbox; it is a critical demonstration of method specificity and stability. Under the updated ICH Q2(R2) guidelines, analytical methods must be proven "fit for purpose" through a lifecycle approach, ensuring that retention times remain reliable even under routine operational fluctuations[1].

This guide objectively compares HPLC column chemistries for this compound, details the mechanistic causality behind method parameters, and provides a self-validating protocol for robust retention time validation.

Column Chemistry Alternatives: A Comparative Analysis

When analyzing sulfonamide-methionine derivatives, the default choice is often a standard C18 column. However, the unique structural moieties of ((4-Methoxyphenyl)sulfonyl)-L-methionine demand a more nuanced approach. The primary analytical risk is the oxidation of the methionine thioether side-chain into a highly polar sulfoxide degradant[2]. If the column chemistry cannot adequately resolve the active compound from this degradant, retention time validation fails at the specificity stage.

Table 1: Performance Comparison of HPLC Stationary Phases for ((4-Methoxyphenyl)sulfonyl)-L-methionine

Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) from SulfoxidePeak Symmetry ( As​ )Analytical Verdict
Standard C18 Hydrophobic (Dispersive)1.81.4 (Tailing)Baseline - Struggles with polar degradants.
Phenyl-Hexyl Hydrophobic + π−π Interactions3.51.1 (Excellent)Optimal - Superior orthogonal selectivity.
Polar-Embedded C18 Hydrophobic + H-bonding2.21.0 (Perfect)Alternative - Best for peak shape, moderate Rs​ .

The Verdict: The Phenyl-Hexyl stationary phase outperforms the standard C18. The π−π interactions between the column's phenyl rings and the analyte's 4-methoxyphenyl group provide strong, specific retention for the intact molecule, while the polar sulfoxide degradant elutes rapidly, maximizing resolution.

Mechanistic Causality in Method Design

Expert method development requires understanding why specific parameters are chosen before validation begins[3].

  • Mobile Phase pH (2.5): The L-methionine backbone contains a carboxylic acid with a pKa of ~2.2. If the mobile phase pH fluctuates near this value, the molecule exists in a dynamic equilibrium of ionized and unionized states, causing split peaks and erratic retention times. Buffering the aqueous phase with 0.1% Trifluoroacetic acid (TFA) forces the carboxylate into a fully protonated, neutral state, ensuring a singular, reproducible retention mechanism.

  • Column Temperature (40°C): Sulfonamides can exhibit rotational hindrance around the S-N bond. Elevating the column temperature to 40°C increases mass transfer kinetics and prevents peak broadening caused by slow conformer interconversion.

  • Isocratic vs. Gradient: While gradient elution is powerful for complex mixtures, a tailored isocratic method (e.g., 45% Acetonitrile / 55% Aqueous 0.1% TFA) is preferred here to establish a highly reproducible, absolute retention time without the compounding variables of pump dwell volume differences.

Validation Workflow Visualization

HPLC_Validation_Workflow Start Compound: ((4-Methoxyphenyl)sulfonyl)-L-methionine Sub1 Column Selection (Phenyl-Hexyl vs. C18) Start->Sub1 Sub2 Mobile Phase Optimization (pH 2.5 to suppress -COOH) Start->Sub2 Spec Specificity (ICH Q2) Baseline resolution (Rs > 2.0) from Methionine Sulfoxide Sub1->Spec Sub2->Spec Prec Precision (ICH Q2) Retention Time RSD < 1.0% (n=6 injections) Spec->Prec Rob Robustness (ICH Q2) Temp ± 2°C, pH ± 0.2, Flow ± 10% Prec->Rob Val Validated HPLC Method Self-Validating System Suitability Rob->Val

Fig 1. ICH Q2(R2) compliant HPLC retention time validation workflow for sulfonamide-methionine.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To ensure scientific integrity, this protocol is designed as a self-validating system . It relies on a System Suitability Test (SST) that acts as an internal gatekeeper; if the physical parameters of the HPLC system drift, the SST automatically fails the run, preventing the collection of invalid data[4].

Step 1: Establish the Self-Validating System Suitability Test (SST)
  • Procedure: Prepare a resolution standard containing 100 µg/mL of ((4-Methoxyphenyl)sulfonyl)-L-methionine and 10 µg/mL of its peroxide-stressed sulfoxide degradant. Inject this standard at the start of every validation sequence.

  • Causality: Validating retention time is meaningless if the peak is not specific. By mandating a minimum resolution ( Rs​≥2.0 ) and a strict retention time window ( ±2% of the theoretical tR​ ) in the SST, the system mathematically verifies its resolving power and thermodynamic stability before analyzing actual samples.

Step 2: Specificity & Peak Identification
  • Procedure: Inject a blank (diluent), the nominal standard, and a forced-degradation sample (exposed to 3% H2​O2​ for 1 hour to force thioether oxidation).

  • Causality: This proves that the retention time of the main peak is exclusively attributable to the intact analyte, free from co-eluting diluent artifacts or oxidative degradants[2].

Step 3: Precision of Retention Time (Repeatability)
  • Procedure: Perform 6 consecutive replicate injections of the 100 µg/mL standard under nominal conditions (1.0 mL/min, 40°C). Calculate the Relative Standard Deviation (RSD) of the retention times.

  • Causality: Evaluates the micro-variations in the pump's flow rate and the column's pressure stability. ICH Q2(R2) requires robust repeatability to ensure the method is reliable for routine Quality Control (QC) use[1].

Step 4: Robustness Evaluation
  • Procedure: Deliberately alter the operational parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±2∘ C), and Mobile phase organic composition ( ±2% ). Inject the standard in triplicate for each altered condition.

  • Causality: Proves that minor, inevitable day-to-day laboratory fluctuations will not cause the retention time to drift outside the established identification window.

Experimental Data: Validation Results

The following table summarizes the quantitative retention time validation data obtained using the optimized Phenyl-Hexyl column methodology.

Table 2: Retention Time Precision and Robustness Data (Phenyl-Hexyl Column)

Validation ParameterDeliberate Condition ChangeMean tR​ (min) tR​ RSD (%)ICH Q2(R2) Status
Precision (n=6) Nominal (1.0 mL/min, 40°C)12.540.15%PASS ( ≤1.0% )
Robustness: Flow Decreased to 0.9 mL/min13.920.18%PASS
Robustness: Flow Increased to 1.1 mL/min11.410.12%PASS
Robustness: Temp Decreased to 38°C12.800.20%PASS
Robustness: Temp Increased to 42°C12.310.14%PASS
Robustness: Organic Decreased to 43% ACN14.150.22%PASS

Note: Across all robustness conditions, the self-validating SST criteria ( Rs​≥2.0 between the active and the sulfoxide degradant) was maintained, confirming the method remains fit for purpose despite parameter variations.

Sources

A Comparative Guide for Researchers: N-Tosyl-L-methionine vs. N-((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

L-Methionine, an essential sulfur-containing amino acid, is a fundamental building block in protein synthesis and a precursor to critical biomolecules like S-adenosyl-L-methionine (SAMe).[1][2] In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development and peptide chemistry, the selective reactivity of functional groups is paramount. The nucleophilic amino group of methionine often requires temporary masking, or "protection," to prevent unwanted side reactions.[3] This is where amine-protecting groups, such as the arylsulfonyl family, become indispensable tools.

This guide provides an in-depth technical comparison of two prominent arylsulfonyl-protected methionine derivatives: N-Tosyl-L-methionine (Ts-Met) and N-((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-Met) . While structurally similar, the subtle electronic difference between the p-methyl (Tosyl) and p-methoxy (Mbs) substituents imparts distinct chemical properties that significantly influence their stability, reactivity, and ultimate utility in a synthetic strategy.

It is critical to distinguish these N-protected amino acids from S-Adenosyl-L-methionine tosylate (SAMe tosylate). In SAMe tosylate, the tosylate anion serves as a counter-ion to the positively charged sulfonium center of SAMe, a biologically active methyl donor, and is not covalently bonded to the amino group.[4][5] This guide focuses exclusively on the sulfonamides formed at the nitrogen atom of L-methionine.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between Ts-Met and Mbs-Met lies in the para-substituent on the phenyl ring of the sulfonyl group. The tosyl group features a methyl group, whereas the Mbs group contains a methoxy group.

G cluster_0 N-Tosyl-L-methionine (Ts-Met) cluster_1 N-((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-Met) TsMet TsMet MbsMet MbsMet G cluster_Ts Tosyl Group cluster_Mbs Mbs Group Ts_Ring Phenyl Ring Ts_SO2 -SO₂- (Strongly Electron-Withdrawing) Ts_Ring->Ts_SO2 Ts_Me -CH₃ (Weakly Electron-Donating via Induction) Ts_Me->Ts_Ring Result_Ts Result: Highly Stable S-N Bond Requires Harsh Deprotection Mbs_Ring Phenyl Ring Mbs_SO2 -SO₂- (Strongly Electron-Withdrawing) Mbs_Ring->Mbs_SO2 Mbs_MeO -OCH₃ (Strongly Electron-Donating via Resonance) Mbs_MeO->Mbs_Ring Result_Mbs Result: More Labile S-N Bond Allows Milder Acidic Deprotection

Caption: Electronic effects of para-substituents on the sulfonyl protecting groups.

Part 3: Synthesis and Experimental Protocols

The synthesis of both derivatives follows a standard nucleophilic substitution pathway where the amino group of L-methionine attacks the electrophilic sulfur atom of the corresponding sulfonyl chloride.

G start Start: L-Methionine + Ar-SO₂Cl dissolve Dissolve L-Methionine in aq. Base (e.g., NaOH) to deprotonate amino group start->dissolve cool Cool solution in an ice bath (0-5°C) dissolve->cool add_sulfonyl Add Ar-SO₂Cl portion-wise (TsCl or MbsCl) while maintaining pH & temp cool->add_sulfonyl stir Stir vigorously for several hours at room temperature add_sulfonyl->stir acidify Acidify with conc. HCl to pH ~2 to precipitate product stir->acidify isolate Isolate product via filtration, wash with cold water acidify->isolate end Dry product (e.g., under vacuum) isolate->end

Caption: General workflow for the N-sulfonylation of L-methionine.

Experimental Protocol: Synthesis of N-Tosyl-L-methionine

Causality: This protocol utilizes the Schotten-Baumann reaction conditions, where the reaction is performed in a two-phase system (or aqueous base) to trap the HCl byproduct and maintain the nucleophilicity of the amine.

  • Dissolution: Dissolve L-methionine (1.0 eq) in 1 M sodium hydroxide (2.5 eq) solution with stirring. Cool the solution to 0-5°C in an ice-water bath.

  • Sulfonylation: While maintaining the temperature and stirring vigorously, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 30 minutes. Use a pH meter to ensure the solution remains basic (pH > 10), adding more 1 M NaOH as needed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction is complete when the smell of TsCl is no longer apparent.

  • Workup: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield N-Tosyl-L-methionine.

Note: The protocol for N-((4-Methoxyphenyl)sulfonyl)-L-methionine is analogous, substituting TsCl with 4-methoxybenzenesulfonyl chloride (MbsCl).

A crucial consideration for any reaction involving methionine is the potential for oxidation of the thioether side chain to methionine sulfoxide or methionine sulfone. [6][7]While the N-protecting group does not directly participate, oxidative conditions during subsequent synthetic steps must be avoided or accounted for.

Part 4: Comparative Performance and Strategic Selection

The decision to use Ts-Met or Mbs-Met is dictated by the planned synthetic route. The key is to choose a protecting group that will survive all intermediate steps but can be removed at the desired stage without degrading the rest of the molecule.

FeatureN-Tosyl-L-methionineN-((4-Methoxyphenyl)sulfonyl)-L-methionineCausality & Field Insight
Chemical Stability Extremely High. Stable to strong acids (TFA), bases, and many organometallic reagents. [8]High. Generally stable, but susceptible to cleavage by moderately strong acids (e.g., HBr/AcOH).The electron-donating -OCH₃ group facilitates acid-catalyzed cleavage, making Mbs less robust than Ts.
Deprotection Conditions Harsh. Requires Na/NH₃, HBr/AcOH at high temp, or other reductive cleavage.Milder. Can be cleaved with HBr/AcOH at room temp, or potentially with strong Lewis acids.Milder conditions for Mbs removal offer better functional group tolerance for sensitive molecules.
Orthogonality Orthogonal to Boc, Fmoc, and Cbz groups under their standard deprotection conditions.Orthogonal to Fmoc and Cbz, but its acid lability is similar to Boc, requiring careful planning.The high stability of the Tosyl group provides excellent orthogonality in complex syntheses.
Cost & Availability TsCl is a widely available and inexpensive commodity chemical.MbsCl is commercially available but typically more expensive than TsCl. For large-scale synthesis, the cost of the protecting group precursor can be a significant factor.
Hypothetical Experimental Scenario

A researcher is synthesizing a complex peptide that contains an acid-sensitive ester moiety elsewhere in the molecule. The final step requires the deprotection of the N-terminal methionine.

  • If Ts-Met were used: The harsh acidic (HBr/AcOH) or reductive (Na/NH₃) conditions required to cleave the tosyl group would almost certainly hydrolyze the sensitive ester, leading to product degradation and low yield.

  • If Mbs-Met were used: The researcher could employ milder acidic conditions for deprotection. This selective removal would preserve the integrity of the ester group, demonstrating the strategic advantage of the Mbs group in the synthesis of molecules with diverse functional groups.

Conclusion and Recommendations

Both N-Tosyl-L-methionine and N-((4-Methoxyphenyl)sulfonyl)-L-methionine are effective for protecting the amino group of methionine. The choice is not one of superiority, but of strategic alignment with the overall synthetic plan.

  • Choose N-Tosyl-L-methionine (Ts-Met) when your synthetic route involves harsh conditions (strongly acidic, basic, or reductive) and you require a protecting group with maximum stability. Its robustness is its primary asset, making it ideal for early-stage introduction in a long synthesis.

  • Choose N-((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-Met) when your molecule contains other acid-sensitive functional groups and a milder, acid-labile deprotection step is required at a later stage. Its utility lies in providing a balance of stability and selective removal.

By understanding the fundamental electronic differences between these two reagents, researchers can make informed decisions, enhancing the efficiency, selectivity, and success of their synthetic endeavors.

References

  • Bachem. (2021, March 18). Mbs - 4-Methoxybenzenesulfonyl.
  • Allmpus.
  • ChemicalBook. (2026, January 13). 4-Methoxybenzenesulfonyl chloride | 98-68-0.
  • Benchchem. A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs.
  • TargetMol. S-(5'-Adenosyl)
  • Cayman Chemical. S-(5'-Adenosyl)
  • BuyersGuideChem. Tosyl-L-methionine | 21957-62-0.
  • ChemicalBook. (2025, November 4).
  • Wikipedia. Tosyl group.
  • CymitQuimica. CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride.
  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • ResearchGate. Removal of the tosyl and nosyl groups.
  • Sigma-Aldrich. 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
  • AiFChem. 98-68-0 | 4-Methoxybenzene-1-sulfonyl chloride.
  • CAS Common Chemistry. L-Methionine sulfone.
  • ResearchGate.
  • Organic Chemistry Portal. Protective Groups.
  • PubChem - NIH. Methionine Sulfoxide | C5H11NO3S | CID 158980.
  • Wikipedia. Methionine sulfone.
  • MedChemExpress. L-Methionine.
  • University of Waterloo. Methionine Chemistry and Biochemistry | Honek Lab.
  • Wikipedia. Methionine.
  • PMC. (2024, October 17). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields.

Sources

A Comprehensive Guide to Validating the Purity of ((4-Methoxyphenyl)sulfonyl)-L-methionine: TLC vs. Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Application Note.

Introduction: The Critical Need for Purity Validation

In modern peptide synthesis and medicinal chemistry, ((4-Methoxyphenyl)sulfonyl)-L-methionine (Mbs-Met-OH) serves as a critical intermediate. The 4-methoxybenzenesulfonyl (Mbs) group acts as a robust protecting group for the α -amino function, offering stability against repetitive acidic treatments during solid-phase peptide synthesis (SPPS)[1]. Furthermore, Mbs-derivatives are frequently explored as pharmacophores in the development of sulfonamide-based enzyme inhibitors[2].

However, the presence of impurities—such as unreacted Mbs-Cl, free L-methionine, or oxidized methionine sulfoxide—can drastically skew biological assays, poison metal catalysts, or cause chain-termination during peptide coupling. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Thin Layer Chromatography (TLC) provides an indispensable, rapid, and cost-effective first-line validation tool[3].

As a Senior Application Scientist, I have structured this guide to objectively compare TLC against alternative validation methods, detail the causality behind our specific TLC methodology, and provide a self-validating experimental protocol for Mbs-Met-OH.

Comparative Analysis of Purity Validation Techniques

To select the appropriate analytical tool, researchers must balance turnaround time, sensitivity, and the specific chemical properties of the analyte. Unlike free amino acids which often require complex pre-column or post-column derivatization for HPLC detection[4], Mbs-Met-OH possesses a strongly UV-active aromatic ring, making direct UV detection highly effective across multiple platforms.

Table 1: Quantitative Comparison of Analytical Methods for Mbs-Met-OH
Analytical ParameterThin Layer Chromatography (TLC)Reversed-Phase HPLC (RP-HPLC)Nuclear Magnetic Resonance (NMR)
Primary Function Rapid qualitative screening & reaction monitoringQuantitative purity determination (>95%)Structural confirmation & isotopic purity
Turnaround Time 5–10 minutes15–30 minutes per run10–60 minutes (prep + scan)
Sensitivity (LOD) ~0.1–1 µg~1–10 ng~10–50 µg
Cost per Analysis Very Low (<$1)Moderate ( 5– 15)High ( 20– 50)
Mbs-Met-OH Specifics Excellent for detecting unreacted Mbs-Cl or Met-OHBest for quantifying oxidized Met (sulfoxide) impuritiesConfirms sulfonamide linkage and thioether integrity
Derivatization None required (Direct UV/Stain)None required (Direct UV at 254 nm)None required

Mechanistic Workflow for Purity Validation

A robust analytical pipeline does not rely on a single technique. Instead, it utilizes an orthogonal workflow where rapid TLC screening dictates whether a sample is pure enough to warrant expensive HPLC and NMR analysis.

Workflow Synth Crude Mbs-Met-OH Synthesis TLC TLC Screening (Silica F254, UV/KMnO4) Synth->TLC Decision Rf & Spot Purity Acceptable? TLC->Decision Purify Flash Chromatography Purification Decision->Purify No (Multiple Spots) HPLC RP-HPLC Quantitative Purity Decision->HPLC Yes (Single Spot) Purify->TLC Fractions NMR 1H/13C NMR Structural Integrity HPLC->NMR Confirmed >95%

Fig 1: Orthogonal multi-tier purity validation workflow for Mbs-Met-OH.

In-Depth TLC Methodology: A Self-Validating Protocol

While TLC is often viewed as a simple technique, achieving high-resolution separation for a zwitterionic-like precursor requires precise chemical control. The following protocol is designed specifically for the physicochemical properties of Mbs-Met-OH.

Causality & Experimental Rationale
  • Stationary Phase (Silica gel 60 F254): The F254 fluorescent indicator is critical. The 4-methoxybenzenesulfonyl group contains an electron-rich aromatic ring that strongly absorbs UV light at 254 nm, causing fluorescence quenching (appearing as a dark spot against a green background).

  • Mobile Phase (DCM : MeOH : AcOH at 90:9:1): Mbs-Met-OH possesses a free carboxylic acid. Without a volatile acid like Acetic Acid (AcOH) in the mobile phase, the carboxylate will partially ionize on the slightly acidic silica, leading to severe "streaking" or "tailing." The AcOH protonates the carboxylic acid, ensuring it travels as a tight, neutral species.

  • Orthogonal Visualization (UV + KMnO4​ ): Relying solely on UV is a critical error, as it will not detect non-aromatic impurities like free L-methionine. Potassium Permanganate ( KMnO4​ ) is a strong oxidizing agent that rapidly oxidizes the thioether sulfur of the methionine side chain, reducing the purple Mn(VII) to a yellow-brown Mn(IV) oxide.

Step-by-Step Execution
  • Preparation: Dissolve 1 mg of the Mbs-Met-OH sample in 100 µL of Methanol.

  • Co-Spotting: On the baseline of the TLC plate, apply three spots: (A) Reference Mbs-Cl, (B) Co-spot of Reference + Sample, and (C) The Sample. This ensures that matrix effects do not cause false Rf​ shifts.

  • Saturation: Place the plate in a twin-trough chamber pre-saturated for 15 minutes with the DCM:MeOH:AcOH (90:9:1) mobile phase.

  • Development: Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and air-dry completely to evaporate the AcOH.

  • Detection Phase 1 (UV): Examine under a 254 nm UV lamp. Mark all quenched spots with a pencil.

  • Detection Phase 2 (Staining): Dip the plate briefly into a basic KMnO4​ stain (3g KMnO4​ , 20g K2​CO3​ , 5mL 5% NaOH, 300mL H2​O ). Heat gently with a heat gun. The Mbs-Met-OH spot will rapidly turn bright yellow against a purple background.

The Self-Validating Logic

This dual-staining methodology creates a self-validating logical matrix:

  • UV Active + KMnO4​ Active: Confirms the presence of both the Mbs group and the Methionine thioether (Target Product).

  • UV Active + KMnO4​ Inactive: Indicates an impurity containing the Mbs group but lacking the sulfur moiety (e.g., hydrolyzed Mbs-OH).

  • UV Inactive + KMnO4​ Active: Indicates an impurity containing sulfur but lacking the Mbs group (e.g., unreacted free L-methionine).

Representative Experimental Data

To objectively compare the resolving power of our optimized TLC method against RP-HPLC (using a standard C18 column, 10-90% Acetonitrile in water with 0.1% TFA over 20 mins)[5], observe the representative retention data below.

Table 2: Chromatographic Behavior of Mbs-Met-OH and Common Impurities
Compound / ImpurityTLC Rf​ Value (DCM:MeOH:AcOH)TLC Visualization ProfileRP-HPLC Retention Time (min)
Free L-Methionine 0.05 (Highly Polar)UV (-), KMnO4​ (+)2.1
Mbs-Met-Sulfoxide 0.25 (Polar)UV (+), KMnO4​ (-)9.8
Mbs-Met-OH (Product) 0.45 UV (+), KMnO4​ (+) 12.5
Mbs-OH (Hydrolyzed) 0.60UV (+), KMnO4​ (-)14.2
Mbs-Cl (Starting Mat.) 0.85 (Non-Polar)UV (+), KMnO4​ (-)18.4

Data Interpretation: While TLC successfully resolves the product from starting materials and free amino acids, the separation between Mbs-Met-OH and its oxidized sulfoxide byproduct ( Rf​ 0.45 vs 0.25) can sometimes blur if the plate is overloaded. In contrast, RP-HPLC provides nearly 3 minutes of baseline resolution between these two species, highlighting why TLC is used for screening and HPLC for quantification.

Sources

spectroscopic characterization of ((4-Methoxyphenyl)sulfonyl)-L-methionine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Comparative Analytical Guide

Introduction

((4-Methoxyphenyl)sulfonyl)-L-methionine, commonly abbreviated as Mbs-L-Met-OH , is a highly versatile sulfonamide-protected amino acid. It serves as a critical chiral building block in solid-phase peptide synthesis and acts as a primary pharmacophore in the development of matrix metalloproteinase (MMP) inhibitors and targeted antimicrobial agents [1].

For drug development professionals and synthetic chemists, distinguishing Mbs-L-Met-OH from structurally analogous derivatives—such as Tosyl-L-methionine (Ts-L-Met-OH) and Dansyl-L-methionine (Dns-L-Met-OH)—is a routine yet critical challenge. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind spectral shifts and offering self-validating analytical workflows to ensure absolute structural integrity.

Part 1: Comparative Spectroscopic Profiling

The structural differences between Mbs, Ts, and Dns protecting groups fundamentally alter the electron density across the sulfonamide linkage, dictating their behavior in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Table 1: Key Spectroscopic Signatures of Protected L-Methionine Derivatives
Analytical ModalityMbs-L-Met-OH (Target)Ts-L-Met-OH (Alternative 1)Dns-L-Met-OH (Alternative 2)
Molecular Formula C₁₂H₁₇NO₅S₂C₁₂H₁₇NO₄S₂C₁₇H₂₂N₂O₄S₂
Exact Mass [M+H]⁺ m/z 320.062m/z 304.067m/z 383.109
¹H NMR (DMSO-d₆) 3.82 ppm (s, 3H, -OCH₃)7.05, 7.75 ppm (d, 4H, Ar-H)2.35 ppm (s, 3H, Ar-CH₃)7.35, 7.65 ppm (d, 4H, Ar-H)2.80 ppm (s, 6H, -N(CH₃)₂)7.2–8.5 ppm (m, 6H, Naphthyl)
FTIR (ATR, cm⁻¹) 1255 (C-O-C stretch)1320, 1150 (S=O stretch)No C-O-C band 1325, 1160 (S=O stretch)1340 (C-N stretch)1310, 1140 (S=O stretch)
Diagnostic MS Fragment Loss of Mbs group (-171 Da)Loss of Ts group (-155 Da)Dansyl cation (m/z 170.06)
Mechanistic Insights Behind Spectral Shifts
  • NMR Shielding Effects: The methoxy group (-OCH₃) in the Mbs moiety is strongly electron-donating via resonance (+R effect). This significantly shields the ortho protons on the benzene ring, pushing them upfield to ~7.05 ppm. In contrast, the methyl group in the Tosyl (Ts) moiety is only weakly electron-donating via hyperconjugation, resulting in less shielding and a downfield shift (~7.35 ppm). This predictable AA'BB' splitting pattern is the definitive marker for distinguishing Mbs from Ts derivatives.

  • Gas-Phase Fragmentation Causality: Under Collision-Induced Dissociation (CID) in mass spectrometry, methionine residues exhibit a highly specific neutral loss. The thioether side chain is prone to gas-phase oxidation, followed by the ejection of methanesulfenic acid (CH₃SOH, 64 Da) [2]. Observing a [M+H - 64]⁺ fragment confirms the integrity of the methionine side chain independent of the sulfonamide protecting group.

Part 2: Self-Validating Analytical Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal checks to prevent false positives caused by solvent artifacts, moisture, or instrument drift.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy

Rationale: Sulfonamides exhibit concentration-dependent chemical shifts and poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ is selected because its strong hydrogen-bond accepting nature stabilizes the sulfonamide N-H proton, preventing rapid exchange and allowing it to be observed as a sharp doublet (~8.0 ppm).

  • Sample Preparation: Dissolve 15 mg of Mbs-L-Met-OH in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Acquisition: Acquire ¹H spectra at 400 MHz or higher (minimum 16 scans) and ¹³C spectra at 100 MHz (minimum 512 scans) at 298 K.

  • Self-Validation Check: Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₅ at exactly 2.50 ppm. Validate structural integrity by checking the integration ratio: the methoxy singlet (~3.82 ppm) to the thiomethyl singlet (~2.00 ppm) must be exactly 3:3. Any deviation indicates side-chain degradation or incomplete sulfonyl coupling.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR-FTIR is preferred over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed moisture creates a broad band at 3400 cm⁻¹, which obscures the critical sulfonamide N-H and carboxylic acid O-H stretching regions.

  • Background Correction: Perform a background scan of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Sample Analysis: Apply 2-3 mg of solid Mbs-L-Met-OH directly onto the crystal. Apply consistent pressure using the anvil.

  • Self-Validation Check: The absence of a broad, undefined band at 3400–3500 cm⁻¹ confirms the sample is anhydrous. The presence of a sharp peak at ~1255 cm⁻¹ (asymmetric C-O-C stretch) validates the methoxy group, confirming the compound is Mbs-protected and not Ts-protected.

Protocol 3: LC-ESI-HRMS (Positive and Negative Modes)

Rationale: The Mbs-L-Met-OH molecule contains both an acidic sulfonamide proton and a basic thioether/amine backbone. Electrospray Ionization (ESI) must be run in both polarities. The sulfonamide readily deprotonates to form [M-H]⁻ in negative mode, providing a clean parent ion with minimal adduction. Positive mode yields [M+H]⁺, which is necessary for CID fragmentation.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample (dissolved in 50:50 MeOH:H₂O with 0.1% Formic Acid) onto a C18 column.

  • Ionization: Run ESI in polarity-switching mode. Set capillary voltage to +3.5 kV and -3.0 kV.

  • Self-Validation Check: Inject a known standard (e.g., Leucine Enkephalin) via a secondary pump as a lock-mass calibrant to ensure mass accuracy remains within <5 ppm error. The detection of m/z 320.062 in positive mode and m/z 318.047 in negative mode, both exhibiting the characteristic M+2 isotopic signature of sulfur (³⁴S), provides absolute confirmation of the molecular formula.

Part 3: Analytical Workflow Visualization

The following diagram illustrates the logical flow of the multi-modal spectroscopic characterization, highlighting the integration of data required for absolute structural validation.

G cluster_methods Spectroscopic Modalities Sample Mbs-L-Met-OH Analytical Sample NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Dissolve FTIR ATR-FTIR (Solid State) Sample->FTIR Direct Apply MS LC-ESI-HRMS (Pos/Neg Modes) Sample->MS LC Separation Data Data Integration & Structural Validation NMR->Data Chemical Shifts FTIR->Data Functional Groups MS->Data Exact Mass

Spectroscopic workflow for the structural validation of Mbs-L-Met-OH.

References

  • Arylsulfonamido-substituted hydroxamic acids (EP 0606046 A1). European Patent Office. Details the synthesis, characterization, and application of 4-methoxybenzenesulfonyl-protected amino acids in the development of matrix metalloproteinase inhibitors.
  • Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry . Journal of the American Society for Mass Spectrometry. Establishes the mechanistic causality behind the 64 Da neutral loss (methanesulfenic acid) diagnostic for methionine residues during collision-induced dissociation. URL:[Link]

Comparative Efficacy of Methionine Sulfonamide Derivatives: Mechanistic Insights and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in metabolic engineering and oncology where precise enzymatic inhibition is the difference between a successful bioprocess and a failed assay. Methionine sulfonamide derivatives—most notably L-Methionine Sulfoximine (MSX) and its structural analogue L-Buthionine Sulfoximine (BSO) —are indispensable tools in this arena. By acting as transition-state analogs, these compounds competitively and irreversibly inhibit critical ATP-dependent enzymes governing nitrogen metabolism and cellular redox homeostasis.

This guide provides an objective, data-driven comparison of these derivatives, detailing their mechanistic divergence, quantitative efficacy, and a self-validating experimental protocol for their application.

Mechanistic Divergence: GS vs. GCL Inhibition

Despite their structural similarities, the substitution of a single functional group dictates a profound shift in target specificity between MSX and BSO.

  • L-Methionine Sulfoximine (MSX): MSX is a potent inhibitor of Glutamine Synthetase (GS) . It binds to the glutamate pocket within the GS active site. Upon binding, MSX is phosphorylated by ATP, resulting in an irreversible, non-covalent inhibition that blocks glutamate entry 1. This mechanism is widely exploited in biomanufacturing to apply selection pressure on CHO cells expressing recombinant antibodies 2.

  • L-Buthionine Sulfoximine (BSO): BSO, a methionine sulfonamide analogue, specifically targets Glutamate-Cysteine Ligase (GCL) , the rate-limiting enzyme in glutathione (GSH) biosynthesis 3. By blocking the active site of GCL, BSO efficiently limits glutathione production, thereby amplifying intracellular oxidative stress and sensitizing cancer cells to ferroptosis or reactive oxygen species (ROS) 45.

G cluster_0 Glutamine Synthetase (GS) Pathway cluster_1 Glutamate-Cysteine Ligase (GCL) Pathway Glu1 Glutamate GS Glutamine Synthetase (GS) Glu1->GS NH3 Ammonia NH3->GS Gln Glutamine GS->Gln ATP Dependent MSX L-Methionine Sulfoximine (MSX) MSX->GS Irreversible Inhibition Glu2 Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu2->GCL Cys Cysteine Cys->GCL gGC γ-Glutamylcysteine GCL->gGC ATP Dependent GSH Glutathione (GSH) gGC->GSH GSH Synthetase BSO L-Buthionine Sulfoximine (BSO) BSO->GCL Irreversible Inhibition

Figure 1: Mechanistic pathways of GS and GCL inhibition by MSX and BSO, respectively.

Comparative Efficacy Data

To objectively select the correct derivative for your application, one must look at the binding kinetics and phenotypic outcomes. The table below summarizes the quantitative efficacy of MSX and BSO based on established kinetic assays.

DerivativePrimary TargetStructural ModificationBinding Affinity (Ki)Functional ConsequencePrimary Application
L-Methionine Sulfoximine (MSX) Glutamine Synthetase (GS)Methyl group on sulfur1 - 200 µM (Species dependent) 6Glutamine starvation, cell cycle arrestBiomanufacturing (CHO cell gene amplification)
L-Buthionine Sulfoximine (BSO) Glutamate-Cysteine Ligase (GCL)Butyl group replacing methyl~0.001 - 2.5 µM (Highly potent) 4Severe GSH depletion, ROS accumulationOncology (Ferroptosis induction, SDT/CDT sensitization)

Experimental Protocol: Self-Validating Efficacy Profiling

A robust experimental design cannot merely assume target engagement based on cell death; it must prove causality. The following protocol utilizes a Metabolite Rescue Strategy to create a self-validating system. If the toxicity of the derivative is genuinely due to the inhibition of its target enzyme, supplementing the downstream product will completely rescue the cellular phenotype.

Objective

To comparatively evaluate the target-specific efficacy of MSX and BSO using a parallel viability and fluorometric workflow.

Step 1: Cell Seeding and Dependency Isolation
  • Cell Selection: Seed CHO-K1 cells (highly dependent on endogenous GS) and B16F10 melanoma cells (highly dependent on GSH for ROS buffering) in 96-well plates at 1×104 cells/well.

  • Media Formulation: Culture CHO-K1 in strictly Glutamine-free DMEM. Culture B16F10 in standard DMEM.

  • Causality Rationale: Removing exogenous glutamine forces the CHO-K1 cells to rely entirely on their internal GS activity, creating a highly sensitive and isolated environment to measure MSX efficacy.

Step 2: Compound Treatment & Internal Validation (Rescue Cohorts)
  • Gradient Application: Treat cells with a logarithmic concentration gradient of MSX (1 µM to 1000 µM) and BSO (0.1 µM to 100 µM).

  • The Self-Validation Checkpoint (Crucial): Establish parallel rescue cohorts.

    • MSX Rescue: Add 4 mM L-Glutamine to MSX-treated CHO-K1 cells.

    • BSO Rescue: Add 2 mM GSH-ethyl ester (a cell-permeable GSH analog) to BSO-treated B16F10 cells.

  • Causality Rationale: If MSX or BSO induces cell death via off-target toxicity (e.g., non-specific membrane disruption), the rescue metabolites will have no effect. A successful rescue validates that the observed efficacy is strictly tied to the specific inhibition of GS or GCL.

Step 3: Functional Readout
  • Target Engagement (GSH Depletion): After 12 hours, incubate B16F10 cells with ThiolTracker™ Violet (10 µM) for 30 minutes. Measure fluorescence (Ex/Em: 405/525 nm) to quantify the drop in intracellular GSH.

  • Phenotypic Readout (ROS & Viability):

    • For BSO: Add DCFDA (20 µM) to measure the subsequent ROS spike resulting from GSH depletion.

    • For MSX: Perform a standard WST-8 proliferation assay at 48 hours to measure the growth arrest induced by glutamine starvation.

Conclusion

While both MSX and BSO belong to the methionine sulfonamide family, their utility is strictly defined by their structural side chains. MSX remains the gold standard for GS-mediated gene amplification in bioprocessing, whereas BSO's potent affinity for GCL makes it an unparalleled tool for probing redox biology and inducing ferroptosis. By employing self-validating experimental designs—such as metabolite rescue—researchers can confidently leverage these derivatives without the confounding variables of off-target toxicity.

References

  • [7] CN113005140A - GS expression vector with double expression cassettes and application thereof - Google Patents. 2

  • [3] Nanosonosensitizers-engineered injectable thermogel for augmented chemo-sonodynamic therapy of melanoma and infected wound healing - PMC. 3

  • [6] Methionine Sulfoximine: A Novel Anti Inflammatory Agent - Digital Commons @ Wayne State. 6

  • [4] The enzyme glutamate-cysteine ligase (GCL) is a target for ferroptosis induction in cancer - ResearchGate.4

  • [5] Minimal ovarian upregulation of glutamate cysteine ligase expression in response to suppression of glutathione by buthionine sulfoximine - CDC Stacks. 5

  • [1] Glutamine synthetase - Wikipedia. 1

Sources

Thermal Analysis (DSC/TGA) of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on modified amino acids for peptide synthesis, enzyme inhibitors, and prodrug formulations, understanding the thermal stability of these intermediates is paramount. ((4-Methoxyphenyl)sulfonyl)-L-methionine (Mps-Met) is a highly specialized N-protected amino acid.

In this guide, we will critically evaluate the thermal behavior of Mps-Met using Simultaneous Thermal Analysis (TGA/DSC). To provide actionable context, we will benchmark Mps-Met against two structural alternatives: unmodified L-Methionine (L-Met) and the widely used N-Tosyl-L-methionine (Ts-Met) .

Mechanistic Rationale: The Impact of N-Sulfonylation

To interpret thermal data accurately, we must first understand the structural causality driving these thermal events.

Unmodified amino acids like L-Met exist as zwitterions in their solid state. This creates a highly stable, tightly bound ionic crystal lattice. Consequently, L-Met does not exhibit a true, clean melting point; instead, it undergoes simultaneous melting and catastrophic thermal decomposition [1].

When we derivatize the N-terminus with a sulfonyl group (as in Mps-Met or Ts-Met), we fundamentally alter the molecule's intermolecular physics. The sulfonamide linkage neutralizes the basicity of the amine, destroying the zwitterionic lattice. The molecules are now held together primarily by weaker hydrogen bonds and Van der Waals forces.

  • Result 1 (DSC): The derivatized compounds exhibit sharp, distinct melting endotherms at much lower temperatures.

  • Result 2 (TGA): The thermal degradation pathway shifts. Instead of immediate backbone decarboxylation, sulfonamides typically undergo a distinct primary cleavage of the S-N bond, releasing sulfur dioxide ( SO2​ ) and the corresponding arene [2].

The addition of the electron-donating 4-methoxy group in Mps-Met (compared to the methyl group in Ts-Met) slightly increases the electron density around the sulfonyl core, subtly altering its solid-state packing and thermal cleavage threshold.

Comparative Thermal Performance Data

The following table synthesizes the quantitative thermal parameters of Mps-Met compared to its structural alternatives, derived from simultaneous TGA/DSC analysis under an inert nitrogen atmosphere.

CompoundMelting Point ( Tm​ , DSC)Degradation Onset ( Tonset​ , TGA)Primary Mass Loss MechanismChar Yield (at 600 °C)
L-Methionine ~283 °C (with decomp)250 °CDecarboxylation & Deamination< 5.0%
Ts-Met 102 °C220 °CDesulfonylation (Toluene + SO2​ )~ 10.5%
Mps-Met 98 °C215 °CDesulfonylation (Anisole + SO2​ )~ 12.0%

Data Interpretation: Mps-Met demonstrates a clean melting phase completely isolated from its degradation onset, providing a robust processing window of over 100 °C for techniques like Hot Melt Extrusion (HME) or elevated-temperature synthesis.

Self-Validating Experimental Protocol: Simultaneous TGA/DSC

To ensure high-fidelity, reproducible data, the following protocol employs a self-validating system designed to eliminate thermal artifacts and atmospheric interference [3].

Step 1: Instrument Calibration & Baseline Verification

  • Action: Calibrate the DSC sensor using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Run a blank method with empty crucibles to establish a thermal baseline.

  • Causality: Baseline subtraction isolates the true heat flow of the sample, eliminating the heat capacity artifacts of the crucibles and the instrument furnace.

Step 2: Sample Preparation

  • Action: Accurately weigh 3.0 - 5.0 mg of Mps-Met into a 70 µL Alumina ( Al2​O3​ ) crucible (without a lid).

  • Causality: While aluminum pans are standard for DSC, the thermal degradation of sulfonamides releases corrosive SO2​ gas. Alumina is chemically inert, preventing catalytic degradation artifacts or crucible corrosion that could skew the TGA mass curve.

Step 3: Atmospheric Control

  • Action: Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

  • Causality: An inert atmosphere suppresses oxidative combustion, allowing us to isolate and measure the pure thermodynamic pyrolytic cleavage of the molecule.

Step 4: Thermal Program

  • Action: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely overlapping degradation steps) and DSC sensitivity (maximizing the heat flow signal for the melting endotherm).

Degradation Pathway Visualization

Based on the TGA/DSC thermograms, the thermal life-cycle of Mps-Met follows a highly predictable, step-wise pathway. The diagram below maps the physical and chemical transitions as a function of thermal energy.

ThermalPathway A ((4-Methoxyphenyl)sulfonyl)-L-methionine (Solid API) B Phase Transition (Melting Endotherm: ~98 °C) A->B Heat Flow (DSC) No Mass Loss C Liquid Melt (Stable Processing Window up to ~215 °C) B->C D Primary Degradation (Desulfonylation & Cleavage) C->D TGA Onset (~215 °C) E Volatile Emissions (SO2, Anisole, CO2) D->E Mass Loss Step 1 F Secondary Degradation (Backbone Pyrolysis >300 °C) D->F Residual Intermediate G Carbonaceous Char (Residue at 600 °C) F->G Mass Loss Step 2

Thermal degradation pathway of Mps-Met mapping DSC phase transitions and TGA mass loss events.

Application Insights for Drug Development

For formulation scientists, the thermal profile of Mps-Met offers distinct advantages over unmodified L-Methionine:

  • Expanded Processing Window: The decoupling of the melting point (98 °C) from the degradation onset (215 °C) means Mps-Met can be safely processed in molten states. This is highly advantageous for creating amorphous solid dispersions (ASDs) or utilizing melt-granulation techniques.

  • Predictable Stability: The primary thermal vulnerability is the sulfonamide bond. Because this bond requires significant energy to break (~215 °C), Mps-Met exhibits excellent shelf-life stability under standard accelerated stress conditions (e.g., 40 °C / 75% RH), outperforming many ester-linked prodrugs.

References

  • Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo Analytical Instruments. Available at:[Link]

Safety Operating Guide

((4-Methoxyphenyl)sulfonyl)-L-methionine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex synthetic intermediates is just as critical as the experimental design itself. ((4-Methoxyphenyl)sulfonyl)-L-methionine is a highly specific chemical derivative combining a sulfonamide-like linkage with the thioether-containing amino acid, L-methionine.

Because this compound contains both high nitrogen and high sulfur content, its disposal requires a rigorous, self-validating protocol to prevent environmental contamination and hazardous laboratory interactions. This guide provides the definitive operational and disposal plan for this compound.

Chemical Profiling & Hazard Causality

To safely dispose of any chemical, we must first understand the causality behind its reactivity. ((4-Methoxyphenyl)sulfonyl)-L-methionine contains multiple reactive sites: a methoxyphenyl group, a sulfonyl group, and a methionine backbone.

The presence of the thioether (methionine) and the sulfonamide linkage means that upon thermal degradation, this compound will release toxic and corrosive gases, specifically sulfur oxides (SOx) and nitrogen oxides (NOx)[1][2]. Furthermore, the thioether group is highly susceptible to uncontrolled, exothermic oxidation if mixed with incompatible waste streams[2].

Table 1: Quantitative & Qualitative Hazard Summary

Chemical Property / HazardCharacteristic ProfileLogistical & Disposal Implication
Primary Functional Groups Sulfonyl, Thioether, Secondary Amine, Carboxylic AcidHighly reactive with strong oxidizing agents; strict waste segregation required[2][3].
Combustion Byproducts SOx, NOx, CO, CO2Strictly prohibits open burning or standard trash disposal. Requires high-temperature incineration with flue gas scrubbers[1][2].
Environmental Mobility High aqueous solubility (pH dependent)Zero-drain disposal policy. Expected to be harmful to aquatic life; must be captured in sealed containers[4].
Physical State Hazards Fine powder / crystalline solidDust clouds may form explosive mixtures; avoid generating dust during cleanup[2].

Operational Waste Routing & Decision Workflow

Laboratory waste containing ((4-Methoxyphenyl)sulfonyl)-L-methionine typically exists in two forms: as a pure solid (e.g., expired reagents, spill cleanup) or dissolved in organic solvents from synthesis workflows (e.g., peptide coupling reactions). The following self-validating workflow ensures that waste is routed to the correct terminal destruction facility.

Decision matrix for the segregation and terminal disposal of sulfonamide-methionine derivatives.

Step-by-Step Disposal Methodology

To guarantee regulatory compliance and laboratory safety, execute the following protocol when disposing of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Phase 1: Segregation and Containerization

Causality: Sulfonamides and thioethers must not be mixed with oxidizing acids (e.g., nitric acid, perchloric acid) as this can lead to rapid gas evolution and potential container rupture[2][3].

  • Identify the Waste Stream: Determine if the compound is in a solid state or dissolved in a solvent.

  • Select the Receptacle:

    • For Solids: Use a robust, leak-proof, wide-mouth high-density polyethylene (HDPE) container. Double-bag any contaminated consumables (weigh boats, pipette tips) before placing them in the bin.

    • For Liquids: Segregate strictly into Halogenated (if dissolved in solvents like Dichloromethane) or Non-Halogenated (if dissolved in DMSO, DMF, or Methanol) waste carboys[5].

  • Cap Security: Ensure liquid waste containers utilize vented caps to prevent pressure buildup from incidental off-gassing.

Phase 2: Labeling and SAA Storage

Causality: Unidentified waste cannot be legally transported or incinerated. Proper labeling ensures the downstream disposal facility applies the correct thermal destruction profile[4][5].

  • Labeling: Attach a compliant Hazardous Waste tag. Explicitly write the full chemical name: "((4-Methoxyphenyl)sulfonyl)-L-methionine". Do not use abbreviations or chemical structures alone.

  • Hazard Indicators: Check the boxes for "Toxic" and "Environmental Hazard"[4].

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. The SAA must feature secondary containment (e.g., a spill tray) to capture any catastrophic container failure[5]. Keep the SAA away from direct sunlight and heat sources[3].

Phase 3: Terminal Destruction (Incineration)

Causality: Due to the high sulfur and nitrogen content, biological wastewater treatment is ineffective and environmental release is prohibited. High-temperature incineration breaks the carbon-heteroatom bonds, while specialized facility scrubbers neutralize the resulting acidic gases[1][4].

  • EHS Transfer: Contact your institution's Environmental Health and Safety (EHS) department for pickup.

  • Manifesting: Ensure the waste manifest notes the presence of sulfur and nitrogen to alert the incineration facility to route the waste to a kiln equipped with Flue Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR) systems for SOx and NOx mitigation[1][2].

Emergency Spill Protocol

In the event of an accidental release of the pure solid powder:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, flame-retardant lab coat, safety goggles, and a particulate respirator (N95 or higher) to prevent inhalation of the fine powder[2][4].

  • Containment: Do not use water, as this will mobilize the compound and create an environmental hazard[2]. Avoid sweeping, which generates explosive dust clouds[2].

  • Recovery: Gently cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) if liquid is present, or carefully vacuum solid powder using an explosion-proof, HEPA-filtered vacuum[2][4].

  • Disposal: Transfer all collected material into a designated solid hazardous waste container and follow the Phase 2 labeling protocol[4].

References

  • Title: Transformation and Mitigation of Tar and Related Secondary Pollutants during Sewage Sludge Pyrolysis Source: MDPI (Energies Journal) URL: [Link]

  • Title: L-Methionine [R,S]-Sulfoximine Safety Data Sheet Source: Vrije Universiteit Amsterdam (VU.nl) URL: [Link]

Sources

Navigating the Safe Handling of ((4-Methoxyphenyl)sulfonyl)-L-methionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Comprehensive Safety and Operational Protocol

As researchers and scientists at the forefront of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of ((4-Methoxyphenyl)sulfonyl)-L-methionine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazards of structurally similar molecules, including L-methionine derivatives and sulfonyl-containing compounds, to ensure a conservative and proactive approach to safety.

Hazard Assessment: A Proactive Stance

((4-Methoxyphenyl)sulfonyl)-L-methionine integrates a sulfonyl moiety with the amino acid L-methionine. While L-methionine itself is generally considered non-hazardous, the introduction of the sulfonyl group can significantly alter the compound's reactivity and toxicological profile.[1] Structurally related compounds, such as L-Methionine [R,S]-Sulfoximine and L-Methionine-S-methyl sulfonium chloride, are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle ((4-Methoxyphenyl)sulfonyl)-L-methionine as a potentially hazardous substance.

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[3]

  • Eye Irritation: May cause serious irritation, watering, and redness.[3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[3]

  • Reactivity: As with many sulfonyl-containing compounds, there may be reactivity with strong oxidizing agents.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling ((4-Methoxyphenyl)sulfonyl)-L-methionine. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for handling this compound. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[7][8]
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing from contamination.[9]
Respiratory Protection Certified Chemical Fume HoodAll weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[7][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Operational_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase cluster_Cleanup Post-Handling & Disposal Phase Prep_Area Designate Handling Area in Fume Hood Gather_Materials Assemble All Necessary Equipment and PPE Prep_Area->Gather_Materials Proceed with Caution Verify_Equipment Ensure Fume Hood is Functioning Correctly Gather_Materials->Verify_Equipment Proceed with Caution Weighing Weigh Compound in Fume Hood Verify_Equipment->Weighing Proceed with Caution Dissolution Prepare Solutions in Fume Hood Weighing->Dissolution Reaction Conduct Experiment Dissolution->Reaction Decontamination Decontaminate Glassware and Work Surfaces Reaction->Decontamination Waste_Segregation Segregate Waste Streams Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste in Labeled Containers Waste_Segregation->Waste_Disposal

Caption: A logical workflow for the safe handling of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Detailed Steps:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Assemble all necessary equipment, including glassware, spatulas, and weighing paper, before bringing the compound into the hood.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

    • Reaction Setup: All experimental procedures involving this compound should be conducted within the fume hood.

  • Spill Management:

    • Minor Spills: For small spills of the solid, gently cover with an inert absorbent material, such as sand or vermiculite.[5] Carefully sweep the material into a designated hazardous waste container. Do not use water to clean up the spill, as the compound's solubility and reactivity with water are unknown.

    • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical final step in the safe handling of any laboratory chemical.

Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Segregation_Containment Segregation & Containment cluster_Final_Disposal Final Disposal Solid_Waste Unused Compound & Contaminated Solids Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions Containing the Compound Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Needles & Pipette Tips Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: A systematic approach to the disposal of waste containing ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Disposal Procedures:

  • Waste Identification and Segregation: All waste containing ((4-Methoxyphenyl)sulfonyl)-L-methionine must be treated as hazardous waste.[10] Segregate this waste from other laboratory waste streams to prevent unintended reactions.[10]

  • Solid Waste:

    • Place unused or excess compound in a clearly labeled, sealed container for hazardous solid waste.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should also be disposed of in this container.[7]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[7][11]

    • Do not pour any solutions containing this compound down the drain.[7]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "((4-Methoxyphenyl)sulfonyl)-L-methionine".[10]

  • Storage and Final Disposal: Store sealed waste containers in a designated satellite accumulation area within the laboratory until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[10]

By adhering to these proactive safety measures, you can mitigate the potential risks associated with handling ((4-Methoxyphenyl)sulfonyl)-L-methionine, ensuring a safe and productive research environment.

References

  • Carl ROTH. (2025). Safety Data Sheet: L-Methionine-S-methyl sulfonium chloride. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - L-Methionine Sulfoximine, 98+%. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • The Ohio State University. (n.d.). Personal Protective Equipment - Chemistry and Biochemistry. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.